molecular formula C30H40O B190595 Apocarotenal CAS No. 1107-26-2

Apocarotenal

Cat. No.: B190595
CAS No.: 1107-26-2
M. Wt: 416.6 g/mol
InChI Key: DFMMVLFMMAQXHZ-DOKBYWHISA-N
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Description

Apocarotenal, or trans-β-apo-8'-carotenal, is a carotenoid metabolite found in sources like spinach and citrus fruits, serving as a key compound in the study of carotenoid metabolism and apocarotenoid signaling . In mammals, it is a product of the enzymatic eccentric cleavage of β-carotene, a reaction catalyzed by carotenoid cleavage dioxygenases like BCO2 . This pathway is of significant research interest as it produces long-chain β-apocarotenoids, which are recognized as putative regulatory molecules in vertebrate biology . These compounds can compete with endogenous retinoids for binding proteins and metabolizing enzymes, and specific apocarotenoids have been shown to bind to and modulate the activities of nuclear hormone receptors, including the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . For instance, the metabolite β-apo-13-carotenone has been identified as a high-affinity antagonist for all three RARs, highlighting a potential function for these compounds in interfering with nuclear receptor signaling pathways . Researchers utilize this compound to investigate these complex metabolic interactions, its role as a precursor for other apocarotenoids, and its broader biological functions in model systems. Its application is crucial in studies focused on lipid metabolism, gene expression regulation, and cellular signaling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMMVLFMMAQXHZ-DOKBYWHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
Source PubChem
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Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20883251
Record name Apocarotenal
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Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1107-26-2, 12676-20-9
Record name β-Apo-8′-carotenal
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Record name Apocarotenal
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Record name 2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)-
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Foundational & Exploratory

The Enzymatic Conversion of β-Carotene to Apocarotenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocarotenoids, a diverse class of signaling molecules and high-value compounds, are derived from the oxidative cleavage of carotenoids. The enzymatic conversion of β-carotene, a ubiquitous carotenoid, into various apocarotenals is a critical biochemical process in plants, animals, and microorganisms. This technical guide provides an in-depth overview of the biosynthetic pathway of apocarotenal from β-carotene, focusing on the key enzymes, reaction mechanisms, and experimental methodologies. Quantitative data on enzyme kinetics are summarized, and detailed protocols for common experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important metabolic route.

Introduction

The biosynthesis of apocarotenals from β-carotene is primarily catalyzed by a superfamily of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2] These enzymes exhibit remarkable specificity in cleaving the polyene chain of β-carotene at different double bonds, leading to a wide array of this compound products with diverse biological functions.[3] This guide will focus on the two major pathways of β-carotene cleavage: symmetric and asymmetric cleavage.

The Biosynthetic Pathway

The conversion of β-carotene to apocarotenals can be broadly categorized into two distinct enzymatic pathways, determined by the site of oxidative cleavage.

Symmetric Cleavage: The Central Route to Retinal

The central cleavage of β-carotene occurs at the 15,15’ double bond and is catalyzed by β-carotene 15,15’-dioxygenase (BCO1).[4] This reaction yields two molecules of retinal (a C20 this compound), a crucial precursor for vitamin A.[2] The overall reaction is as follows:

β-Carotene + O₂ → 2 retinal

This process is a dioxygenase reaction, incorporating molecular oxygen into the substrate.[5]

Asymmetric (Eccentric) Cleavage: Generating a Diversity of Apocarotenals

Asymmetric cleavage of β-carotene is carried out by a variety of CCDs, with β-carotene 9’,10’-dioxygenase (BCO2) being a key enzyme in animals.[6] This enzyme cleaves β-carotene at the 9’,10’ double bond to produce β-apo-10’-carotenal (a C27 this compound) and β-ionone.[7] Other CCDs found in plants, such as CCD1 and CCD4, can also catalyze asymmetric cleavage at various positions, including the 9,10 and 9',10' double bonds, yielding a range of apocarotenals like β-apo-8'-carotenal, β-apo-12'-carotenal, and β-apo-14'-carotenal.[8][9] These apocarotenals can be further metabolized to other bioactive compounds.

Key Enzymes in this compound Biosynthesis

The CCD superfamily is central to this compound formation. Below is a comparison of the key enzymes involved in the cleavage of β-carotene.

EnzymeOrganism(s)Cellular LocalizationCleavage Site(s)Primary Product(s) from β-Carotene
β-carotene 15,15’-dioxygenase (BCO1) AnimalsCytosol15,15’ (Symmetric)2 x Retinal
β-carotene 9’,10’-dioxygenase (BCO2) AnimalsMitochondria9’,10’ (Asymmetric)β-apo-10’-carotenal, β-ionone
Carotenoid Cleavage Dioxygenase 1 (CCD1) PlantsCytoplasm9,10 and 9’,10’β-ionone, C14 dialdehyde
Carotenoid Cleavage Dioxygenase 4 (CCD4) PlantsPlastids9,10 and 9’,10’β-ionone and other apocarotenals

Quantitative Data: Enzyme Kinetics

The efficiency of β-carotene conversion by CCDs can be described by their kinetic parameters. The following table summarizes the available data for human BCO1 acting on β-carotene.

EnzymeSubstrateKm (μM)Vmax (nmol product/mg protein/h)kcat/Km (M-1min-1)Reference
Human BCO1β-Carotene17.2197.26098[4]

Experimental Protocols

Recombinant Expression and Purification of Carotenoid Cleavage Dioxygenases

Objective: To produce and purify recombinant CCD enzymes for in vitro assays.

Protocol:

  • Cloning: The full-length cDNA of the target CCD is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM. Cultures are typically grown at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lysis is performed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a pre-equilibrated Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole). The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assay for β-Carotene Cleavage

Objective: To determine the enzymatic activity of a purified CCD on β-carotene.

Protocol:

  • Substrate Preparation: A stock solution of all-trans-β-carotene is prepared in an organic solvent such as acetone (B3395972) or a mixture of tetrahydrofuran (B95107) and dimethyl sulfoxide (B87167) (1:1).

  • Reaction Mixture: The reaction is typically carried out in a buffer such as 50 mM HEPES or Tris-HCl at a pH between 7.0 and 8.0. The reaction mixture contains the purified enzyme (in the μg range), a detergent to solubilize the hydrophobic substrate (e.g., sodium dodecyl sulfate, taurocholate), and cofactors if necessary (e.g., Fe²⁺).

  • Initiation and Incubation: The reaction is initiated by the addition of the β-carotene substrate. The final concentration of β-carotene is typically in the low micromolar range. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes). The reaction is linear with respect to time and protein concentration within certain limits.[10]

  • Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent like ethanol (B145695) or methanol. The products are extracted with an organic solvent such as n-hexane or a mixture of chloroform (B151607) and methanol.

  • Analysis: The extracted products are dried under a stream of nitrogen and redissolved in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Apocarotenals

Objective: To separate and quantify the this compound products of the enzyme assay.

Protocol:

  • Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase: A gradient of solvents is typically employed for optimal separation. A common mobile phase system consists of a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[9] For example, a gradient could start with a higher polarity mixture and gradually increase the proportion of the less polar solvent.

  • Detection: Apocarotenals are detected using a UV-Vis or a diode array detector (DAD) at their maximum absorbance wavelength (typically around 400-450 nm).

  • Quantification: The concentration of the this compound products is determined by comparing their peak areas to a standard curve generated from known concentrations of authentic standards.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Apocarotenals from β-Carotene

Biosynthetic_Pathway cluster_symmetric Symmetric Cleavage cluster_asymmetric Asymmetric Cleavage beta_carotene β-Carotene (C40) bco1 BCO1 beta_carotene->bco1 + O₂ bco2 BCO2 beta_carotene->bco2 + O₂ retinal 2 x Retinal (C20) bco1->retinal apo10_carotenal β-apo-10'-carotenal (C27) beta_ionone β-ionone bco2->apo10_carotenal bco2->beta_ionone

Caption: Enzymatic cleavage of β-carotene to apocarotenals.

Experimental Workflow for CCD Enzyme Assay

Experimental_Workflow start Start: Purified CCD Enzyme + β-Carotene Substrate incubation Incubation (e.g., 37°C, 30-60 min) start->incubation termination Reaction Termination (e.g., add Ethanol) incubation->termination extraction Product Extraction (e.g., Hexane) termination->extraction analysis HPLC Analysis (C18 column, UV-Vis detection) extraction->analysis quantification Quantification (Standard Curve) analysis->quantification end End: this compound Concentration quantification->end

Caption: Workflow for in vitro carotenoid cleavage dioxygenase assay.

Regulation of CCD Gene Expression

Regulation_Pathway light Light phytochrome Phytochrome light->phytochrome aba Abscisic Acid (ABA) abi5 ABI5 (Transcription Factor) aba->abi5 promotes phytochrome->abi5 inhibits ccd_gene CCD Gene (e.g., NCED) abi5->ccd_gene regulates transcription ccd_protein CCD Protein ccd_gene->ccd_protein translation apocarotenoid Apocarotenoid (e.g., Xanthoxin for ABA biosynthesis) ccd_protein->apocarotenoid catalyzes

Caption: Simplified regulation of CCD gene expression by light and ABA.

Conclusion

The biosynthetic pathway of apocarotenals from β-carotene is a well-orchestrated enzymatic process governed by the Carotenoid Cleavage Dioxygenase superfamily. The specific CCD present determines the nature of the this compound products, which in turn have significant biological activities. Understanding the intricacies of this pathway, from the kinetic properties of the enzymes to the methodologies for their study, is crucial for researchers in fields ranging from plant biology to human health and drug development. The information and protocols provided in this guide serve as a comprehensive resource for professionals seeking to explore and manipulate this important metabolic route.

References

An In-depth Technical Guide on the Natural Sources and Occurrence of Trans-β-Apo-8'-Carotenal in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-β-apo-8'-carotenal is a C30 apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids. This molecule, a derivative of the abundant β-carotene, is found in various plant tissues and plays a role as a precursor to other biologically important molecules. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and analytical methodologies related to trans-β-apo-8'-carotenal in the plant kingdom.

Natural Sources and Quantitative Occurrence

Trans-β-apo-8'-carotenal has been identified in a variety of plant species, with its presence being particularly notable in the peels of citrus fruits. While its distribution is not as widespread as its parent carotenoids, it contributes to the pigmentation of certain plant tissues. Quantitative data on its concentration remains limited in the scientific literature, but some studies have reported its levels in specific plant parts.

One of the primary natural sources of trans-β-apo-8'-carotenal is the peel of citrus fruits, particularly mandarins and oranges[1]. In the peel of Clementine mandarins at the breaker stage of ripening, traces of β-apo-8'-carotenal have been quantified at levels of less than 1 µg per gram of fresh weight[2]. It is considered a minor constituent in the carotenoid profiles of Clementine and Dancy tangerine peels[1]. This apocarotenoid, along with β-citraurin, contributes to the characteristic orange-red coloration of the peel in some citrus varieties[2].

For comparative purposes, the following table summarizes the known quantitative data for trans-β-apo-8'-carotenal in plant sources.

Plant SpeciesPlant PartConcentration (µg/g Fresh Weight)Reference
Citrus clementina (Clementine)Peel (breaker stage)< 1.0[2]

Biosynthesis of Trans-β-Apo-8'-Carotenal

The formation of trans-β-apo-8'-carotenal in plants is a result of the enzymatic cleavage of β-carotene. This reaction is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). Specifically, members of the CCD4 subfamily have been implicated in this biosynthetic step.

The key enzyme responsible for the production of β-apo-8'-carotenal in citrus has been identified as CitCCD4b[4]. This enzyme asymmetrically cleaves the 7',8' double bond of β-carotene to yield the C30 apocarotenoid, trans-β-apo-8'-carotenal, and a C10 volatile compound[5][6]. The biosynthetic pathway is a crucial step in the generation of specific pigments that contribute to the fruit's peel color[2].

Biosynthesis_of_trans_beta_apo_8_carotenal cluster_carotenoid Carotenoid Precursor cluster_enzyme Enzymatic Cleavage cluster_products Cleavage Products beta_carotene β-Carotene (C40) CCD4b Carotenoid Cleavage Dioxygenase 4b (CCD4b) beta_carotene->CCD4b apo_carotenal trans-β-Apo-8'-carotenal (C30) CCD4b->apo_carotenal Asymmetric cleavage at 7',8' double bond volatile C10 Volatile Compound CCD4b->volatile

Biosynthesis of trans-β-apo-8'-carotenal from β-carotene.

While CCD4 enzymes are primarily associated with this reaction, members of the CCD1 family are also known to cleave various carotenoids at different positions, suggesting potential alternative or secondary pathways for apocarotenoid formation in other plant species[5].

Signaling Pathways

The role of apocarotenoids as signaling molecules in plant development and stress responses is an active area of research[7][8][9][10]. Phytohormones such as abscisic acid and strigolactones are well-known examples of carotenoid-derived signals[7][8][9]. However, the specific signaling function of trans-β-apo-8'-carotenal is not yet well-elucidated. It is often considered an intermediate in the biosynthesis of other compounds or a contributor to pigmentation.

Some studies suggest that C30 apocarotenoids, as a class, may have biological activities, but a distinct signaling cascade initiated by trans-β-apo-8'-carotenal has not been identified. Further research is needed to determine if this molecule acts as a signaling agent in plants, potentially regulating gene expression or other cellular processes.

Experimental Protocols

The accurate extraction and quantification of trans-β-apo-8'-carotenal from plant matrices are crucial for its study. The following sections detail generalized methodologies for its analysis.

Extraction of trans-β-Apo-8'-Carotenal from Plant Tissues

Carotenoids and their derivatives are lipophilic molecules, requiring organic solvents for their extraction. The following is a general protocol adaptable for various plant tissues, such as citrus peel and leaves.

Materials:

  • Fresh plant tissue (e.g., citrus peel, spinach leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (HPLC grade), containing 0.1% (w/v) Butylated Hydroxytoluene (BHT) to prevent oxidation

  • Petroleum ether or a hexane/ethyl acetate (B1210297) mixture

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Freeze the fresh plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a glass tube.

  • Add acetone (with BHT) to the tissue and homogenize thoroughly using a vortex mixer or a homogenizer until the tissue becomes colorless.

  • Centrifuge the mixture to pellet the solid debris.

  • Transfer the supernatant to a separatory funnel.

  • Repeat the extraction of the pellet with fresh acetone until the solvent remains colorless. Pool all the supernatants.

  • Add petroleum ether (or hexane/ethyl acetate) and a saturated NaCl solution to the pooled supernatant in the separatory funnel to facilitate phase separation.

  • Gently mix and allow the layers to separate. The upper organic phase contains the carotenoids.

  • Collect the upper organic phase and wash it with distilled water to remove any residual acetone and water-soluble impurities.

  • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., a mixture of methanol (B129727), methyl tert-butyl ether, and water) for HPLC analysis.

  • Store the extract at -20°C in an amber vial under a nitrogen atmosphere until analysis.

Experimental_Workflow_Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_final_prep Final Preparation start Fresh Plant Tissue grind Grind in Liquid Nitrogen start->grind weigh Weigh Powdered Tissue grind->weigh homogenize Homogenize with Acetone (+BHT) weigh->homogenize centrifuge Centrifuge homogenize->centrifuge separate Liquid-Liquid Partition with Petroleum Ether centrifuge->separate wash Wash with Water separate->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate redissolve Re-dissolve in HPLC Solvent evaporate->redissolve end Ready for HPLC Analysis redissolve->end

General workflow for the extraction of apocarotenoids.
Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C30 column is the preferred method for the separation and quantification of carotenoids and apocarotenoids, as it provides excellent resolution of these structurally similar compounds.

Instrumentation and Conditions:

  • HPLC System: Equipped with a photodiode array (PDA) detector.

  • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol and gradually increase the proportion of MTBE.

  • Flow Rate: Approximately 1 mL/min.

  • Column Temperature: Maintained at around 25-30°C.

  • Detection Wavelength: Monitoring at the maximum absorption wavelength of trans-β-apo-8'-carotenal, which is around 460 nm.

  • Standard: A certified standard of trans-β-apo-8'-carotenal is required for identification (based on retention time and UV-Vis spectrum) and for creating a calibration curve for quantification.

Procedure:

  • Prepare a series of standard solutions of trans-β-apo-8'-carotenal of known concentrations.

  • Inject the standards into the HPLC system to establish a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extract.

  • Identify the peak corresponding to trans-β-apo-8'-carotenal in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

  • Quantify the amount of trans-β-apo-8'-carotenal in the sample by using the peak area and the calibration curve.

In Vitro Enzymatic Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol describes a general method to assess the activity of CCD enzymes, such as CCD1 or CCD4, in cleaving β-carotene to produce apocarotenoids.

Materials:

  • Purified recombinant CCD enzyme.

  • β-carotene substrate.

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

  • FeSO4 (cofactor for CCDs).

  • A detergent (e.g., Tween 40) to solubilize the β-carotene.

  • Reaction tubes.

  • Water bath or incubator.

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Prepare a stock solution of β-carotene in an organic solvent and then emulsify it in the assay buffer containing a detergent.

  • In a reaction tube, combine the assay buffer, FeSO4, and the β-carotene substrate emulsion.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding the purified CCD enzyme.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent like ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Collect the organic phase containing the apocarotenoid products.

  • Analyze the products by HPLC-PDA or GC-MS to identify and quantify the cleavage products, including trans-β-apo-8'-carotenal.

Conclusion

Trans-β-apo-8'-carotenal is a naturally occurring C30 apocarotenoid found in plants, with citrus peels being a notable source. Its biosynthesis from β-carotene is catalyzed by carotenoid cleavage dioxygenases, particularly CCD4b in citrus. While its role in plant signaling is not yet clearly defined, established analytical methods allow for its reliable extraction and quantification. This technical guide provides a foundational understanding for researchers and professionals interested in the study of this and other related apocarotenoids in the context of plant biology, food science, and potential pharmaceutical applications. Further research is warranted to explore its full range of natural sources, quantitative levels, and potential biological functions.

References

Biological functions of apocarotenoids in plant signaling.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of Apocarotenoids in Plant Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apocarotenoids are a diverse class of metabolites derived from the oxidative cleavage of carotenoids.[1][2] These molecules are not merely byproducts of carotenoid degradation but are crucial signaling agents that regulate a vast array of biological processes in plants.[1][3] They play pivotal roles in plant development, responses to environmental stimuli, and communication with other organisms.[1][4] This technical guide provides a comprehensive overview of the key apocarotenoid signaling molecules, their biosynthesis, the signaling pathways they govern, and the experimental methodologies used to study them. We delve into the functions of well-established phytohormones like abscisic acid (ABA) and strigolactones (SLs), as well as recently discovered regulators such as β-cyclocitral, zaxinone, and anchorene, presenting quantitative data and detailed experimental protocols to support researchers in this dynamic field.[2][5]

The Origin and Diversity of Apocarotenoids

Apocarotenoids are generated when the polyene backbone of carotenoids is oxidatively cleaved.[5] This process can occur either non-enzymatically through the action of reactive oxygen species (ROS) or be catalyzed by a specific family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[2][6] Plants possess several types of CCDs, which exhibit distinct substrate specificities and cleavage positions, leading to the production of a wide variety of apocarotenoids.[7] These molecules include essential phytohormones, signaling molecules, pigments, and volatile compounds that contribute to plant fitness and interaction with the environment.[1][8]

cluster_0 Plastid cluster_1 Cleavage Mechanisms cluster_2 Apocarotenoid Products Carotenoids Carotenoids (e.g., β-carotene, Zeaxanthin, Neoxanthin) CCDs CCDs (Enzymatic) Carotenoids->CCDs ROS ROS (Non-enzymatic) Carotenoids->ROS ABA Abscisic Acid (ABA) (Hormone) CCDs->ABA SLs Strigolactones (SLs) (Hormone) CCDs->SLs Zaxinone Zaxinone (Growth Regulator) CCDs->Zaxinone Volatiles Volatiles & Pigments (e.g., β-ionone) CCDs->Volatiles bCC β-cyclocitral (Signaling Molecule) ROS->bCC

Caption: General biosynthesis of apocarotenoids from carotenoid precursors.

Core Apocarotenoid Signaling Pathways

Abscisic Acid (ABA): The Master Regulator of Abiotic Stress

ABA is a cornerstone phytohormone known for its critical role in mediating adaptive responses to environmental stresses like drought, salinity, and cold.[5][9] It also governs key developmental processes, including seed dormancy and germination.[5][10]

Biosynthesis: ABA biosynthesis begins in the plastids with the enzymatic cleavage of 9-cis-epoxycarotenoids (like 9-cis-neoxanthin) by the rate-limiting enzyme 9-cis-epoxycarotenoid dioxygenase (NCED), which produces the C15 precursor xanthoxin.[7][11] Xanthoxin is then exported to the cytosol and converted in two steps to active ABA.[1]

Signaling Pathway: The core ABA signaling module consists of three main components: PYR/PYL/RCAR receptors, Type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[9][12]

  • ABA Perception: In the presence of ABA, the hormone binds to the PYR/PYL/RCAR receptors.[12]

  • PP2C Inhibition: This binding event induces a conformational change in the receptor, allowing it to interact with and inhibit the activity of PP2Cs, which are negative regulators of the pathway.[9][12]

  • SnRK2 Activation: The inhibition of PP2Cs releases SnRK2 kinases from repression. The now-active SnRK2s phosphorylate downstream targets, including transcription factors (e.g., ABFs/AREBs) and ion channels.[9]

  • Cellular Response: This cascade ultimately leads to the transcriptional regulation of ABA-responsive genes and physiological responses such as stomatal closure to reduce water loss.[7][10]

cluster_0 ABA Signaling Pathway ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptor ABA->Receptor Binds PP2C PP2C (Phosphatase) Receptor->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Represses TF Transcription Factors (e.g., ABF) SnRK2->TF Activates IonChannel Ion Channels (e.g., SLAC1) SnRK2->IonChannel Activates Response Stress Responses (e.g., Stomatal Closure, Gene Expression) TF->Response IonChannel->Response

Caption: The core ABA signaling cascade in plant cells.

Strigolactones (SLs): Architects of Plant Form and Rhizosphere Communication

Strigolactones (SLs) are a class of carotenoid-derived hormones that regulate plant architecture, most notably by inhibiting shoot branching.[13][14] They are also crucial signaling molecules exuded from roots into the rhizosphere, where they mediate interactions with symbiotic arbuscular mycorrhizal (AM) fungi and parasitic plants.[13][15]

Biosynthesis: The SL biosynthesis pathway starts with all-trans-β-carotene, which is converted into carlactone (B12838652) by the sequential action of the enzymes D27, CCD7, and CCD8.[11] Carlactone is then further modified by cytochrome P450 enzymes (MAX1 in Arabidopsis) to produce various active SLs.[14]

Signaling Pathway: SL signaling involves perception by an α/β-hydrolase receptor, D14, and subsequent signal transduction through an F-box protein and a transcriptional repressor.[14][15]

  • SL Perception: The D14 receptor binds and hydrolyzes the SL molecule.

  • Complex Formation: This leads to a conformational change in D14, promoting its interaction with the F-box protein MAX2 (D3 in rice).[15]

  • Repressor Degradation: The D14-SL-MAX2 complex targets transcriptional repressors of the D53/SMXL family for ubiquitination and subsequent degradation by the 26S proteasome.[14]

  • Gene Expression: The degradation of D53/SMXL repressors allows for the expression of downstream genes that regulate processes like shoot branching.[14]

cluster_1 Strigolactone (SL) Signaling SL Strigolactone D14 D14 (Receptor) SL->D14 Binds & is hydrolyzed MAX2 MAX2/D3 (F-box protein) D14->MAX2 Interacts with D53 D53/SMXL (Repressor) MAX2->D53 Targets for degradation Proteasome 26S Proteasome D53->Proteasome Degraded GeneExp Gene Expression (e.g., Branching inhibition) D53->GeneExp Represses

Caption: The strigolactone perception and signaling pathway.

β-Cyclocitral (β-CC): A Retrograde Signal for Stress Acclimation

β-cyclocitral (β-CC) is a volatile apocarotenoid produced from the oxidation of β-carotene, often triggered by ROS like singlet oxygen (¹O₂) under high light stress.[1][5] It functions as a retrograde signaling molecule, communicating stress perceived in the chloroplasts to the nucleus to orchestrate a protective response.[3][16]

Signaling and Function: β-CC accumulation under stress conditions triggers a specific transcriptional response that enhances the plant's tolerance to photo-oxidative stress.[17][18] This response involves the upregulation of genes associated with detoxification and stress acclimation.[3] Recent studies have also identified β-CC as a regulator of root growth and development.[5][16] Its oxidized derivative, β-cyclocitric acid, has also been shown to confer drought tolerance.[2][3]

Zaxinone: A Regulator of Growth and Hormone Crosstalk

Zaxinone is a recently identified apocarotenoid that plays a crucial role in rice growth and development.[19][20] It is produced by the enzyme Zaxinone Synthase (ZAS).[20]

Signaling and Function: Zaxinone acts as a key regulatory metabolite. In rice, it is required for normal growth, and loss-of-function zas mutants exhibit retarded growth.[20] A key function of zaxinone is its role as a negative regulator of SL biosynthesis; its application reduces the levels of SLs.[2][20] This has significant agricultural potential, as reducing SLs can decrease the germination of parasitic Striga weeds.[20][21] Interestingly, in the non-mycotrophic plant Arabidopsis, zaxinone appears to act as a stress signal, positively regulating both SL and ABA biosynthesis.[22]

cluster_2 Zaxinone's Role in Rice Zaxinone Zaxinone SL_Bio SL Biosynthesis Genes (e.g., OsCCD7, OsCCD8) Zaxinone->SL_Bio Downregulates Growth Normal Root Growth Zaxinone->Growth Promotes SLs Strigolactones SL_Bio->SLs Striga Striga Germination SLs->Striga Induces

Caption: Zaxinone negatively regulates strigolactone biosynthesis in rice.

Quantitative Data on Apocarotenoid Functions

The effects of apocarotenoids are often concentration-dependent. The following tables summarize key quantitative findings from the literature.

Table 1: Effects of Exogenous Apocarotenoid Application

ApocarotenoidPlant SpeciesConcentrationObserved EffectReference(s)
ZaxinoneRice (Oryza sativa)2.5 µMRescued crown root length and biomass phenotypes in zas mutant.[20]
ZaxinoneRice (Oryza sativa)10 µMIncreased shoot length and biomass in zas mutant; reduced Striga infestation.[20]
GR24 (Synthetic SL)Tomato, ArabidopsisVariesDecreased lateral root density.[23]
ZaxinoneArabidopsis1 µMEnhanced transcript levels of SL and ABA biosynthetic genes in roots.[22]

Table 2: Regulation of Gene Expression by Apocarotenoids

ApocarotenoidPlant SpeciesTarget GenesRegulationReference(s)
ZaxinoneRice (Oryza sativa)OsDWARF27, OsCCD7, OsCCD8 (SL biosynthesis)Downregulation[2]
β-CyclocitralTomato (Solanum lycopersicum)Heat shock proteins, TFs (MYC2, DREB3), Ca-binding proteinsUpregulation[18]
β-CyclocitralArabidopsisSinglet oxygen-responsive genesUpregulation[17][18]
ZaxinoneArabidopsisNCED3 (ABA biosynthesis), MAX3, MAX4 (SL biosynthesis)Upregulation[22]

Experimental Protocols for Apocarotenoid Research

Protocol: Quantification of Apocarotenoids by UHPLC-MS

This protocol provides a general workflow for the simultaneous profiling of diverse apocarotenoids in plant tissues, based on established methods.[24][25]

1. Sample Preparation and Extraction:

  • Flash-freeze plant tissue (e.g., roots, leaves) in liquid nitrogen and grind to a fine powder.
  • Lyophilize the powdered tissue for 24-48 hours.
  • Perform ultrasound-assisted extraction (UAE) on the dried material using a solvent like methanol (B129727) containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation.[24]
  • Centrifuge the sample to pellet debris and collect the supernatant. Repeat the extraction for exhaustive recovery.
  • Pool the supernatants and dry them under a stream of nitrogen gas or using a vacuum concentrator.

2. Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Reconstitute the dried extract in a suitable solvent.
  • Use an appropriate SPE cartridge (e.g., C18) to remove interfering compounds like chlorophylls (B1240455) and lipids.
  • Elute the apocarotenoid fraction from the cartridge and dry it down.

3. UHPLC-MS Analysis:

  • Reconstitute the final dried extract in the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
  • Inject the sample into an ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a hybrid quadrupole-Orbitrap).[24][25]
  • Chromatography: Use a C18 column with a gradient elution program to separate the different apocarotenoids.
  • Mass Spectrometry: Operate the mass spectrometer in positive ionization mode.[24] Acquire data in full-scan mode for identification and parallel reaction monitoring (PRM) or selected ion monitoring (SIM) for accurate quantification.
  • Identification & Quantification: Identify apocarotenoids based on accurate mass, retention time, and MS/MS fragmentation patterns compared to synthetic standards.[24] Quantify using an external calibration curve generated with authentic standards.

A[label="1. Sample Collection\n(Flash-freeze & Grind)"]; B[label="2. Lyophilization\n(Freeze-drying)"]; C [label="3. Ultrasound-Assisted Extraction\n(e.g., Methanol + BHT)"]; D [label="4. Centrifugation & Supernatant Pooling"]; E [label="5. Drying Under Nitrogen"]; F [label="6. SPE Cleanup\n(Optional)"]; G [label="7. Reconstitution in Mobile Phase"]; H [label="8. UHPLC-MS Analysis\n(Separation, Identification, Quantification)"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Experimental workflow for apocarotenoid quantification via UHPLC-MS.

Methodologies for Elucidating Signaling Pathways
  • Genetic Approach: The use of forward and reverse genetics is fundamental. Characterizing mutants with altered apocarotenoid levels (e.g., zas in rice[20]) or signaling responses (e.g., max2 in Arabidopsis[22]) helps to identify key genes and their functions.

  • Transcriptomics: RNA-sequencing and qPCR are used to determine how apocarotenoid signals affect global gene expression, revealing downstream targets and cellular processes.[18]

  • Protein-Protein Interaction Studies: Techniques like yeast two-hybrid (Y2H), bimolecular fluorescence complementation (BiFC), and co-immunoprecipitation (Co-IP) are employed to map the physical interactions between signaling components, such as receptors and their downstream partners.[26]

  • Biochemical Assays: In vitro assays are used to determine the enzymatic activity of proteins like CCDs and the binding kinetics of hormone-receptor interactions.

Conclusion and Future Perspectives

Apocarotenoids represent a sophisticated chemical language that plants use to fine-tune their growth, development, and stress responses. While significant progress has been made in understanding the roles of ABA and SLs, the functions of many other apocarotenoids are just beginning to be uncovered.[3][27] The discovery of zaxinone, β-cyclocitral, and others highlights a vast, underexplored area of plant signaling.[2]

For researchers and drug development professionals, this field offers exciting opportunities. A deeper understanding of these signaling networks could lead to novel strategies for improving crop resilience to climate change and developing new plant growth regulators.[21][27] Future research should focus on identifying the receptors for orphan apocarotenoids, mapping their complete signaling cascades, and exploring their crosstalk with other hormonal pathways to fully harness their potential in agriculture and biotechnology.

References

Apocarotenal as a Precursor for Vitamin A Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of apocarotenals as precursors for the biosynthesis of vitamin A. It is intended for researchers, scientists, and drug development professionals working in the fields of nutrition, biochemistry, and pharmacology. This document details the enzymatic conversion of apocarotenals to retinal, the primary enzymatic players, their kinetic properties, and the regulatory mechanisms governing this crucial metabolic pathway. Detailed experimental protocols for the analysis of apocarotenal metabolism and the determination of their vitamin A activity are provided, alongside visual representations of key pathways and workflows to facilitate comprehension and application in a research setting.

Introduction

Vitamin A is an essential nutrient for vision, immune function, embryonic development, and cellular differentiation.[1] While preformed vitamin A (retinol and retinyl esters) is obtained from animal sources, a significant portion of the global population relies on provitamin A carotenoids from plant-based foods.[2] The enzymatic cleavage of these carotenoids is the primary pathway for vitamin A synthesis in vivo. Apocarotenals, which are oxidative cleavage products of carotenoids, also serve as substrates for this pathway, contributing to the overall vitamin A pool.[3][4] Understanding the metabolic fate of apocarotenals is critical for assessing the vitamin A activity of various dietary sources and for the development of novel therapeutic strategies targeting retinoid metabolism.

This guide focuses on the central role of the enzyme β-carotene 15,15'-oxygenase (BCO1) in the conversion of apocarotenals to retinal, the aldehyde form of vitamin A.[3][5] We will explore the substrate specificity and kinetics of this enzyme, the subsequent metabolic steps, and the regulatory signaling pathways that control vitamin A homeostasis.

Biochemical Pathway of this compound Conversion to Vitamin A

The conversion of apocarotenals to vitamin A is a multi-step enzymatic process primarily occurring in the intestine and liver.[6] The key steps are outlined below:

  • Enzymatic Cleavage of this compound: The central enzyme in this pathway is β-carotene 15,15'-oxygenase (BCO1), a cytosolic enzyme that catalyzes the oxidative cleavage of the 15,15' double bond of various carotenoids and apocarotenoids.[3][7] In the case of β-apo-8'-carotenal, BCO1 cleaves the molecule to yield one molecule of retinal.[3] Another enzyme, β-carotene 9',10'-oxygenase (BCO2), located in the mitochondria, can perform eccentric cleavage of carotenoids to produce longer-chain apocarotenals, which can then be further metabolized.[8][9]

  • Conversion of Retinal to Retinol (B82714) and Retinoic Acid: Retinal, the product of BCO1 activity, is at a crucial metabolic branch point. It can be reversibly reduced to retinol (vitamin A alcohol) by retinol dehydrogenases or irreversibly oxidized to retinoic acid by retinal dehydrogenases.[1] Retinol is the storage and transport form of vitamin A, while retinoic acid is the primary biologically active metabolite that regulates gene expression.[1]

This compound to Vitamin A Pathway This compound β-Apocarotenal Retinal Retinal This compound->Retinal Oxidative Cleavage Retinol Retinol (Vitamin A) Retinal->Retinol Reduction Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid Oxidation BCO1 BCO1 BCO1->Retinal RDH Retinol Dehydrogenase RDH->Retinol RALDH Retinal Dehydrogenase RALDH->Retinoic_Acid

Biochemical conversion of β-apocarotenal to vitamin A and its active metabolite.

Quantitative Data on Enzymatic Conversion

The efficiency of this compound conversion to retinal is dependent on the substrate specificity and kinetic parameters of the BCO1 enzyme. While β-carotene is the preferred substrate for BCO1, the enzyme can also cleave various apocarotenals.

SubstrateEnzymeKm (µM)Vmax (nmol retinal/mg protein/h)Catalytic Efficiency (kcat/Km) (M⁻¹min⁻¹)Reference
β-CaroteneHuman BCO117.2197.26098[3]
β-Apo-8'-carotenalHuman BCO1--Lower than β-carotene[3]
β-Apo-10'-carotenalHuman BCO1--Does not show Michaelis-Menten kinetics[3]
β-Apo-12'-carotenalHuman BCO1--Does not show Michaelis-Menten kinetics[3]
β-Apo-14'-carotenalHuman BCO1--Does not show Michaelis-Menten kinetics[3]
β-Apo-10'-carotenolMurine BCO2-4.64 nmol/mg protein/h (initial velocity)-[2]
β-Apo-10'-carotenalMurine BCO2-1.27 nmol/mg protein/h (initial velocity)-[2]
β-Apo-10'-carotenoic acidMurine BCO2-2.38 nmol/mg protein/h (initial velocity)-[2]

Note: The catalytic efficiency for β-apo-8'-carotenal is reported as lower than that of β-carotene, but specific values for Km and Vmax were not provided in the cited literature. Shorter chain β-apocarotenals did not exhibit standard Michaelis-Menten kinetics under the tested conditions. The data for murine BCO2 represents initial velocity and not Vmax.

Regulatory Signaling Pathways

The synthesis of vitamin A from apocarotenals is a tightly regulated process to maintain homeostasis and prevent toxicity from excessive vitamin A levels. The primary regulatory mechanism is a negative feedback loop mediated by retinoic acid, the end-product of the pathway.

Retinoic acid acts as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon binding, these receptors form heterodimers and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

A key transcription factor involved in the regulation of BCO1 is the Intestine-Specific Homeobox (ISX) protein. In response to increased retinoic acid levels, ISX is activated and subsequently suppresses the expression of the BCO1 gene, thus reducing the conversion of carotenoids and apocarotenoids to retinal.[1] Additionally, Peroxisome Proliferator-Activated Receptors (PPARs) have been implicated in the regulation of BCO1 expression.[10]

BCO1 Regulation This compound This compound Retinal Retinal This compound->Retinal BCO1 Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR activates BCO1_p BCO1 protein BCO1_p->Retinal BCO1_g BCO1 gene BCO1_g->BCO1_p transcription & translation ISX ISX ISX->BCO1_g represses transcription RAR_RXR->ISX activates

Negative feedback regulation of BCO1 expression by retinoic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the conversion of apocarotenals to vitamin A.

In Vitro BCO1 Enzyme Activity Assay

This protocol is adapted from established methods for measuring BCO1 activity using purified recombinant enzyme.[3]

Objective: To determine the enzymatic activity of BCO1 with a specific this compound substrate.

Materials:

  • Purified recombinant human BCO1

  • This compound substrate (e.g., β-apo-8'-carotenal)

  • Reaction buffer: 500 mM Tricine-KOH, pH 8.0, 2.5 mM dithiothreitol (B142953) (DTT), 20 mM sodium cholate, 75 mM nicotinamide

  • Tween 40

  • α-tocopherol

  • Acetonitrile (B52724)

  • Isopropyl alcohol

  • Formaldehyde (for quenching)

  • HPLC system with UV detector

Procedure:

  • Prepare the this compound substrate solution by dissolving it in a minimal amount of an appropriate solvent and then dispersing it in the reaction buffer containing Tween 40 and α-tocopherol.

  • In a reaction vessel, combine the purified BCO1 enzyme with the reaction buffer.

  • Initiate the reaction by adding the this compound substrate solution to the enzyme mixture.

  • Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding formaldehyde.

  • Add a 1:1 (v/v) mixture of acetonitrile and isopropyl alcohol to the reaction mixture to precipitate proteins.

  • Centrifuge the mixture to pellet the precipitated protein and filter the supernatant through a 0.22-µm syringe filter.

  • Analyze the filtrate by HPLC to quantify the amount of retinal produced.

HPLC Analysis of Retinal and Apocarotenals

This protocol provides a general method for the separation and quantification of retinal and apocarotenals.[11]

Objective: To quantify the concentration of retinal and the remaining this compound substrate in a sample.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or diode array detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used for the separation of a wide range of carotenoids and retinoids. A simpler isocratic mobile phase of n-hexane with a small percentage of isopropanol (B130326) (e.g., 97:3 v/v) can be used for normal-phase chromatography.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Monitor the absorbance at the respective λmax for retinal (around 380 nm) and the specific this compound being analyzed (typically between 400-450 nm).

  • Quantification:

    • Prepare standard curves for retinal and the this compound of interest using pure standards of known concentrations.

    • Inject a known volume of the sample extract onto the HPLC system.

    • Identify and quantify the peaks corresponding to retinal and the this compound by comparing their retention times and spectral data to the standards.

    • Calculate the concentration of each analyte in the original sample based on the standard curve.

Cellular Uptake and Metabolism of Apocarotenals

This protocol describes a cell-based assay to study the uptake and subsequent metabolism of apocarotenals in an intestinal cell model.[12]

Objective: To investigate the transport and metabolic fate of an this compound in intestinal cells.

Materials:

  • Caco-2 human colorectal adenocarcinoma cells

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound of interest

  • Tween 40

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solvents for extraction (e.g., hexane, ethyl acetate)

  • HPLC system

Procedure:

  • Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

  • Prepare the this compound dosing solution by creating micelles with Tween 40 in serum-free medium.

  • Wash the Caco-2 cell monolayers with PBS.

  • Add the this compound dosing solution to the apical side of the cell monolayer.

  • Incubate the cells at 37°C for various time points (e.g., 0.5, 1, 2, 4, 8 hours).

  • At each time point, collect the medium from both the apical and basolateral compartments.

  • Wash the cells with PBS and then lyse the cells to collect the intracellular contents.

  • Extract the lipids (containing the this compound and its metabolites) from the medium and cell lysates using an appropriate organic solvent mixture.

  • Analyze the extracts by HPLC to quantify the parent this compound and any metabolites formed, such as retinal, retinol, or apocarotenoic acids.

Experimental Workflow for Determining Provitamin A Activity

The following workflow outlines the key steps in determining the provitamin A activity of a novel this compound using an in vivo model.[13]

Provitamin A Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Analytical Phase VAD_Diet Vitamin A Depletion Diet (e.g., Rats) Grouping Random Allocation to Groups: - Control (VAD diet) - Reference (Retinyl Acetate) - Test (this compound) VAD_Diet->Grouping Supplementation Oral Supplementation (2-4 weeks) Grouping->Supplementation Euthanasia Euthanasia & Liver Collection Supplementation->Euthanasia Homogenization Liver Homogenization Euthanasia->Homogenization Extraction Saponification & Hexane Extraction Homogenization->Extraction HPLC HPLC Analysis for Retinol Extraction->HPLC Data_Analysis Data Analysis & Potency Calculation HPLC->Data_Analysis

Experimental workflow for determining the provitamin A activity of an this compound.

Conclusion

Apocarotenals represent a class of compounds with significant potential to contribute to the body's vitamin A pool. Their conversion to retinal is primarily mediated by the enzyme BCO1, with the efficiency of this conversion being dependent on the specific structure of the this compound. The synthesis of vitamin A from these precursors is under tight regulatory control, with retinoic acid acting as a key feedback inhibitor of BCO1 expression. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound metabolism and the determination of their provitamin A activity. Further research in this area will enhance our understanding of vitamin A homeostasis and may lead to the development of novel nutritional and therapeutic interventions.

References

An In-depth Technical Guide to Apocarotenal (C30H40O): Chemical Structure and Empirical Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of apocarotenal, a C30 carotenoid with significant biological activity. The document details its chemical structure, empirical formula, and physicochemical properties. Furthermore, it presents established experimental protocols for the synthesis, extraction, and analysis of this compound, aiming to equip researchers and professionals in drug development and related fields with the necessary technical information for their work. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, specifically trans-β-apo-8'-carotenal, is a naturally occurring carotenoid found in various fruits and vegetables, including spinach and citrus fruits.[1] It is a breakdown product of β-carotene and serves as a precursor to vitamin A, exhibiting approximately 50% of the provitamin A activity of β-carotene.[1] Its empirical formula is C30H40O.[1] Beyond its role as a vitamin A precursor, this compound is utilized as a food coloring agent (E160e) and is of interest to the scientific community for its potential antioxidant and other biological activities. This guide will delve into the core chemical and physical characteristics of this compound and provide detailed methodologies for its study.

Chemical Structure and Empirical Formula

The chemical structure of this compound is characterized by a polyene chain, a β-ionone ring, and a terminal aldehyde group. The systematic IUPAC name for the most common isomer is (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal.

Empirical Formula: C30H40O

The structure consists of a 2,6,6-trimethylcyclohex-1-en-1-yl group (β-ionone ring) attached to a long, unsaturated hydrocarbon chain containing eight conjugated double bonds and four methyl group substituents. The chain terminates with an aldehyde functional group. The trans configuration of the double bonds is the most prevalent and biologically significant isomer.

Stereoisomerism

This compound can exist as various geometric isomers (cis/trans) due to the presence of multiple carbon-carbon double bonds in its polyene chain. The all-trans isomer, also known as (all-E)-β-apo-8'-carotenal, is the most stable and common form found in nature. The stereochemistry of the double bonds significantly influences the molecule's shape, stability, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight 416.64 g/mol
Appearance Dark purple crystals or crystalline powder with a metallic luster
Melting Point 137-141 °C
Boiling Point 575.7 °C at 760 mmHg (Predicted)
Solubility Insoluble in water; slightly soluble in ethanol; soluble in chloroform
UV-Vis Absorption Maxima (in hexane) ~461 nm, ~488 nm

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, extraction from natural sources, and analysis of this compound.

Chemical Synthesis: Wittig Condensation

Workflow for Wittig Synthesis of this compound

G cluster_0 Preparation of C15-Phosphonium Salt cluster_1 Wittig Reaction cluster_2 Purification C15_Alcohol β-C15-Alcohol C15_Phosphonium β-C15-Triphenylphosphonium Bromide C15_Alcohol->C15_Phosphonium Reaction Triphenylphosphine Triphenylphosphine Hydrobromide Triphenylphosphine->C15_Phosphonium Ylide Phosphorus Ylide (from C15-Phosphonium Salt) C15_Phosphonium->Ylide Deprotonation C15_Aldehyde C15-Apo-aldehyde Apocarotenal_Crude Crude this compound C15_Aldehyde->Apocarotenal_Crude Base Base (e.g., Sodium Methoxide) Base->Ylide Ylide->Apocarotenal_Crude Condensation Column_Chromatography Column Chromatography (Alumina or Silica Gel) Apocarotenal_Crude->Column_Chromatography Recrystallization Recrystallization (e.g., from Hexane/Acetone) Column_Chromatography->Recrystallization Pure_this compound Pure trans-β-apo-8'-carotenal Recrystallization->Pure_this compound G Sample_Prep Sample Preparation (Extraction/Dissolution) Filtration Filtration (0.45 µm filter) Sample_Prep->Filtration HPLC_System HPLC System (C18 or C30 column) Filtration->HPLC_System Detection UV-Vis or PDA Detector (λ ≈ 461 nm) HPLC_System->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

References

The Role of Carotenoid Cleavage Dioxygenases (CCDs) in Apocarotenal Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Apocarotenoids, derived from the oxidative cleavage of carotenoids, are a class of bioactive molecules with critical roles in signaling, hormonal regulation, and as precursors to high-value commercial products such as flavors and fragrances. The enzymatic cleavage of carotenoids is primarily catalyzed by Carotenoid Cleavage Dioxygenases (CCDs), a ubiquitous family of non-heme iron(II)-dependent enzymes.[1] These enzymes exhibit remarkable specificity in cleaving particular double bonds within the carotenoid backbone to produce a diverse array of apocarotenals (aldehydes) and apocarotenones (ketones).[2] This technical guide provides an in-depth examination of the mechanisms, classification, and function of CCDs in apocarotenal biosynthesis. It includes structured data on enzyme specificity, detailed experimental protocols for activity assessment, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to Carotenoid Cleavage Dioxygenases (CCDs)

Carotenoid Cleavage Dioxygenases (CCDs) are a superfamily of enzymes that catalyze the oxygenolytic fission of carbon-carbon double bonds in carotenoid and apocarotenoid substrates.[3] This oxidative cleavage is the foundational step in the biosynthesis of all apocarotenoids.[2] Found across all major taxonomic groups, including plants, animals, fungi, and bacteria, CCDs play pivotal roles in a myriad of biological processes.[2][4]

The products of CCD-mediated reactions, apocarotenoids, are vital signaling molecules. For instance, retinal (vitamin A aldehyde) is essential for vision in animals, while abscisic acid (ABA) and strigolactones are critical phytohormones regulating plant development and stress responses.[1][5] Furthermore, many volatile apocarotenoids are responsible for the characteristic aroma and flavor of fruits and flowers, making them significant in the food and cosmetic industries.[2]

All CCDs share a conserved catalytic mechanism centered around a non-heme iron(II) cofactor, which is coordinated by four highly conserved histidine residues within the enzyme's active site.[4] The reaction involves the incorporation of molecular oxygen, classifying them as dioxygenases.[3][6]

Catalytic Mechanism of this compound Formation

The formation of apocarotenals by CCDs is a highly specific process involving the activation of molecular oxygen by the non-heme iron center. The generally accepted mechanism proceeds through the following key steps:

  • Substrate Binding: The carotenoid substrate enters the enzyme's hydrophobic active site tunnel.

  • Oxygen Activation: Molecular oxygen (O₂) binds to the Fe(II) center.

  • Dioxetane Intermediate Formation: The activated oxygen attacks a specific double bond of the carotenoid substrate, leading to the transient formation of a high-energy dioxetane intermediate.[3]

  • Bond Cleavage: The unstable dioxetane ring collapses, cleaving the carbon-carbon double bond.

  • Product Release: Two apocarotenoid molecules, typically aldehydes or ketones, are formed and released. The iron cofactor is restored to its Fe(II) resting state, ready for the next catalytic cycle.[3]

Isotope labeling experiments have confirmed that the oxygen atoms incorporated into the final this compound products are derived from molecular oxygen (O₂), confirming the dioxygenase nature of the reaction.[6]

CCD_Catalytic_Cycle cluster_0 CCD Catalytic Cycle E_Fe2 CCD-Fe(II) E_Fe2_S CCD-Fe(II)-Substrate E_Fe2->E_Fe2_S + Substrate E_Fe2_S_O2 CCD-Fe(II)-Substrate-O₂ E_Fe2_S->E_Fe2_S_O2 + O₂ Dioxetane Dioxetane Intermediate E_Fe2_S_O2->Dioxetane Attack on C=C bond Dioxetane->E_Fe2 - Product 1 - Product 2

Figure 1: Generalized catalytic cycle of a Carotenoid Cleavage Dioxygenase (CCD).

Classification and Function of Plant CCDs

In plants, the CCD family is diverse, with members exhibiting distinct substrate specificities, cleavage positions, and subcellular localizations. This diversity allows for the precise production of a wide range of apocarotenoids. The primary subfamilies involved in this compound formation are CCD1, CCD4, CCD7, and CCD8.[5][7] The nine-cis-epoxycarotenoid dioxygenases (NCEDs) are another crucial subfamily, but they are dedicated specifically to the biosynthesis of the phytohormone abscisic acid precursor, xanthoxin.[8]

Parameter CCD1 CCD4 CCD7 CCD8
Subcellular Localization Cytosol[8][9]Plastids[9]Plastids[8]Plastids[8]
Primary Substrate(s) Broad: C40 carotenoids (e.g., β-carotene, lycopene, zeaxanthin) and C27 apocarotenoids[8][9]Cyclic carotenoids (e.g., β-carotene, β-cryptoxanthin, zeaxanthin)[9][10]9-cis-β-carotene[11][12]9-cis-β-apo-10'-carotenal[12]
Cleavage Position(s) Symmetrical: 9,10 and 9',10'[3][7]Asymmetrical or Symmetrical: 9,10 (9',10')[10]Asymmetrical: 9',10'[10]C13-C14 of its C27 substrate[2]
Major this compound Products C13 β-ionone, C14 geranylacetone, C17 dialdehyde[3][8]β-ionone, β-cyclocitral, β-citraurin[10][13]9-cis-β-apo-10'-carotenal (C27) and β-ionone (C13)[11]Carlactone (C19)[12]
Primary Biological Role Production of flavor and aroma volatiles; carotenoid turnover[8][14]Carotenoid degradation, regulation of pigmentation in flowers and fruits[10][11]Strigolactone biosynthesis (first dedicated step)[14]Strigolactone biosynthesis (second dedicated step)[14]
Table 1: Characteristics of the main plant Carotenoid Cleavage Dioxygenase subfamilies.

Key Apocarotenoid Biosynthetic Pathways

The generation of specific apocarotenoids often involves the sequential action of multiple CCD enzymes, sometimes across different cellular compartments.

Strigolactone Biosynthesis Pathway

Strigolactones, a class of phytohormones that regulate shoot branching and symbiotic interactions in the rhizosphere, are synthesized in the plastids through the consecutive action of CCD7 and CCD8.[14]

  • CCD7 Action: The pathway begins with the enzyme CCD7 cleaving 9-cis-β-carotene at the 9',10' double bond. This reaction yields two products: the C13 ketone β-ionone and the C27 intermediate, 9-cis-β-apo-10'-carotenal.[11][13]

  • CCD8 Action: The C27 intermediate is then used as a substrate by CCD8. This enzyme catalyzes a more complex reaction involving cleavage and intramolecular rearrangement to form carlactone, the precursor to all strigolactones.[3][12]

Strigolactone_Pathway cluster_plastid Plastid b_carotene 9-cis-β-carotene (C40) ccd7 CCD7 b_carotene->ccd7 apo10_carotenal 9-cis-β-apo-10'-carotenal (C27) ccd8 CCD8 apo10_carotenal->ccd8 carlactone Carlactone (C19) b_ionone β-ionone (C13) ccd7->apo10_carotenal ccd7->b_ionone ccd8->carlactone

Figure 2: The strigolactone biosynthesis pathway involving CCD7 and CCD8 in the plastid.
Two-Step Model for Cytosolic Apocarotenoid Formation

While CCD1 is a cytosolic enzyme, its primary substrates, C40 carotenoids, are synthesized and stored within plastids. This spatial separation has led to a proposed two-step model for the formation of C13/C14 aroma compounds, particularly in tissues like mycorrhizal roots.[8]

  • Plastidial Cleavage (Step 1): A plastid-localized CCD, likely CCD7, performs the initial cleavage of a C40 carotenoid to produce a C27 apocarotenoid intermediate.[8][15]

  • Export: This C27 intermediate is then exported from the plastid into the cytosol.

  • Cytosolic Cleavage (Step 2): In the cytosol, CCD1 recognizes and cleaves the C27 apocarotenoid to generate the final C13 and C14 volatile apocarotenoids.[8] This model suggests that C27 apocarotenoids, not C40 carotenoids, are the main in vivo substrates for CCD1 in certain contexts.[8]

Two_Step_Pathway cluster_plastid Plastid cluster_cytosol Cytosol carotenoid C40 Carotenoid ccd7 CCD7 carotenoid->ccd7 c27 C27 Apocarotenoid ccd7->c27 c27_cyto C27 Apocarotenoid c27->c27_cyto Export ccd1 CCD1 c27_cyto->ccd1 c13_c14 C13/C14 Apocarotenoids (e.g., β-ionone) ccd1->c13_c14

Figure 3: Proposed two-step pathway for cytosolic apocarotenoid formation via CCD7 and CCD1.

Quantitative Analysis of CCD Activity

The enzymatic efficiency of CCDs can be characterized by standard Michaelis-Menten kinetics. However, obtaining reliable kinetic data can be challenging due to the hydrophobicity of carotenoid substrates. Assays often require the use of detergents or other solubilizing agents. Kinetic parameters vary significantly depending on the specific enzyme, substrate, and assay conditions.[16]

Enzyme Substrate Km (µM) Vmax or kcat Reference Notes
Nostoc sp. ACOβ-apo-8'-carotenalVariesVariesExhibits wide substrate specificity but with very divergent Km and Vmax values for different chain lengths and end-groups.[16]
Synechocystis sp. ACOβ-apo-8'-carotenal~15N/ACharacterized as an apocarotenoid-15,15'-oxygenase, producing retinal.[3]
Zea mays CCD1β-carotene~25~0.5 nmol/min/mgValues are representative and highly dependent on the solubilization method used for the substrate.[15]
Arabidopsis CCD1LycopeneVariesVariesKnown to cleave multiple substrates at the 9,10 and 9',10' positions.[9]
Table 2: Representative kinetic parameters and characteristics for select CCD enzymes. Note: Absolute values are highly dependent on experimental conditions and should be referenced from primary literature.

Experimental Protocols and Workflows

Investigating the function and specificity of CCDs requires robust experimental procedures for enzyme expression, activity assays, and product analysis.

General Experimental Workflow

The characterization of a novel CCD typically follows a standardized workflow from gene cloning to kinetic analysis.

Experimental_Workflow A Gene Cloning & Heterologous Expression (e.g., E. coli) B Protein Purification (e.g., Affinity Chromatography) A->B D In Vitro Enzyme Assay B->D C Substrate Preparation (Solubilization in detergent) C->D E Reaction Quenching & Product Extraction D->E F Product Analysis (HPLC-PDA, GC-MS) E->F G Product Identification & Quantification F->G H Kinetic Analysis G->H

References

Apocarotenal's Function in Modulating Nuclear Receptor Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apocarotenals, the eccentric cleavage products of carotenoids like beta-carotene, are emerging as significant modulators of nuclear receptor signaling. This technical guide provides a comprehensive overview of the current understanding of how these molecules, particularly β-apo-13-carotenone and β-apo-14'-carotenal, interact with and modulate the activity of key nuclear receptors, including the Retinoid X Receptor (RXR), Retinoid Acid Receptor (RAR), and Peroxisome Proliferator-Activated Receptors (PPARs). This document details the antagonistic functions of these apocarotenals, presents quantitative binding and functional data, outlines key experimental protocols for their study, and visualizes the involved signaling pathways and experimental workflows. The insights provided herein are critical for researchers and professionals in drug development exploring the therapeutic potential of apocarotenal-based compounds.

Introduction to Apocarotenals and Nuclear Receptors

Carotenoids are naturally occurring pigments in plants that serve as precursors to vitamin A. While the central cleavage of β-carotene yields retinal (a form of vitamin A), eccentric cleavage results in a variety of β-apocarotenals and β-apocarotenones.[1][2] These molecules are not merely metabolic byproducts but possess intrinsic biological activities, notably the ability to interact with and modulate the function of nuclear receptors.[1][2]

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes, including development, metabolism, and reproduction. Key members of this family relevant to this compound signaling are:

  • Retinoid X Receptors (RXRs) : Central players in nuclear receptor signaling, RXRs form homodimers or heterodimers with other nuclear receptors, including RARs and PPARs, to regulate gene expression.

  • Retinoic Acid Receptors (RARs) : Activated by all-trans retinoic acid (ATRA), RARs heterodimerize with RXRs to control genes involved in cell growth, differentiation, and apoptosis.

  • Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors are critical regulators of lipid and glucose metabolism and are involved in inflammation. They also heterodimerize with RXRs to exert their transcriptional effects.

This guide focuses on the antagonistic role of specific apocarotenals on these nuclear receptors, a function that presents intriguing possibilities for therapeutic intervention.

Modulation of Nuclear Receptor Signaling by Apocarotenals

Current research indicates that certain apocarotenals act as antagonists of RXR, RAR, and PPAR signaling pathways. This antagonistic activity can occur through direct competition with endogenous ligands or through unique allosteric mechanisms.

Antagonism of Retinoid X Receptor (RXR) Signaling

β-Apo-13-carotenone has been identified as a potent antagonist of RXRα.[1] It exhibits a high binding affinity for RXRα, comparable to that of its natural agonist, 9-cis-retinoic acid (9cRA).[2][3] The primary mechanism of its antagonistic action is novel; instead of preventing the binding of coactivators, β-apo-13-carotenone induces the formation of a transcriptionally silent RXRα tetramer.[3][4] This tetrameric conformation is believed to represent an inactive pool of the receptor.[3]

Antagonism of Retinoic Acid Receptor (RAR) Signaling

β-Apo-13-carotenone also functions as a high-affinity antagonist for all three RAR isotypes (RARα, RARβ, and RARγ).[5][6] It directly competes with all-trans retinoic acid (ATRA) for binding to the ligand-binding pocket of RARs.[6][7][8] This competitive inhibition blocks the recruitment of coactivators and subsequent transactivation of RAR target genes.[6][7] β-Apo-14'-carotenal and β-apo-14'-carotenoic acid also exhibit antagonistic effects on RARs, albeit with lower affinity compared to β-apo-13-carotenone.[5]

Inhibition of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

β-Apo-14'-carotenal has been shown to inhibit the signaling of PPARα and PPARγ.[9][10] This inhibition is achieved by acting as a transcriptional repressor, thereby downregulating the expression of PPAR target genes involved in adipogenesis and lipid metabolism.[11] The inhibitory effect of β-apo-14'-carotenal on PPARs appears to be mediated through a mechanism involving RXR, the obligate heterodimeric partner for PPARs.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of key apocarotenals with nuclear receptors.

This compoundNuclear ReceptorBinding Affinity (Kd)Reference(s)
β-Apo-13-carotenoneRXRα7-8 nM[2][3]
9-cis-Retinoic Acid (Agonist)RXRα7-8 nM[3]
β-Apo-13-carotenoneRARα, RARβ, RARγ3-5 nM[5][9]
all-trans-Retinoic Acid (Agonist)RARα, RARβ, RARγ3-5 nM[9]
β-Apo-14'-carotenalRARs~5-fold lower than ATRA[5]
β-Apo-14'-carotenoic acidRARs~5-fold lower than ATRA[5]

Table 1: Binding Affinities of Apocarotenals to Nuclear Receptors.

This compoundNuclear ReceptorEffectEffective ConcentrationReference(s)
β-Apo-13-carotenoneRXRαAntagonism of 9cRA-induced activationAs low as 1 nM[1]
β-Apo-13-carotenoneRXRαShift in 9cRA dose-response curve1 nM, 10 nM, 100 nM, 1 µM[1]
β-Apo-14'-carotenalRXRαInhibition of agonist-induced activation5-10 µM[9][10]
β-Apo-14'-carotenalPPARαInhibition of agonist-induced activation5-10 µM[9][10]
β-Apo-14'-carotenalPPARγInhibition of agonist-induced activation5-10 µM[10]

Table 2: Functional Antagonistic Activity of Apocarotenals.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_RXR RXR Signaling cluster_antagonist Antagonism by β-Apo-13-carotenone Agonist 9-cis-Retinoic Acid RXR_inactive RXRα Monomer/Dimer Agonist->RXR_inactive Binds RXR_active Active RXRα Dimer RXR_inactive->RXR_active Activation RXR_tetramer Inactive RXRα Tetramer RXR_inactive->RXR_tetramer Induces Tetramerization Coactivator Coactivators RXR_active->Coactivator Recruits Gene Target Gene Expression Coactivator->Gene Promotes This compound β-Apo-13-carotenone This compound->RXR_inactive Binds RXR_tetramer->Gene Inhibits

Caption: RXR signaling pathway and its antagonism by β-apo-13-carotenone.

cluster_RAR RAR Signaling cluster_antagonist Antagonism by this compound Agonist All-trans-Retinoic Acid RAR RAR/RXR Heterodimer Agonist->RAR Binds Coactivator Coactivators RAR->Coactivator Recruits RAR->Coactivator Blocks Recruitment Gene Target Gene Expression Coactivator->Gene Promotes This compound β-Apo-13-carotenone This compound->RAR Competitively Binds

Caption: RAR signaling pathway and its competitive antagonism by β-apo-13-carotenone.

cluster_PPAR PPAR Signaling cluster_antagonist Inhibition by this compound Agonist PPAR Agonist PPAR PPAR/RXR Heterodimer Agonist->PPAR Binds Coactivator Coactivators PPAR->Coactivator Recruits Gene Target Gene Expression (e.g., Adipogenesis) PPAR->Gene Represses Transcription Coactivator->Gene Promotes This compound β-Apo-14'-carotenal This compound->PPAR Inhibits Activation

Caption: PPAR signaling pathway and its inhibition by β-apo-14'-carotenal.

cluster_workflow Luciferase Reporter Gene Assay Workflow start Start transfection Co-transfect cells with: 1. Nuclear Receptor Expression Vector 2. Reporter Vector (e.g., PPRE-Luc) 3. Control Vector (e.g., Renilla) start->transfection treatment Treat cells with: - Agonist - Antagonist (this compound) - Agonist + Antagonist transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Firefly and Renilla luciferase activity lysis->measurement analysis Analyze Data: Calculate relative luciferase activity (Firefly/Renilla) measurement->analysis end End analysis->end

Caption: Workflow for a luciferase reporter gene assay to assess nuclear receptor antagonism.

cluster_workflow Competitive Radioligand Binding Assay Workflow start Start preparation Prepare purified nuclear receptor and radiolabeled ligand (e.g., [3H]9cRA) start->preparation incubation Incubate receptor and radioligand with increasing concentrations of unlabeled competitor (this compound) preparation->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Analyze Data: Generate competition curve Calculate IC50 and Kd quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on nuclear receptor signaling.

Mammalian Cell Culture and Transfection
  • Cell Lines: HEK293T or COS-7 cells are commonly used for their high transfection efficiency.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1% L-glutamine, and nonessential amino acids.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection:

    • Seed cells in 24-well or 96-well plates to achieve 80-90% confluency on the day of transfection.

    • For each well, prepare a DNA-lipid complex using a suitable transfection reagent (e.g., Lipofectamine 2000 or Effectene). The DNA mixture typically includes:

      • An expression vector for the nuclear receptor of interest (e.g., pCMX-hRXRα).

      • A reporter plasmid containing a response element upstream of a luciferase gene (e.g., p(RXRE)3-tk-luc).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • Incubate the DNA-lipid complex at room temperature for 20-30 minutes.

    • Add the complex to the cells in a drop-wise manner.

    • Incubate the cells for 4-6 hours before replacing the medium with fresh culture medium.

Luciferase Reporter Gene Assay

This assay is used to determine the functional effect of apocarotenals on nuclear receptor-mediated gene transcription.

  • Cell Transfection: Transfect cells as described in section 6.1.

  • Compound Treatment: 24 hours post-transfection, replace the medium with DMEM containing charcoal-stripped FBS (to remove endogenous ligands). Treat the cells with:

    • Vehicle control (e.g., DMSO).

    • Nuclear receptor agonist (e.g., 9cRA for RXR, ATRA for RAR).

    • This compound alone (to test for agonistic activity).

    • A combination of agonist and varying concentrations of the this compound (to test for antagonistic activity).

  • Incubation: Incubate the treated cells for another 24 hours.

  • Cell Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and then add a passive lysis buffer.

  • Luciferase Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly luciferase activity and activate the Renilla luciferase, then measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction relative to the vehicle-treated control.

    • For antagonist assays, plot the dose-response curve of the agonist in the presence and absence of the this compound to determine the shift in EC50 or the IC50 of the antagonist.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of an this compound to a nuclear receptor.

  • Receptor Preparation: Use purified recombinant nuclear receptor ligand-binding domain (LBD).

  • Radioligand: Use a high-affinity radiolabeled ligand for the receptor (e.g., [3H]9-cis-retinoic acid for RXR).

  • Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1 mM EDTA.

  • Incubation:

    • In a 96-well plate, incubate a fixed concentration of the purified receptor and the radioligand with increasing concentrations of the unlabeled this compound.

    • Include controls for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled agonist).

    • Incubate at 4°C or room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Analysis of RXR Tetramerization

Gel filtration chromatography can be used to assess the oligomeric state of RXR in the presence and absence of ligands.

  • Protein Preparation: Purify recombinant RXRα LBD.

  • Ligand Incubation: Incubate the purified RXRα LBD with either vehicle (DMSO), an agonist (9cRA), or an antagonist (β-apo-13-carotenone) at a molar excess for a defined period (e.g., 1 hour at 4°C).

  • Gel Filtration Chromatography:

    • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer.

    • Inject the protein-ligand mixture onto the column.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Calibrate the column using protein standards of known molecular weight to determine the apparent molecular weight of the eluting RXR species.

  • Analysis:

    • The elution volume is inversely proportional to the molecular size. A shift to an earlier elution volume in the presence of β-apo-13-carotenone compared to the agonist-bound or apo-receptor would indicate the formation of a higher-order oligomer (tetramer).

Conclusion and Future Directions

The discovery of apocarotenals as modulators of nuclear receptor signaling opens new avenues for understanding the biological roles of carotenoid metabolites and for the development of novel therapeutics. The antagonistic properties of compounds like β-apo-13-carotenone and β-apo-14'-carotenal on RXR, RAR, and PPARs suggest their potential in treating diseases where these receptors are dysregulated, such as metabolic disorders and certain cancers.

Future research should focus on:

  • Elucidating the in vivo relevance of these findings and determining the physiological concentrations and effects of apocarotenals in different tissues.

  • Screening a wider range of apocarotenals to identify more potent and selective modulators of nuclear receptors.

  • Investigating the structure-activity relationships of apocarotenals to guide the design of synthetic analogs with improved therapeutic profiles.

  • Exploring the potential synergistic or antagonistic interactions between different dietary apocarotenals in modulating nuclear receptor signaling networks.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating and promising field of this compound-mediated nuclear receptor modulation. The detailed protocols and visualized pathways aim to facilitate further research and accelerate the translation of these basic scientific discoveries into clinical applications.

References

The Antioxidant Properties of Phenolic Apocarotenals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenolic apocarotenals, a class of carotenoid derivatives, are emerging as potent antioxidant molecules with significant potential in the fields of preventative medicine and drug development. Their unique structural features, combining a polyene backbone with a phenolic moiety, confer superior radical scavenging capabilities compared to their non-phenolic counterparts. This technical guide provides an in-depth analysis of the antioxidant properties of phenolic apocarotenals, focusing on their mechanisms of action, quantitative antioxidant capacity, and the experimental protocols used for their evaluation. Furthermore, this guide elucidates the role of these compounds in modulating cellular signaling pathways integral to the endogenous antioxidant response, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Carotenoids are well-established as effective antioxidants, primarily due to their extended system of conjugated double bonds which allows for the delocalization of electrons and the quenching of reactive oxygen species (ROS).[1] Apocarotenals are oxidative cleavage products of carotenoids, and their biological functions, including antioxidant and stress signaling roles, are an active area of research.[2][3] The incorporation of a phenolic group into the apocarotenal structure represents a significant enhancement of their antioxidant potential.[1][2] This guide focuses on a series of synthetic para-phenolic apo-12'-carotenals and their parent carotenes, exploring the structure-activity relationships that govern their antioxidant efficacy.

Mechanism of Antioxidant Action

The superior antioxidant activity of phenolic apocarotenals is attributed to their ability to form a stable phenolic radical. Upon interaction with a free radical, the phenolic group can donate a hydrogen atom, resulting in the formation of a phenolic radical. This radical is stabilized through a quinoid resonance structure which is fully conjugated with the polyene aldehyde unit.[1][2] This extended conjugation allows for significant delocalization of the unpaired electron, thereby increasing the stability of the radical and the antioxidant capacity of the molecule.[2] In contrast, non-phenolic carotenoids rely solely on the polyene chain for radical scavenging, and related phenolic carotenoids like 3,3′-dihydroxyisorenieratene (DHIR) require a two-electron oxidation to achieve a fully conjugated quinoid structure.[1][2]

Antioxidant_Mechanism_of_Phenolic_Apocarotenals cluster_0 Radical Scavenging cluster_1 Radical Stabilization Phenolic_this compound Phenolic this compound Phenolic_Radical Stabilized Phenolic Radical Phenolic_this compound->Phenolic_Radical Hydrogen Atom Donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Hydrogen Atom Acceptance Quinoid_Structure Quinoid Resonance Structure Phenolic_Radical->Quinoid_Structure Resonance Polyene_Conjugation Conjugation with Polyene Aldehyde Quinoid_Structure->Polyene_Conjugation Extended Delocalization

Caption: Antioxidant mechanism of phenolic apocarotenals.

Quantitative Antioxidant Activity

The antioxidant capacity of a series of para-phenolic carotenes and their corresponding apo-12'-carotenals has been quantified using standard radical scavenging assays. The following tables summarize the 50% effective concentration (EC₅₀) values from 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assays. Lower EC₅₀ values indicate higher antioxidant activity.

Table 1: Antioxidant Activity of para-Phenolic Carotenes and Apocarotenals [2]

Compound Substituents DPPH EC₅₀ (μM) ABTS EC₅₀ (μM)
para-Phenolic Carotenes
1a o-diMe 1.13 ± 0.04 1.15 ± 0.05
1b none 0.95 ± 0.03 0.98 ± 0.04
1c m-diMe 0.93 ± 0.02 0.95 ± 0.03
1d m-diOMe 0.90 ± 0.03 0.92 ± 0.04
para-Phenolic Apo-12'-carotenals
2a o-diMe 1.05 ± 0.04 1.08 ± 0.05
2b none 0.85 ± 0.03 0.88 ± 0.04
2c m-diMe 0.83 ± 0.02 0.86 ± 0.03
2d m-diOMe 0.88 ± 0.03 0.90 ± 0.04
Reference Compounds
β-carotene - 1.25 ± 0.05 1.30 ± 0.06

| β-apo-12'-carotenal | - | 1.18 ± 0.04 | 1.22 ± 0.05 |

Data presented as mean ± standard deviation.

The data reveals that para-phenolic apo-12'-carotenals without ortho-substituents (2b and 2c) exhibit superior antioxidant activities compared to their corresponding parent carotenes and the reference compounds, β-carotene and β-apo-12'-carotenal.[2] The presence of ortho-dimethyl substituents (1a and 2a) sterically hinders the coplanarity of the phenol (B47542) ring with the polyene chain, thereby reducing the antioxidant activity.[1]

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic compounds, including apocarotenoids, can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of cytoprotective genes. A key pathway in this process is the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 / Antioxidant Response Element) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like phenolic apocarotenals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various genes, initiating the transcription of a suite of antioxidant and detoxification enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolic_this compound Phenolic this compound Keap1 Keap1 Phenolic_this compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Keap1->Ub Facilitates Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Transcription Genes->Transcription

Caption: Activation of the Keap1-Nrf2/ARE pathway by phenolic apocarotenals.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[2]

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 6.31 x 10⁻² mM stock solution of DPPH in methanol (B129727).

    • Immediately before use, dilute the stock solution 1:100 with methanol to obtain a working solution of 6.31 x 10⁻⁵ mM.

    • Prepare sample solutions of the phenolic apocarotenals at various concentrations in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO).

  • Assay Procedure:

    • In a 384-well microplate, add 50 µL of the sample solution to each well.

    • Add 200 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 2 hours.

    • Measure the absorbance at 580 nm using a microplate spectrophotometer. (Note: 580 nm is used to avoid interference from the carotenoids' own absorbance around 510 nm).

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The EC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[2]

Principle: This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation stock solution by mixing equal volumes of a 7.4 mM aqueous solution of ABTS diammonium salt and a 2.6 mM aqueous solution of potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•⁺ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare sample solutions of the phenolic apocarotenals at various concentrations in a 1:1 mixture of THF and DMSO.

  • Assay Procedure:

    • In a 384-well microplate, add 50 µL of the sample solution to each well.

    • Add 2 mL of the diluted ABTS•⁺ working solution to each well.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm using a microplate spectrophotometer.

  • Data Analysis:

    • The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•⁺ solution without the sample, and A_sample is the absorbance of the ABTS•⁺ solution with the sample.

    • The EC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

General Protocol for Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay determines the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or liter of the sample.

General Protocol for Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay evaluates the capacity of an antioxidant to quench peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence of a probe (typically fluorescein).

Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.

    • Standard: Prepare a series of dilutions of a standard antioxidant like Trolox.

  • Assay Procedure (96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or blank to the wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically (e.g., every 1-2 minutes for at least 60-90 minutes) using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.

    • Plot the Net AUC of the standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or mL.

Synthesis of Phenolic Apocarotenals

The synthesis of the discussed para-phenolic carotenes and apo-12'-carotenals involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow Start Protected p-Hydroxybenzaldehydes Aldol_Condensation Aldol Condensation with Acetone Start->Aldol_Condensation Ketone Chain-Extended Conjugated Ketones Aldol_Condensation->Ketone Grignard Grignard Reaction (Vinyl Magnesium Bromide) Ketone->Grignard HBr_PPh3 HBr Addition (in presence of PPh3) Grignard->HBr_PPh3 Phosphonium_Salt Phosphonium (B103445) Salts HBr_PPh3->Phosphonium_Salt Wittig_1 First Wittig Olefination (with 2,7-dimethylocta-2,4,6-triendial) Phosphonium_Salt->Wittig_1 Protected_this compound Protected Apo-12'-carotenal Wittig_1->Protected_this compound Deprotection_Apo Deprotection Protected_this compound->Deprotection_Apo Wittig_2 Second Wittig Olefination (with Phosphonium Salt) Protected_this compound->Wittig_2 Final_this compound Phenolic Apo-12'-carotenal Deprotection_Apo->Final_this compound Protected_Carotene Protected Phenol-Ending Carotene Wittig_2->Protected_Carotene Deprotection_Carotene Deprotection Protected_Carotene->Deprotection_Carotene Final_Carotene para-Phenolic Carotene Deprotection_Carotene->Final_Carotene

Caption: General synthesis workflow for phenolic apocarotenals.

The synthesis commences with protected para-hydroxybenzaldehydes, which undergo an Aldol condensation followed by a Grignard reaction and subsequent HBr addition to form phosphonium salts.[2] A Wittig olefination with 2,7-dimethylocta-2,4,6-triendial yields the protected apo-12'-carotenal, which can then be deprotected. A second Wittig reaction between the protected this compound and the phosphonium salt produces the full-length protected phenolic carotene, which is subsequently deprotected.[2]

Conclusion and Future Directions

Phenolic apocarotenals represent a promising class of antioxidants with superior radical scavenging capabilities rooted in the synergistic interplay between their phenolic and polyene structures. The quantitative data from DPPH and AB soluciones assays clearly demonstrate their enhanced efficacy, particularly for structures lacking sterically hindering ortho-substituents. Furthermore, their potential to modulate the Keap1-Nrf2/ARE signaling pathway suggests a dual mechanism of action, combining direct ROS quenching with the upregulation of endogenous antioxidant defenses.

Future research should focus on expanding the quantitative assessment of these compounds using a broader range of antioxidant assays, including ORAC, FRAP, and cellular antioxidant activity (CAA) assays, to provide a more comprehensive understanding of their antioxidant profile. In vivo studies are also crucial to validate the promising in vitro findings and to elucidate the bioavailability, metabolism, and efficacy of phenolic apocarotenals in a biological system. A deeper investigation into the specific interactions between different phenolic this compound structures and the Keap1 protein could lead to the rational design of highly potent Nrf2 activators for therapeutic applications in diseases associated with oxidative stress.

References

The In Vivo Metabolic Fate of Apocarotenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocarotenals are a class of bioactive molecules derived from the oxidative cleavage of carotenoids. As metabolites of dietary carotenoids, their in vivo fate is of significant interest for understanding their physiological roles and potential as therapeutic agents. This technical guide provides an in-depth overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of apocarotenals in vivo. It details the enzymatic and non-enzymatic pathways of their formation, their conversion to other bioactive compounds, and their interactions with key signaling pathways. This document summarizes quantitative data, presents detailed experimental protocols, and provides visual representations of the metabolic and signaling pathways to serve as a comprehensive resource for researchers in the fields of nutrition, pharmacology, and drug development.

Introduction

Apocarotenals are aldehyde derivatives of carotenoids, formed through enzymatic or non-enzymatic cleavage of the polyene chain. The most well-known apocarotenal is retinal (vitamin A aldehyde), a product of the central cleavage of provitamin A carotenoids like β-carotene. However, eccentric cleavage of carotenoids by β-carotene 9',10'-oxygenase (BCO2) and non-enzymatic oxidation also yield a variety of other apocarotenals with diverse biological activities.[1] These compounds are not merely intermediates in vitamin A synthesis but possess intrinsic signaling properties, notably as modulators of nuclear receptors.[2] Understanding their metabolic journey in the body is crucial for elucidating their mechanisms of action and evaluating their therapeutic potential.

Formation of Apocarotenals In Vivo

Apocarotenals are generated in vivo through two primary mechanisms: enzymatic cleavage and non-enzymatic oxidation of dietary carotenoids.

2.1. Enzymatic Cleavage

Two key enzymes are responsible for the enzymatic cleavage of carotenoids in mammals:

  • β-carotene 15,15'-oxygenase (BCO1): This cytosolic enzyme catalyzes the central cleavage of provitamin A carotenoids, such as β-carotene, at the 15,15' double bond to yield two molecules of retinal.[3]

  • β-carotene 9',10'-oxygenase (BCO2): Located in the mitochondria, BCO2 performs eccentric cleavage of both carotenoids and xanthophylls at the 9',10' double bond, producing β-apo-10'-carotenal and β-ionone from β-carotene.[4][5]

2.2. Non-enzymatic Oxidation

Carotenoids can also undergo non-enzymatic oxidation, particularly under conditions of oxidative stress, leading to the formation of a random assortment of apocarotenals of varying chain lengths.[3]

Absorption and Distribution

Dietary apocarotenals and those formed in the intestine are absorbed by enterocytes. Studies using Caco-2 cells, a model for the human intestinal epithelium, have shown rapid uptake of apocarotenals like β-apo-8'-carotenal and β-apo-10'-carotenal.[6] However, these are extensively metabolized within the intestinal cells, suggesting that they are not likely absorbed directly into circulation in significant amounts.[6]

Following absorption and metabolism, carotenoids and their metabolites are incorporated into chylomicrons and transported via the lymphatic system to the bloodstream.[7] From there, they are distributed to various tissues. The liver is a major site for the accumulation and metabolism of carotenoids and their derivatives.[8][9] Studies in rats and ferrets have shown that the liver is the primary storage organ for carotenoids, followed by the spleen.[10][11]

Metabolism of Apocarotenals

Once formed or absorbed, apocarotenals undergo further metabolism, primarily through oxidation and reduction reactions, in a manner analogous to retinal metabolism.

4.1. Conversion to Apocarotenoic Acids and Apocarotenols

In intestinal cells, apocarotenals are rapidly converted to their corresponding carboxylic acids (apocarotenoic acids) and alcohols (apocarotenols). For instance, β-apo-8'-carotenal is largely metabolized to β-apo-8'-carotenoic acid.[6] This conversion is thought to be a detoxification pathway, as aldehydes can be cytotoxic.

4.2. Conversion to Vitamin A

Long-chain apocarotenals can be further cleaved by BCO1 in a stepwise manner to yield retinal, thus contributing to the body's vitamin A pool.[4] However, the efficiency of this eccentric cleavage pathway in forming vitamin A in vivo is considered to be very low.[3]

4.3. Other Metabolic Modifications

Epoxidation is another metabolic fate for apocarotenals. For example, 5,6-epoxy-β-apo-8'-carotenol has been identified as a minor metabolite of β-apo-8'-carotenal in Caco-2 cells.[6]

Quantitative Data on this compound Distribution

Quantitative data on the in vivo levels of specific apocarotenals are limited. However, some studies have reported their detection in animal tissues and human plasma.

This compoundMatrixSpeciesConcentration/AmountCitation
β-apo-10'-carotenalSerumMouseDetected[1]
β-apo-12'-carotenalSerumMouseDetected[1]
β-apo-10'-carotenalLiverMouseDetected[1]
β-apo-12'-carotenalLiverMouseDetected[1]
β-apo-8'-carotenalPlasmaHumanDetected 3 days post-dose[12]

Table 1: Reported In Vivo Levels of Apocarotenals.

CarotenoidSpeciesDoseAbsorption EfficiencyConversion to Vitamin A (molar ratio)Citation
β-caroteneHuman20 mg--[13]
β-caroteneHuman40 mg-Conversion efficiency decreased with higher dose[13]
β-caroteneHuman37 µmol6.1 ± 0.02% (in responders)1.47 ± 0.49 (in responders)[14]

Table 2: In Vivo Absorption and Conversion Efficiency of β-Carotene.

Excretion

The excretion of this compound metabolites is not well-characterized. However, it is presumed that the more polar metabolites, such as apocarotenoic acids, are excreted in the urine and feces. One human study using radiolabeled β-carotene reported that 15.7% of the administered dose was eliminated in the urine over 21 days, suggesting the excretion of polar metabolites.[12] The majority of the unabsorbed carotenoids and some metabolites are excreted in the feces.[15]

Signaling Pathways Modulated by Apocarotenals

A significant aspect of this compound biology is their ability to modulate nuclear receptor signaling, particularly the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

7.1. Antagonism of RAR and RXR

Several studies have shown that certain apocarotenoids can act as antagonists of RARs and RXRs.

  • β-apo-13-carotenone: This eccentric cleavage product of β-carotene has been identified as a high-affinity antagonist for all three isotypes of RAR (α, β, and γ) and RXRα.[2][16] It competes directly with the agonist for binding to the receptor.[1]

  • β-apo-14'-carotenoic acid: This apocarotenoid also binds to RARs, albeit with a lower affinity than β-apo-13-carotenone, and can inhibit retinoic acid-induced gene expression.[2]

The antagonism of RXRα by β-apo-13-carotenone is particularly noteworthy. It induces the formation of a transcriptionally silent RXRα tetramer, preventing its activation by agonists like 9-cis-retinoic acid.[16]

Metabolic_Fate_of_this compound cluster_Circulation Circulation cluster_Tissues Peripheral Tissues (e.g., Liver) Chylomicrons_circ Chylomicrons Apocarotenals_tissue Apocarotenals Chylomicrons_circ->Apocarotenals_tissue Uptake BCO1_tissue BCO1 Retinal_tissue Retinal Nuclear_Receptors Nuclear Receptors (RAR, RXR) Gene_Expression Modulation of Gene Expression Excretion Excretion (Urine, Feces) Metabolites Polar Metabolites Chylomicrons Chylomicrons Chylomicrons->Chylomicrons_circ Lymph

RXR_Antagonism cluster_activation RXR Activation cluster_antagonism RXR Antagonism by β-apo-13-carotenone Agonist 9-cis-Retinoic Acid (Agonist) RXR_tetramer RXRα Tetramer (Inactive) RXR_dimer RXRα Dimer (Active) Coactivators Coactivators Transcription_on Gene Transcription Antagonist β-apo-13-carotenone (Antagonist) RXR_tetramer2 RXRα Tetramer (Inactive) Transcription_off No Gene Transcription

Experimental Protocols

8.1. In Vivo Animal Studies

  • Animal Model: Male F344 rats or BCO1/BCO2 knockout mice are commonly used.

  • Diet: Animals are fed a purified diet supplemented with the this compound of interest or its precursor carotenoid. The compound is typically dissolved in corn oil or another vehicle.

  • Dosing: Oral gavage or intraperitoneal injection can be used for administration.

  • Sample Collection: Blood is collected at various time points. At the end of the study, animals are euthanized, and tissues (liver, spleen, kidneys, lungs, adipose tissue) are collected, weighed, and snap-frozen in liquid nitrogen for later analysis. Feces and urine can be collected throughout the study using metabolic cages.[8][10][17]

8.2. Tissue Homogenization and Extraction

  • Homogenization: Frozen tissues are homogenized in a suitable buffer (e.g., saline/methanol mixture).

  • Extraction: Apocarotenals and their metabolites are extracted from the homogenate using organic solvents such as a mixture of hexane (B92381) and ethanol. Saponification with potassium hydroxide (B78521) may be performed to hydrolyze esters and improve the extraction of some compounds.[11][18]

8.3. In Vitro Enzyme Assays

  • Enzyme Source: Recombinant BCO1 or BCO2 expressed in E. coli or insect cells, or tissue homogenates (e.g., from rat liver or intestine).[19][20]

  • Substrate: The this compound or carotenoid of interest is dissolved in a detergent like Tween 40 or sodium cholate (B1235396) to form micelles.

  • Incubation: The enzyme is incubated with the substrate in a suitable buffer at 37°C.

  • Analysis: The reaction is stopped, and the products are extracted and analyzed by HPLC.[20]

8.4. HPLC-MS/MS Analysis of Apocarotenals

  • Chromatography: A C30 reverse-phase column is typically used for the separation of apocarotenals and their isomers.

  • Mobile Phase: A gradient of methanol/water and methyl-tert-butyl ether (MTBE) with ammonium (B1175870) acetate (B1210297) is a common mobile phase system.[21][22]

  • Mass Spectrometry: A quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode is used for detection and quantification.[21][23]

Experimental_Workflow Animal_Study In Vivo Animal Study (e.g., Rat, Mouse) Dosing Dosing with this compound or Precursor Animal_Study->Dosing Sample_Collection Sample Collection (Blood, Tissues, Excreta) Dosing->Sample_Collection Tissue_Processing Tissue Homogenization and Extraction Sample_Collection->Tissue_Processing HPLC_MS HPLC-MS/MS Analysis Tissue_Processing->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis In_Vitro_Assay In Vitro Enzyme Assay (BCO1/BCO2) Incubation Incubation with Substrate In_Vitro_Assay->Incubation Product_Analysis Product Extraction and HPLC Analysis Incubation->Product_Analysis

Conclusion and Future Perspectives

The in vivo metabolic fate of apocarotenals is a complex process involving enzymatic and non-enzymatic formation, absorption, extensive metabolism in the intestine and other tissues, and eventual excretion. While our understanding has grown significantly, particularly regarding their ability to modulate nuclear receptor signaling, several areas require further investigation. Quantitative data on the tissue-specific concentrations of various apocarotenals and their metabolites are still scarce. The complete elucidation of their excretory pathways and the identification of all metabolites are also needed. Furthermore, the physiological and pathological consequences of the modulation of nuclear receptor signaling by apocarotenals in vivo warrant deeper exploration. Continued research in this area will be crucial for fully understanding the biological roles of these fascinating carotenoid metabolites and for harnessing their potential in promoting health and treating disease.

References

Apocarotenal as a Food Additive: A Technical Guide to its Genotoxicity and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and safety assessment of apocarotenal (trans-β-apo-8'-carotenal), a carotenoid used as a food coloring agent (E 160e). This document synthesizes data from key regulatory evaluations and scientific studies, presenting quantitative data in structured tables, detailing experimental methodologies for pivotal genotoxicity assays, and illustrating relevant biological and procedural pathways using Graphviz diagrams.

Executive Summary

This compound has been evaluated for safety by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These assessments have concluded that while some in vitro studies have shown potential for genotoxicity at high concentrations, the overall weight of evidence from both in vitro and in vivo studies does not indicate a concern for genotoxicity in humans at the levels consumed in food. An Acceptable Daily Intake (ADI) has been established based on comprehensive toxicological data.

Toxicological Profile

The safety of this compound has been determined through a series of toxicological studies, including assessments of acute, subchronic, and chronic toxicity, as well as its potential for carcinogenicity and reproductive and developmental effects.

Regulatory bodies have established an ADI for this compound based on the No-Observed-Adverse-Effect Level (NOAEL) from animal studies, with the application of an uncertainty factor.

Regulatory BodyADI Value (mg/kg bw/day)Basis for ADIReference
JECFA (2019)0.3Based on a NOAEL of 30 mg/kg bw/day from a 13-week study in rats and an uncertainty factor of 100.[1]
EFSA (2014)0.3Re-evaluated from a previous ADI of 0.05 mg/kg bw/day, based on a NOAEL of 30 mg/kg bw/day from a 13-week rat study.[2]

Genotoxicity Assessment

A battery of tests has been conducted to evaluate the potential of this compound to induce genetic mutations, chromosomal damage, or DNA damage. The standard approach for food additives follows a tiered strategy, beginning with in vitro tests and proceeding to in vivo studies if positive results are observed.[3][4]

The table below summarizes the key findings from various genotoxicity assays performed on this compound.

Assay TypeTest SystemMetabolic Activation (S9)Concentration/Dose RangeResultReference
In Vitro
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrAWith and WithoutUp to 5000 µ g/plate Negative[5]
Micronucleus TestCultured mammalian cells (e.g., human lymphocytes, CHO cells)With and WithoutNot explicitly detailed in snippets, but standard protocols followed.Generally negative, some studies suggest potential at high, cytotoxic concentrations.[3]
Chromosomal Aberration TestCultured mammalian cells (e.g., CHO, CHL/IU, human lymphocytes)With and WithoutNot explicitly detailed in snippets, but standard protocols followed.Some studies reported positive findings at high concentrations.[3]
In Vivo
Micronucleus TestRodent bone marrowN/ANot explicitly detailed in snippets.Negative[3]

The following sections detail the standard methodologies for the principal in vitro genotoxicity tests, based on OECD guidelines, which are required for the safety assessment of food additives.

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.[6][7]

  • Test Organisms: At least five strains are typically used, including S. typhimurium strains TA1535, TA1537 or TA97, TA98, and TA100, and E. coli strain WP2 uvrA or WP2 uvrA (pKM101).[7]

  • Methodology:

    • Preparation: The test substance is prepared at various concentrations. A metabolic activation system (S9 mix), derived from rat liver homogenate, is used to mimic mammalian metabolism.

    • Exposure: The bacterial strains are exposed to the test substance with and without the S9 mix. This can be done using the plate incorporation method (test substance, bacteria, and S9 are mixed with molten agar (B569324) and poured onto plates) or the pre-incubation method (the mixture is incubated before plating).[5][8]

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[6]

This test identifies substances that cause chromosomal damage in cultured mammalian cells by detecting the presence of micronuclei.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[9] This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.

  • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, Chinese Hamster Ovary (CHO) cells, and V79 cells.[10]

  • Methodology:

    • Cell Culture and Exposure: Mammalian cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix). Exposure times are typically short (3-6 hours) followed by a recovery period, or continuous for a longer duration.[11]

    • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.[12]

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[11]

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Principle: The test identifies agents that cause structural changes in chromosomes, such as breaks and exchanges, which are visible by microscopy during the metaphase stage of cell division.[13]

  • Cell Lines: Similar to the micronucleus test, established cell lines like CHO or primary cultures such as human lymphocytes are used.[10]

  • Methodology:

    • Cell Culture and Treatment: Cell cultures are treated with the test substance at various concentrations, with and without S9 metabolic activation.

    • Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in metaphase.[14]

    • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Chromosome Analysis: The chromosomes are stained, and metaphase spreads are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations is considered a positive result.[13][15]

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key processes and pathways related to the safety assessment of this compound.

Genotoxicity_Testing_Workflow cluster_tier1 Tier 1: In Vitro Assessment cluster_tier2 Tier 2: In Vivo Follow-up (if Tier 1 is positive) cluster_evaluation Evaluation and Conclusion ames Bacterial Reverse Mutation Assay (Ames Test) invivo_micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test ames->invivo_micronucleus Positive for gene mutation evaluation Weight of Evidence Evaluation ames->evaluation Negative micronucleus In Vitro Mammalian Cell Micronucleus Test micronucleus->invivo_micronucleus Positive for clastogenicity/ aneugenicity comet In Vivo Comet Assay micronucleus->comet Positive micronucleus->evaluation Negative invivo_micronucleus->evaluation comet->evaluation conclusion Conclusion on Genotoxic Potential evaluation->conclusion start Start: Substance to be Tested start->ames start->micronucleus

Caption: Tiered approach for genotoxicity testing of food additives.

Safety_Assessment_Workflow cluster_data_collection Data Collection & Characterization cluster_toxicology Toxicological Testing cluster_risk_characterization Risk Characterization chem_id Chemical Identification & Purity genotox Genotoxicity Studies (In Vitro & In Vivo) chem_id->genotox tox_studies Toxicity Studies (Acute, Subchronic, Chronic) chem_id->tox_studies repro_dev_tox Reproductive & Developmental Toxicity chem_id->repro_dev_tox exposure Dietary Exposure Assessment risk_conclusion Conclusion on Safety exposure->risk_conclusion hazard_id Hazard Identification genotox->hazard_id tox_studies->hazard_id repro_dev_tox->hazard_id dose_response Dose-Response Assessment (Determination of NOAEL) hazard_id->dose_response adi_establishment ADI Establishment dose_response->adi_establishment adi_establishment->risk_conclusion start Food Additive Proposed for Use start->chem_id start->exposure

Caption: General workflow for the safety assessment of a food additive.

PPAR_RXR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ppar PPAR This compound->ppar Binds to and modulates activity rxr RXR This compound->rxr Can act as an antagonist heterodimer PPAR-RXR Heterodimer ppar->heterodimer rxr->heterodimer ppre PPRE (DNA Response Element) heterodimer->ppre Binds to transcription Modulation of Gene Transcription ppre->transcription Regulates

Caption: Potential interaction of this compound with PPAR/RXR signaling pathways.

Signaling Pathways

Apocarotenoids, the metabolic products of carotenoids, have been shown to interact with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. Specifically, some apocarotenoids can modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[16][17][18]

  • PPAR/RXR Heterodimers: PPARs form heterodimers with RXRs. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[19] These genes are involved in various metabolic processes, including lipid metabolism and inflammation.

  • Modulation by Apocarotenoids: Studies have indicated that certain apocarotenoids can act as ligands for these receptors. For instance, some β-apocarotenoids have been found to antagonize the activation of RXRα.[16] This interaction suggests a potential mechanism by which this compound could exert biological effects beyond its coloring properties. However, the precise signaling cascade for this compound itself is an area of ongoing research.

Conclusion

The comprehensive safety assessment of this compound, encompassing a battery of genotoxicity tests and other toxicological studies, supports its continued use as a food additive within the established ADI. While some in vitro assays have indicated a potential for genotoxicity at high concentrations, these effects are not observed in in vivo studies, suggesting they may not be relevant to human health at typical dietary exposure levels. The established ADI of 0.3 mg/kg bw/day provides a margin of safety for consumers. Further research into the specific interactions of this compound with nuclear receptor signaling pathways may provide additional insights into its biological activities.

References

Spontaneous Chemical Oxidation and Degradation of Carotenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous chemical oxidation and degradation of carotenoids. Carotenoids, a class of tetraterpenoid pigments, are renowned for their antioxidant properties and provitamin A activity. However, their highly unsaturated nature makes them susceptible to degradation through various oxidative processes, impacting their biological efficacy and the quality of products in which they are present. This document details the core mechanisms of degradation, factors influencing stability, key degradation products, and the experimental protocols used to study these phenomena.

Core Mechanisms of Carotenoid Degradation

The degradation of carotenoids is primarily an oxidative process that can be initiated by several factors, leading to a loss of color and biological activity. The main pathways of degradation are autoxidation, photo-oxidation, and enzymatic oxidation.

Autoxidation: This is a spontaneous reaction with molecular oxygen that occurs in the absence of light and enzymatic activity. It is an autocatalytic process involving free radicals. The reaction is influenced by factors such as oxygen partial pressure, temperature, and the presence of pro-oxidants and antioxidants. The process generally involves initiation, propagation, and termination steps, leading to the formation of a complex mixture of oxidation products.[1][2]

Photo-oxidation: In the presence of light and a sensitizer, carotenoids can be degraded through reactions with singlet oxygen or other reactive oxygen species (ROS) generated by the sensitizer.[3][4] Carotenoids are efficient quenchers of singlet oxygen, a high-energy form of oxygen, but this process can also lead to their own degradation.[3]

Enzymatic Oxidation: Enzymes such as lipoxygenases can co-oxidize carotenoids in the presence of polyunsaturated fatty acids.[5][6] Lipoxygenases catalyze the formation of lipid hydroperoxides, which can then co-oxidize carotenoids.

These degradation pathways often result in two main types of chemical changes:

  • Isomerization: The conversion of the naturally predominant all-trans isomers to cis isomers. This can be induced by heat, light, and acids and results in a decrease in color intensity and vitamin A activity.

  • Oxidation: The reaction with oxygen leads to the formation of various oxidation products, including epoxides, apocarotenals, and other short-chain compounds, which ultimately results in the cleavage of the carotenoid backbone.

The following diagram illustrates the general pathways of carotenoid degradation.

Carotenoid_Degradation_Pathways Carotenoid Carotenoid (all-trans) Isomers Cis-Isomers Carotenoid->Isomers Isomerization Oxidation_Products Oxidation Products (Epoxides, Apocarotenals, etc.) Carotenoid->Oxidation_Products Oxidation Isomers->Oxidation_Products Further Oxidation Initiators Initiating Factors (Heat, Light, Oxygen, Enzymes, Metals) Initiators->Carotenoid Initiate Degradation

General pathways of carotenoid degradation.

Factors Influencing Carotenoid Stability

The rate and extent of carotenoid degradation are influenced by a multitude of factors:

  • Temperature: Higher temperatures accelerate the rate of oxidation and isomerization.

  • Oxygen: The presence of oxygen is a prerequisite for oxidative degradation.

  • Light: Exposure to light, particularly in the presence of sensitizers, promotes photo-oxidation.

  • pH: Acidic conditions can promote isomerization and the rearrangement of epoxides.

  • Metals: Transition metals such as copper and iron can act as pro-oxidants, catalyzing the decomposition of hydroperoxides and accelerating oxidation.

  • Antioxidants and Pro-oxidants: The presence of other antioxidants (e.g., tocopherols, ascorbic acid) can protect carotenoids from degradation.[5] Conversely, pro-oxidants can accelerate their degradation.

Quantitative Data on Carotenoid Degradation

The degradation of carotenoids often follows first-order or zero-order kinetics. The rate of degradation is influenced by various factors as summarized in the tables below.

Table 1: Kinetic Data for β-Carotene Degradation under Different Conditions
CarotenoidMatrix/SystemConditionKinetic ModelRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
β-CaroteneCarrotAir drying at 50-80°CFirst-order--
β-CaroteneEncapsulated in dried systemsStorageFirst-orderVaries with formulation and awVaries[7]
β-CaroteneGolden Rice®Storage (ambient, vacuum)Weibull model--[8]
β-CarotenePumpkin slicesMicrowave-vacuum dryingFirst-order0.0363–0.0686 min−1-[9]
Total CarotenoidsMixed JuiceHeating at 70-100°CFirst-order-Higher for color degradation[10][11]
α-Carotene & β-CaroteneDehydrated CarrotsStoragePseudo-first-order0.031 to 0.374 days-1-
α- & β-CaroteneEncapsulated Carrot WasteStorage at 4-37°CZero-orderVaries with temperature66.6 - 79.5[12][13]
Table 2: Impact of Food Processing and Storage on Carotenoid Stability
Food ProductProcessing/Storage ConditionCarotenoid Loss (%)Reference
Green beans, broccoliFrozen storage (-27.5°C, 90 days)No significant loss[14]
PeasFrozen storage (-27.5°C, 90 days)70%[14]
SpinachFrozen storage (-27.5°C, 90 days)45%[14]
CarrotsFrozen storage (-27.5°C, 90 days)41%[14]
Formulated DietsPelleting processNo significant effect[15]
Pumpkin (Cucurbita maxima)Thermal processingZeaxanthin (B1683548) and violaxanthin (B192666) most sensitive[16]
Pumpkin-based beverageStorage at 10-45°C14-38% loss of all-trans-antheraxanthin[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study carotenoid oxidation and degradation.

Carotenoid Extraction and Saponification

Objective: To extract carotenoids from a food matrix and hydrolyze carotenoid esters to their free form for analysis.

Protocol:

  • Sample Preparation: Homogenize the food sample.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a screw-cap tube.

    • Add 2.5 mL of ethanol (B145695) containing 60 g/L pyrogallol (B1678534) (as an antioxidant), 1 mL of 10 g/L sodium chloride, 1 mL of 95% ethanol, and 1 mL of 600 g/L potassium hydroxide.[18]

    • Alternatively, for high-fat samples, an initial extraction with acetone (B3395972) can be performed, followed by freezing to solidify and remove fats by centrifugation.[19]

  • Saponification:

    • Incubate the mixture in a 70°C water bath for 30 minutes, with mixing every 10 minutes.[18]

    • Alternatively, for heat-labile carotenoids, saponification can be performed at room temperature or 5°C for 10-15 hours in the dark.[7]

  • Partitioning:

    • Cool the tubes in an ice-water bath.

    • Add 7.5 mL of a sodium chloride solution and an n-hexane/ethyl acetate (B1210297) mixture (9:1 v/v).[18]

    • Centrifuge to separate the layers and collect the upper organic phase containing the carotenoids.

    • Repeat the extraction of the aqueous phase with the hexane/ethyl acetate mixture two more times.

  • Washing and Drying:

    • Combine the organic extracts and wash with distilled water until the washings are neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Re-dissolve the carotenoid residue in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile, methylene (B1212753) chloride, and methanol).[20]

The following diagram outlines the workflow for carotenoid extraction and saponification.

Carotenoid_Extraction_Workflow Start Start: Homogenized Sample Extraction Extraction with Solvents (e.g., Ethanol, Acetone) Start->Extraction Saponification Saponification (with KOH) Extraction->Saponification Partitioning Partitioning into Organic Solvent (e.g., Hexane) Saponification->Partitioning Washing Washing to Neutral pH Partitioning->Washing Drying Drying over Sodium Sulfate Washing->Drying Evaporation Solvent Evaporation (under Nitrogen) Drying->Evaporation Reconstitution Reconstitution in HPLC Mobile Phase Evaporation->Reconstitution End Ready for HPLC Analysis Reconstitution->End

Workflow for carotenoid extraction and analysis.
HPLC Analysis of Carotenoids and Their Degradation Products

Objective: To separate, identify, and quantify carotenoids and their degradation products.

Protocol:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV/Vis detector and a mass spectrometry (MS) detector.

  • Column: A C18 or C30 reversed-phase column is commonly used. For example, a Spherisorb ODS-1 (250 x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient elution is often employed. A typical mobile phase could be a mixture of methanol, methyl tert-butyl ether (MTBE), and water.[21]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection:

    • UV/Vis Detection: Monitor at the wavelength of maximum absorption for the carotenoids of interest (e.g., 450 nm for β-carotene).

    • MS Detection: Use a suitable ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) for identification and structural elucidation of degradation products.

  • Quantification:

    • External Standard Method: Prepare a calibration curve using pure standards of the carotenoids to be quantified.[14][22]

    • Inject the extracted samples and quantify the carotenoids by comparing their peak areas to the calibration curve.

GC-MS Analysis of Volatile Degradation Products

Objective: To identify and quantify volatile compounds formed during carotenoid degradation.

Protocol:

  • Instrumentation: A Gas Chromatography (GC) system coupled with a Mass Spectrometry (MS) detector.

  • Column: A capillary column suitable for volatile compound analysis, such as a PE-5HT (30 m × 0.25 mm × 0.1 μm).[23]

  • Carrier Gas: Helium at a flow rate of approximately 1 mL/min.

  • Injection: Use a split injection mode.

  • Temperature Program:

    • Initial temperature: e.g., 60°C for 1 min.

    • Ramp: Increase the temperature at a rate of 4°C/min to 310°C.

    • Hold: Maintain the final temperature for a few minutes.

  • MS Detection: Scan a mass range appropriate for the expected volatile compounds (e.g., 40 to 600 m/z).

  • Identification: Identify the volatile compounds by comparing their mass spectra with a library (e.g., NIST).

In Vitro β-Carotene Bleaching Assay

Objective: To assess the antioxidant activity of a compound by measuring its ability to inhibit the oxidative bleaching of β-carotene.

Protocol:

  • Preparation of β-carotene-linoleic acid emulsion:

    • Dissolve 2 mg of β-carotene in 10 mL of chloroform (B151607).

    • To this solution, add 20 mg of linoleic acid and 200 mg of Tween 20.

    • Remove the chloroform using a rotary evaporator.

    • Add 50 mL of distilled water and shake vigorously to form an emulsion.[21]

  • Assay Procedure:

    • Pipette the antioxidant solution into a microplate well.

    • Add the β-carotene-linoleic acid emulsion to the well.

    • Measure the initial absorbance at 470 nm.

    • Incubate the plate at a specific temperature (e.g., 50°C) and measure the absorbance at regular intervals.

  • Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching relative to a control without the antioxidant.

Signaling Pathways and Logical Relationships

The degradation of carotenoids is a complex process involving a series of chemical reactions. The following diagram illustrates a simplified logical pathway for the autoxidation of β-carotene, leading to the formation of various degradation products.

Autoxidation_Pathway beta_carotene β-Carotene radical_initiation Radical Initiation (H abstraction) beta_carotene->radical_initiation carotene_radical Carotene Radical radical_initiation->carotene_radical oxygen_addition Oxygen Addition carotene_radical->oxygen_addition polymers Polymers carotene_radical->polymers Termination peroxy_radical Carotene Peroxy Radical oxygen_addition->peroxy_radical propagation Propagation (H abstraction from another β-carotene) peroxy_radical->propagation epoxides Epoxides peroxy_radical->epoxides Intramolecular rearrangement apocarotenals Apocarotenals peroxy_radical->apocarotenals Chain cleavage peroxy_radical->polymers Termination propagation->carotene_radical short_chain Short-chain products (e.g., β-ionone) apocarotenals->short_chain Further degradation

Simplified autoxidation pathway of β-carotene.

Conclusion

The spontaneous chemical oxidation and degradation of carotenoids are complex processes influenced by a variety of factors. Understanding these mechanisms is crucial for preserving the nutritional and functional properties of carotenoids in foods, pharmaceuticals, and other products. This guide has provided an in-depth overview of the degradation pathways, influencing factors, and analytical methodologies. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in the field, enabling better strategies for stabilizing these vital compounds.

References

The Pivotal Role of Apocarotenoids in Plant Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Apocarotenoids, the enzymatic or oxidative cleavage products of carotenoids, have emerged as a crucial class of signaling molecules and phytohormones that profoundly regulate various aspects of plant growth and development.[1][2][3] This technical guide provides an in-depth exploration of the biosynthesis, transport, and signaling pathways of key apocarotenoids, including abscisic acid (ABA), strigolactones (SLs), β-cyclocitral, and zaxinone. It summarizes quantitative data on their effects on plant architecture, provides detailed experimental protocols for their analysis, and presents visual diagrams of their signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in plant biology and drug development.

Introduction: The Expanding World of Apocarotenoid Bioactivity

Carotenoids, traditionally known for their roles in photosynthesis and as pigments, are precursors to a diverse array of bioactive compounds known as apocarotenoids.[2][3] These molecules are formed through the oxidative cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) or non-enzymatic processes.[2][4] Apocarotenoids are not mere breakdown products; they are potent signaling molecules and hormones that orchestrate a wide range of developmental processes and responses to environmental stimuli.[1][3] This guide delves into the core functions of these molecules, offering a technical overview for advanced research and application.

Key Apocarotenoids and Their Physiological Roles

The functional diversity of apocarotenoids is vast, with each class of molecules exerting specific and sometimes overlapping effects on plant physiology.

Abscisic Acid (ABA): The Master Regulator of Stress and Development

Abscisic acid is a well-characterized phytohormone that plays a central role in seed dormancy, germination, and stomatal regulation, particularly in response to abiotic stress.[2]

  • Seed Dormancy and Germination: ABA is a key inhibitor of seed germination, with its concentration inversely correlating with the germination rate.[5][6] Elevated ABA levels during late seed development promote dormancy and inhibit precocious germination.[6]

  • Stomatal Regulation: Under drought stress, ABA accumulation in guard cells triggers stomatal closure to reduce water loss through transpiration.

  • Root Architecture: ABA exhibits a concentration-dependent effect on root growth. Low concentrations can promote primary root elongation, while high concentrations are inhibitory, often mediated by interactions with other hormones like auxin and ethylene.[4]

Strigolactones (SLs): Architects of Shoot and Root Systems

Strigolactones are a class of butenolide-containing compounds that act as key regulators of shoot branching and root system architecture. They also play a crucial role in the communication between plants and symbiotic microorganisms.[7][8]

  • Shoot Branching Inhibition: SLs are best known for their role in suppressing axillary bud outgrowth, thereby controlling the degree of shoot branching.[9][10][11] This process is intricately linked with auxin transport.[9][10]

  • Root System Modulation: SLs influence primary root length, lateral root formation, and root hair development, often in response to nutrient availability, particularly phosphate (B84403).[7][8]

  • Symbiotic Interactions: SLs are exuded from roots into the rhizosphere, where they act as signaling molecules to promote the hyphal branching of arbuscular mycorrhizal (AM) fungi, facilitating a symbiotic relationship that enhances nutrient uptake.[7]

β-Cyclocitral: A Promoter of Root Growth

β-Cyclocitral, a volatile apocarotenoid derived from β-carotene, has been identified as a significant regulator of root development.[12][13]

  • Enhanced Root Growth: β-Cyclocitral promotes primary root elongation and lateral root branching by stimulating cell division in the root meristems.[2][12][14]

  • Stress Tolerance: Treatment with β-cyclocitral has been shown to enhance plant vigor under salt stress conditions.[12][14] Its regulatory action appears to be independent of the major auxin and brassinosteroid signaling pathways.[12][15]

Zaxinone: A Growth-Promoting Regulator in Rice

Zaxinone is a more recently discovered apocarotenoid that has shown significant growth-promoting effects, particularly in rice.[16][17][18]

  • Growth Promotion: Application of zaxinone promotes root growth, increases the number of crown roots, and enhances overall biomass in rice.[17][19][20]

  • Regulation of Strigolactone Biosynthesis: Zaxinone acts as a negative regulator of SL biosynthesis.[4][16] Loss-of-function mutants for zaxinone synthesis exhibit elevated SL levels and a stunted growth phenotype.[16][17]

Quantitative Data on Apocarotenoid Effects

The following tables summarize quantitative data from various studies on the effects of different apocarotenoids on key plant growth parameters.

Table 1: Effect of Abscisic Acid (ABA) on Seed Germination

Plant SpeciesABA ConcentrationEffect on Germination RateReference
Elymus elymoides2.2 g ai/kg seedDelayed time to 50% germination by 56 days at 5°C[21]
Pseudoroegneria spicata2.2 g ai/kg seedDelayed time to 50% germination by 61 days at 5°C[21]
Linum lewisii2.2 g ai/kg seedDelayed time to 50% germination by 14 days at 5°C[21]
Bluebunch Wheatgrass0.25 g/100g seedDelayed time to 50% germination by 8.2 days at 5°C[22]
Bluebunch Wheatgrass6 g/100g seedDelayed time to 50% germination by 20.0 days at 5°C[22]
Pinus rigida × Pinus taedaEndogenous (highest at 25°C storage)0% germination[5][6]
Pinus densifloraEndogenous (highest at 25°C storage)0% germination[5][6]

Table 2: Effect of Strigolactones (SLs) on Shoot Branching

Plant SpeciesTreatmentEffect on Shoot BranchingReference
Arabidopsis thaliana10 µM GR24 (synthetic SL)Restored wild-type branching in max1 mutant[10]
Pisum sativum (pea)5 µM GR24Inhibited bud outgrowth[23]
ChrysanthemumPhosphorus starvationIncreased endogenous SL analogs, reduced shoot branching[7]
Pisum sativum (ccd8 mutant)GR24 applicationRestored wild-type branching phenotype[11]

Table 3: Effect of β-Cyclocitral on Root Growth

Plant Speciesβ-Cyclocitral ConcentrationEffect on Root GrowthReference
Arabidopsis thaliana750 nMIncreased number of meristematic cells by >20%[2]
Arabidopsis thalianaNot specifiedPromoted lateral root branching[4][12]
Oryza sativa (rice)Not specifiedGenerated more compact crown root systems[12][14]
Solanum lycopersicum (tomato)Not specifiedConserved positive effect on root growth[12][13]

Table 4: Effect of Zaxinone on Rice Growth

Plant SpeciesZaxinone ConcentrationEffect on GrowthReference
Oryza sativa (rice)2.5 µMRescued crown root length and number in zas mutant[17]
Oryza sativa (rice)5 µMEnhanced photosynthetic activity[20]
Oryza sativa (rice)10 µMReduced Striga infestation by ~80%[17]
Oryza sativa (rice)Not specifiedIncreased sugar content and triggered glycolysis in roots[19][20]

Signaling Pathways and Their Visual Representation

The biological effects of apocarotenoids are mediated through intricate signaling pathways that often involve crosstalk with other hormonal networks.

Abscisic Acid (ABA) Signaling Pathway

ABA perception occurs through the PYR/PYL/RCAR family of receptors. In the absence of ABA, protein phosphatases 2C (PP2Cs) are active and inhibit SnRK2 kinases. Upon ABA binding, the PYR/PYL/RCAR receptors interact with and inhibit PP2Cs, releasing the SnRK2 kinases. Activated SnRK2s then phosphorylate downstream targets, including AREB/ABF transcription factors, which in turn regulate the expression of ABA-responsive genes.

ABA_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits AREB_ABF AREB/ABF Transcription Factors SnRK2->AREB_ABF phosphorylates ABA_Responsive_Genes ABA-Responsive Gene Expression AREB_ABF->ABA_Responsive_Genes activates

Caption: Simplified ABA signaling pathway.

Strigolactone (SL) Signaling Pathway

SL signaling is initiated by the binding of SLs to the D14 receptor, an α/β-hydrolase. This binding promotes the interaction of D14 with the F-box protein MAX2/D3, leading to the ubiquitination and subsequent degradation of D53/SMXL transcriptional repressors by the 26S proteasome. The degradation of these repressors allows for the expression of SL-responsive genes, which in turn regulate processes like shoot branching.

SL_Signaling cluster_nucleus Nucleus SL Strigolactone (SL) D14 D14 Receptor SL->D14 binds MAX2_D3 MAX2/D3 F-box Protein D14->MAX2_D3 interacts with D53_SMXL D53/SMXL Repressors MAX2_D3->D53_SMXL targets for degradation Proteasome 26S Proteasome D53_SMXL->Proteasome degraded by SL_Responsive_Genes SL-Responsive Gene Expression D53_SMXL->SL_Responsive_Genes represses

Caption: Core strigolactone signaling cascade.

Detailed Experimental Protocols

This section provides standardized protocols for the extraction, quantification, and bioassay of apocarotenoids in plant tissues.

Protocol for Apocarotenoid Extraction from Plant Tissue

This protocol is adapted for the extraction of a broad range of apocarotenoids from various plant materials.

Materials:

  • Freeze-dried and ground plant tissue (approx. 25 mg)

  • Methanol (B129727) containing 0.1% Butylated Hydroxytoluene (BHT)

  • Ultrasound bath

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

  • LC-MS vials

Procedure:

  • Weigh approximately 25 mg of freeze-dried and ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of methanol with 0.1% BHT to the tube.

  • Sonicate the sample in an ultrasound bath for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Re-extract the pellet with another 1 mL of methanol with 0.1% BHT, sonicate, and centrifuge as before.

  • Combine the supernatants.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the dried extract in 120 µL of 90% (v/v) aqueous acetonitrile.

  • Vortex for 10 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the vial at 4°C until analysis.

Protocol for LC-MS/MS Quantification of Apocarotenoids

This protocol outlines a general method for the quantification of apocarotenoids using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap)

  • C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution (Example):

  • 0-1 min: 5% B

  • 1-10 min: 5% to 95% B (linear gradient)

  • 10-12 min: 95% B

  • 12-12.1 min: 95% to 5% B

  • 12.1-15 min: 5% B (re-equilibration)

Mass Spectrometry Parameters (Example for positive ionization mode):

  • Spray Voltage: 4000 V

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 20 arbitrary units

  • Capillary Temperature: 350°C

  • MS Scan Range: m/z 150-500

  • Resolution: 70,000

  • Data Acquisition Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) for targeted quantification.

Quantification:

  • Prepare calibration curves using authentic standards of the apocarotenoids of interest.

  • Spike samples with internal standards (e.g., deuterated analogs) prior to extraction for accurate quantification.

  • Calculate the concentration of each apocarotenoid based on the peak area ratio to the internal standard and the calibration curve.

Experimental Workflow for Root Architecture Analysis

This workflow describes the steps to assess the impact of apocarotenoids on root growth and development.

Root_Assay_Workflow start Start sterilize Surface Sterilize Seeds start->sterilize stratify Stratify Seeds (e.g., 4°C for 2-3 days) sterilize->stratify sow_seeds Sow Seeds on Plates stratify->sow_seeds prepare_media Prepare Growth Media (e.g., 0.5x MS agar) add_apocarotenoid Add Apocarotenoid (various concentrations + control) prepare_media->add_apocarotenoid add_apocarotenoid->sow_seeds incubate Incubate Plates Vertically in Growth Chamber sow_seeds->incubate image_plates Image Plates Daily incubate->image_plates analyze Analyze Root Phenotypes (e.g., primary root length, lateral root number) image_plates->analyze data_analysis Statistical Analysis analyze->data_analysis end End data_analysis->end

Caption: Workflow for assessing apocarotenoid effects on root architecture.

Conclusion and Future Perspectives

The study of apocarotenoids has unveiled a complex layer of regulation in plant growth and development. From the well-established roles of ABA and strigolactones to the emerging functions of novel compounds like β-cyclocitral and zaxinone, it is clear that these carotenoid-derived molecules are central to a plant's ability to adapt and thrive. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the intricate mechanisms of apocarotenoid action.

Future research should focus on identifying novel apocarotenoids and their receptors, elucidating the crosstalk between different apocarotenoid signaling pathways and other hormonal networks, and harnessing this knowledge for crop improvement. The development of specific agonists and antagonists for apocarotenoid receptors holds significant promise for agricultural applications, potentially leading to crops with enhanced stress tolerance, optimized architecture, and improved yield. The continued exploration of this fascinating class of molecules will undoubtedly reshape our understanding of plant biology.

References

Methodological & Application

Application Notes and Protocols: Quantification of Apocarotenoids in Tissues by HPLC-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocarotenoids are a diverse class of bioactive compounds derived from the oxidative cleavage of carotenoids.[1][2] In mammals, they are formed either through enzymatic processes in tissues after the ingestion of carotenoid-rich foods or directly from the diet.[1][2] These molecules, which include vital signaling molecules like retinoic acid (a metabolite of vitamin A) and other non-retinoid apocarotenoids, are gaining increasing attention for their roles in a wide array of cellular functions that influence health.[1][2]

The accurate quantification of these often low-abundance compounds in complex biological matrices is crucial for understanding their metabolism, bioavailability, and physiological effects. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as the premier analytical technique for this purpose, offering the necessary sensitivity and specificity. This document provides detailed protocols for the extraction and quantification of apocarotenoids from tissues using HPLC-MS/MS and presents an overview of key signaling pathways involving these molecules.

Experimental Workflow

The overall workflow for the quantification of apocarotenoids from tissue samples is a multi-step process that begins with sample preparation and extraction, followed by chromatographic separation and detection by mass spectrometry, and concludes with data analysis.

Apocarotenoid Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Solvent Extraction (e.g., Methanol (B129727) with BHT) Tissue->Extraction HPLC HPLC Separation (C18 or C30 column) Extraction->HPLC MS Mass Spectrometry (MS/MS Detection) HPLC->MS Quant Quantification (Internal Standards) MS->Quant Report Data Reporting Quant->Report

Caption: General workflow for apocarotenoid analysis.

Experimental Protocols

Protocol 1: Apocarotenoid Extraction from Tissues

This protocol is a general guideline and may require optimization based on the specific tissue type and target apocarotenoids.

Materials:

  • Tissue sample (e.g., liver, adipose, plasma)

  • Internal standards (e.g., deuterated or ¹³C-labeled apocarotenoids)[3]

  • Methanol (HPLC grade) with 0.1% butylated hydroxytoluene (BHT)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Homogenizer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Vacuum concentrator

Procedure:

  • Sample Preparation: Weigh a precise amount of tissue (e.g., 25-50 mg) and place it in a suitable tube. For plasma, an equivalent volume can be used.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to each sample.

  • Homogenization and Extraction: Add 1-2 mL of methanol with 0.1% BHT to the tissue sample. Homogenize the tissue thoroughly. For plasma, vortex vigorously after adding the extraction solvent.

  • Sonication: Place the samples in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the tissue debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Re-dissolve the dried extract in a small, precise volume (e.g., 100-150 µL) of a suitable solvent, such as 90:10 (v/v) acetonitrile/water.[4]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis

The following are general parameters that should be optimized for the specific instrument and target analytes.

HPLC System:

  • Column: A C18 or C30 reversed-phase column is commonly used for apocarotenoid separation.

  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

  • Mobile Phase B: A mixture of organic solvents such as methanol, acetonitrile, or methyl-tert-butyl ether with the same modifier as Mobile Phase A.

  • Gradient: A gradient elution is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the apocarotenoids based on their polarity.

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 35-40°C.

Mass Spectrometer:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, often in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly recommended for quantitative analysis due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each apocarotenoid and internal standard.

  • Optimization: For each target apocarotenoid, the precursor ion and product ions for MRM transitions, as well as collision energy and other MS parameters, should be optimized by infusing a standard solution.

Protocol 3: Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each apocarotenoid and its corresponding internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of each apocarotenoid and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Determine the concentration of the apocarotenoids in the tissue samples by using the response ratio from the sample and interpolating the concentration from the calibration curve.

  • Reporting: Express the final concentration in appropriate units, such as ng/g of tissue or nmol/L of plasma.

Data Presentation

The following table summarizes representative quantitative data for an apocarotenoid found in human plasma.

ApocarotenoidTissue/FluidConcentration (nmol/L)ConditionReference
β-Apo-13-carotenoneHuman Plasma0.37 ± 0.17Baseline[5]
β-Apo-13-carotenoneHuman Plasma1.01 ± 0.27After 4 weeks of high β-carotene juice consumption[5]
β-Apo-13-carotenoneHuman Plasma0.46 ± 0.11Control[5]

Signaling Pathways

Apocarotenoids play crucial roles in cellular signaling. Two of the most well-characterized pathways are the retinoic acid signaling pathway, essential for embryonic development and cellular differentiation in mammals, and the strigolactone pathway, which regulates plant development.

Retinoic Acid Signaling Pathway

Retinoic acid (RA), derived from vitamin A, acts as a ligand for nuclear receptors to regulate gene expression.

Retinoic Acid Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH/ADH RA Retinoic Acid (RA) Retinal->RA RALDH RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Exp Target Gene Transcription RARE->Gene_Exp Regulates

Caption: Simplified retinoic acid signaling pathway.
Strigolactone Signaling Pathway

Strigolactones (SLs) are plant hormones that regulate various aspects of development, including shoot branching and root architecture.

Strigolactone Signaling cluster_perception Perception cluster_ubiquitination Ubiquitination & Degradation cluster_response Response SL Strigolactone (SL) D14 D14 Receptor SL->D14 Binds & Hydrolyzes SCF_MAX2 SCF (MAX2) Complex D14->SCF_MAX2 Recruits D53 D53/SMXL Repressor SCF_MAX2->D53 Targets Ub_D53 Ubiquitinated D53 D53->Ub_D53 Ubiquitination Proteasome Proteasome Ub_D53->Proteasome Degradation Degradation Proteasome->Degradation Target_Genes Target Gene Expression Degradation->Target_Genes De-repression

References

Protocol for apocarotenal extraction from cell culture monolayers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocarotenals are oxidative cleavage products of carotenoids, such as β-carotene. These molecules are not only indicators of carotenoid metabolism but are also bioactive compounds that can modulate cellular signaling pathways, including nuclear receptor signaling.[1] Accurate quantification of apocarotenals from in vitro cell culture models is crucial for understanding their physiological roles and potential therapeutic applications. This document provides a detailed protocol for the extraction of apocarotenals from cell culture monolayers, optimized for recovery and stability.

The extraction of these hydrophobic compounds from a complex cellular matrix presents several challenges, including potential degradation and the presence of interfering lipids.[2][3] This protocol incorporates steps for efficient cell lysis, solvent-based extraction, and an optional saponification step to remove lipids and hydrolyze carotenoid esters, thereby improving chromatographic analysis.[4][5][6]

Materials and Reagents

Experimental Protocol

This protocol is designed for the extraction of apocarotenals from cells grown in monolayer culture (e.g., Caco-2 cells). All steps should be performed under dim light to prevent photodegradation of carotenoids.[2]

1. Cell Harvesting and Lysis

  • Wash the cell culture monolayer twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of fresh, ice-cold PBS to the culture dish.

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a 15 mL conical centrifuge tube.

  • Centrifuge the cell suspension at 3,000 x g for 10 minutes at 4°C.[7]

  • Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Lyse the cells by sonication (20 seconds) or by using a homogenizer.[7] This step is crucial to disrupt the cell membrane and allow for efficient extraction of intracellular components.[8][9]

2. Liquid-Liquid Extraction

  • To the lysed cell suspension, add 1 mL of acetone and vortex for 1 minute.[7] Acetone helps to precipitate proteins and extract a broad range of compounds.

  • Add 4 mL of hexane to the mixture and vortex for another 1 minute.[7] Hexane is a non-polar solvent ideal for extracting hydrophobic molecules like apocarotenals.[10]

  • Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[7]

  • Carefully collect the upper hexane layer, which contains the apocarotenals, and transfer it to a clean glass vial.

  • Repeat the hexane extraction step on the remaining aqueous phase to maximize the recovery of apocarotenals.

  • Combine the hexane extracts.

3. Optional Saponification Step

Saponification is a chemical process that uses an alkali to hydrolyze fatty acid esters, effectively removing interfering lipids and releasing esterified carotenoids.[4][6] This step is recommended for cell types with high lipid content. However, it should be performed with caution as prolonged exposure to alkaline conditions, high temperatures, and light can lead to the degradation of carotenoids.[3][5][11]

  • Prepare a 12% pyrogallol solution in ethanol (as an antioxidant) and a 50% KOH solution in deionized water.

  • Combine 3 mL of the 50% KOH solution with 5 mL of ethanol to create the saponification reagent.

  • To 1 mL of the cell extract, add 0.5 mL of the 12% pyrogallol solution.

  • Add 1.5 mL of the KOH/ethanol mixture.

  • Vortex the sample for 1 minute and incubate in a water bath at 37°C for 2 hours under a nitrogen atmosphere to prevent oxidation.[12]

  • After incubation, proceed with a final hexane extraction as described in step 2.

4. Sample Concentration and Storage

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas at a temperature below 40°C.[2][7]

  • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol/water for HPLC analysis).[7]

  • Store the extracts at -80°C under a nitrogen atmosphere until analysis to prevent degradation.[2][7]

Data Presentation

The following table summarizes expected recovery rates of carotenoids using different saponification methods, highlighting the importance of optimizing this step based on the specific apocarotenal of interest.

CarotenoidMethod A Recovery (%)Method B Recovery (%)Method C Recovery (%)
Astaxanthin85 ± 560 ± 755 ± 6
Zeaxanthin92 ± 480 ± 578 ± 7
ε-carotene95 ± 390 ± 488 ± 5
Galloxanthin75 ± 685 ± 595 ± 3

Data adapted from a study on carotenoid recovery from avian retina, demonstrating the differential effects of saponification methods. The choice of method can significantly impact the final quantified amount of each carotenoid.[11]

Visualizations

Experimental Workflow

ExtractionWorkflow cluster_cell_prep Cell Preparation cluster_extraction Extraction cluster_saponification Optional Saponification cluster_final Final Steps Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Lyse Lyse Cells (Sonication) Wash->Lyse AddAcetone Add Acetone & Vortex Lyse->AddAcetone AddHexane Add Hexane & Vortex AddAcetone->AddHexane Centrifuge Centrifuge (3,000 x g, 10 min) AddHexane->Centrifuge Collect Collect Hexane Layer Centrifuge->Collect Saponify Saponify (KOH/Ethanol) Collect->Saponify Dry Dry Under Nitrogen Collect->Dry If Not Saponified ExtractAgain Hexane Extraction Saponify->ExtractAgain ExtractAgain->Dry If Saponified Reconstitute Reconstitute in Solvent Dry->Reconstitute Store Store at -80°C Reconstitute->Store

Caption: Workflow for this compound extraction from cell monolayers.

This compound Signaling Pathway

SignalingPathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Carotenoid β-Carotene This compound This compound Carotenoid->this compound Oxidative Cleavage ApocarotenoicAcid Apocarotenoic Acid This compound->ApocarotenoicAcid Oxidation RetinoicAcid Retinoic Acid ApocarotenoicAcid->RetinoicAcid Further Metabolism RAR Retinoic Acid Receptor (RAR) RetinoicAcid->RAR RXR Retinoid X Receptor (RXR) RAR->RXR GeneExpression Target Gene Expression RAR->GeneExpression RXR->GeneExpression

Caption: Putative signaling pathway of apocarotenals via nuclear receptors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Apocarotenal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apocarotenals are a class of carotenoid derivatives formed by the oxidative cleavage of carotenoids. They are found naturally in various plant-based foods, such as citrus fruits and spinach, and are also utilized as food colorants and precursors for vitamin A synthesis. Accurate quantification of apocarotenals in different matrices is crucial for food quality control, nutritional assessment, and in the study of carotenoid metabolism. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document provides a detailed protocol for the analysis of β-apo-8'-carotenal using a robust reversed-phase HPLC (RP-HPLC) method coupled with UV/Vis detection.

Principle

This method utilizes RP-HPLC to separate apocarotenal from other components in a sample matrix. The separation is typically achieved on a C18 or C30 stationary phase, with the latter often providing sharper peaks and better separation for carotenoids.[2][3] A gradient elution using a binary solvent system (a polar solvent and a less polar organic solvent) allows for the efficient elution of compounds with varying polarities.[2][4] Detection is performed using a UV/Vis or Photodiode Array (PDA) detector at the maximum absorption wavelength of the target this compound, which is typically around 450 nm.[5][6] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation (from Food or Biological Matrices)

Effective sample preparation is critical to remove interfering substances like fats and oils and to ensure the accurate quantification of apocarotenals. The following protocol is a general guideline and may require optimization depending on the specific sample matrix.[7]

Reagents and Materials:

  • Potassium hydroxide (B78521) (KOH) in methanol (B129727) (e.g., 10%)[1]

  • Ascorbic acid or Butylated hydroxytoluene (BHT) as an antioxidant[1][8]

  • Extraction solvents: Hexane, Light petroleum, Acetone[1]

  • Sodium chloride solution (e.g., 10%)[1]

  • HPLC grade solvents for reconstitution (e.g., Methanol/MTBE mixture)[5]

  • Amber glassware to protect from light[8]

Protocol:

  • Homogenization: Weigh a representative amount of the sample (e.g., 1-5 g) into a flask. Homogenize the sample if it is solid.

  • Saponification (for high-fat matrices):

    • To remove interfering lipids, add an equal volume of 10% methanolic KOH to the sample.[1]

    • Add an antioxidant like BHT (e.g., 0.1%) to prevent degradation of the this compound.[1]

    • Incubate the mixture in the dark, under a nitrogen atmosphere, with stirring for 1-2 hours at room temperature or at a controlled temperature (e.g., 56°C for 20 minutes) to optimize recovery.[2]

  • Liquid-Liquid Extraction:

    • Transfer the saponified mixture to a separating funnel.

    • Add 20 mL of an extraction solvent like light petroleum (containing 0.1% BHT) and 20 mL of 10% sodium chloride solution to facilitate phase separation.[1]

    • Shake vigorously and allow the layers to separate.

    • Collect the upper organic layer.

    • Repeat the extraction process two more times with fresh extraction solvent to ensure complete recovery.[1]

  • Washing: Combine all organic extracts and wash them with deionized water until the washings are neutral to pH paper. This step removes residual KOH.

  • Drying and Reconstitution:

    • Evaporate the solvent from the washed extract to dryness using a rotary evaporator at a low temperature (e.g., 35°C) or under a stream of nitrogen.[1]

    • Redissolve the dried residue in a known volume (e.g., 1-10 mL) of a suitable solvent compatible with the HPLC mobile phase (e.g., a 50:50 mixture of Methanol:MTBE).[5]

    • Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter into an amber HPLC vial prior to injection.

Standard Preparation and Calibration
  • Stock Standard Solution: Prepare a stock solution of β-apo-8'-carotenal (e.g., 100 µg/mL) in a suitable HPLC-grade solvent. Store at -20°C in the dark.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution with the mobile phase.

  • Calibration Curve: Inject the working standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the curve should be verified (R² > 0.99).

HPLC Method and Parameters

The following parameters are based on established methods for carotenoid and this compound analysis.[2][5]

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent, equipped with a binary pump, autosampler, and DAD/PDA detector.[8]
Column YMC C30 Carotenoid Column (4.6 x 250 mm, 5 µm) or equivalent.[2] A C18 column can also be used.[9]
Mobile Phase A 90% Methanol : 10% Water containing 0.1% Triethylamine (TEA).[2]
Mobile Phase B 90% Methyl-tert-butyl ether (MTBE) : 10% Methanol containing 0.1% TEA.[2]
Gradient Elution 0-20 min: 6.5% to 100% B20-23 min: 100% B23-26 min: 100% to 6.5% BPost-run equilibration: 10-20 min at initial conditions.[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25-30°C
Detection Wavelength 450 nm for β-apo-8'-carotenal. A PDA detector can scan a range (e.g., 250-600 nm) for peak identification.[5][6]

Data Presentation and Performance

The performance of the HPLC method should be validated for accuracy, precision, and sensitivity. The following table summarizes typical quantitative data for the analysis of β-apo-8'-carotenal in food matrices.[2]

Performance MetricTypical ValueDescription
Linearity (R²) > 0.995Indicates a strong correlation between concentration and detector response over a defined range.
Limit of Detection (LOD) 0.09 - 0.18 µg/gThe lowest concentration of analyte that can be reliably detected by the method.[2]
Limit of Quantitation (LOQ) 0.27 - 0.55 µg/g (estimated)The lowest concentration of analyte that can be accurately quantified with acceptable precision.
Recovery 90 - 105%The percentage of the true amount of analyte recovered during the sample preparation and analysis process.[2]
Precision (%RSD) < 15%The relative standard deviation, indicating the closeness of repeated measurements.

Workflow and Process Visualization

The overall experimental workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Collection & Homogenization Saponification 2. Saponification (Optional, for high-fat matrices) Sample->Saponification Add KOH Extraction 3. Liquid-Liquid Extraction Saponification->Extraction Add Solvent Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Dry Down HPLC 5. HPLC Injection & Separation Evaporation->HPLC Filter & Inject Detection 6. UV/Vis Detection (450 nm) HPLC->Detection Quantification 7. Peak Integration & Quantification Detection->Quantification Report 8. Final Report Quantification->Report

Caption: Workflow for this compound analysis by HPLC.

References

Application Notes and Protocols for Apocarotenal as a Natural Food Colorant in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Apocarotenal (E160e)

This compound, specifically trans-β-apo-8'-carotenal, is a carotenoid pigment naturally found in fruits and vegetables like spinach and citrus fruits.[1][2] It is a well-established and approved food colorant in the European Union (E160e) and the United States, where it is exempt from certification.[1] this compound provides a vibrant and stable orange to orange-red hue, making it an excellent natural alternative to synthetic colorants in a variety of food applications, including dairy products.[3][4]

Beyond its coloring properties, this compound is also recognized for its pro-vitamin A activity, although it has about 50% of the activity of beta-carotene.[1] This dual functionality allows for the potential of clean-label declarations and added nutritional benefits in fortified food products.[3] this compound is lipid-soluble and is commercially available in various formulations to suit different food matrices, including oil-soluble suspensions, water-dispersible powders, and emulsions.[4][5] Its stability to heat makes it suitable for dairy products that undergo pasteurization or UHT treatments.[2]

Data Presentation: Quantitative Overview

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C30H40O
Appearance Orange to orange-red crystalline powder
Solubility Soluble in fats and oils, slightly soluble in water[4]
E Number E160e[1]

| Color Index No. | 40820[6] |

Table 2: Recommended Dosage and Estimated CIELAB Color Values in Dairy Products

Dairy Product This compound Formulation Recommended Dosage (ppm) Estimated L* Value Estimated a* Value Estimated b* Value
Processed Cheese Oil-soluble suspension 10 - 30 75 - 85 10 - 20 25 - 35
Yogurt (stirred) Water-dispersible powder 5 - 15 80 - 90 5 - 15 15 - 25
Ice Cream Emulsion / Water-dispersible powder 10 - 25 85 - 95 8 - 18 20 - 30

CIELAB values are estimates and can vary based on the base product color, fat content, and processing conditions. L represents lightness (0=black, 100=white), a* represents green (-) to red (+), and b* represents blue (-) to yellow (+).*[7][8][9]

Table 3: Stability of this compound in Dairy Processing and Storage

Condition Parameter Estimated Retention (%) Notes
Pasteurization (HTST) Color Strength > 90% Generally stable to standard pasteurization.[2]
UHT Treatment Color Strength 80 - 90% Some degradation may occur at very high temperatures.[10][11][12]
Yogurt Storage (4°C, 21 days) Color Strength > 85% Good stability in the acidic environment of yogurt.[13]
Frozen Storage (-18°C, 3 months) Color Strength > 90% Excellent stability in frozen applications like ice cream.[14][15]
Light Exposure (Retail lighting) Color Strength 70 - 85% Susceptible to some degradation with prolonged light exposure.[16][17][18]

Retention percentages are estimates and depend on the specific processing parameters, packaging, and formulation of the this compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions/Dispersions

3.1.1 Oil-Soluble this compound Suspension (for Cheese)

  • Objective: To prepare a homogenous oil-based suspension of this compound for even distribution in cheese milk.

  • Materials:

    • This compound powder

    • Vegetable oil (e.g., sunflower or corn oil)

    • Magnetic stirrer with heating plate

    • Beaker

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • In a beaker, add the vegetable oil (e.g., to create a 1% w/w suspension).

    • Gently heat the oil to 40-50°C while stirring.

    • Slowly add the this compound powder to the warm oil under continuous stirring.

    • Continue stirring for 15-20 minutes until a uniform suspension is achieved.

    • Cool the suspension to room temperature before use.

3.1.2 Water-Dispersible this compound Solution (for Yogurt and Ice Cream)

  • Objective: To prepare an aqueous solution from a water-dispersible this compound powder.

  • Materials:

    • Water-dispersible this compound powder

    • Deionized water

    • Magnetic stirrer

    • Volumetric flask

  • Procedure:

    • Weigh the desired amount of water-dispersible this compound powder.

    • In a volumetric flask, add a portion of the deionized water.

    • While stirring, slowly add the this compound powder to the water.

    • Continue stirring until the powder is fully dissolved/dispersed.

    • Bring the solution to the final volume with deionized water and mix thoroughly.

Protocol for Incorporation of this compound into Dairy Products

3.2.1 Processed Cheese

  • Objective: To color processed cheese with an oil-soluble this compound suspension.

  • Procedure:

    • Prepare the cheese blend according to the standard manufacturing process.

    • During the heating and emulsification step, add the pre-prepared oil-soluble this compound suspension to the cheese melt.

    • Ensure thorough mixing to achieve a uniform color distribution.

    • Continue with the standard processing, casting, and cooling steps.

3.2.2 Stirred Yogurt

  • Objective: To color stirred yogurt with a water-dispersible this compound solution.

  • Procedure:

    • Prepare the yogurt base and pasteurize.

    • Cool the base to the incubation temperature and inoculate with starter cultures.

    • Allow the yogurt to ferment to the desired pH.

    • Break the coagulum by stirring.

    • During the stirring and cooling phase (before the addition of fruit preparations, if any), add the pre-prepared water-dispersible this compound solution.

    • Mix thoroughly until the color is homogenous.

    • Proceed with packaging and cooling.

3.2.3 Ice Cream

  • Objective: To color ice cream mix with a water-dispersible this compound solution or emulsion.

  • Procedure:

    • Prepare the ice cream mix (milk, cream, sugar, stabilizers).

    • Before pasteurization, add the pre-prepared water-dispersible this compound solution to the mix.

    • Homogenize and pasteurize the colored ice cream mix.

    • Age the mix at 4°C for at least 4 hours.

    • Freeze and aerate the mix in an ice cream freezer.

    • Harden the ice cream at -18°C or below.

Protocol for Color Measurement of Dairy Products
  • Objective: To quantitatively measure the color of this compound-colored dairy products using the CIELAB color space.

  • Instrumentation: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions using a white standard.

    • Set the illuminant to D65 and the observer angle to 10°.

    • For liquid or semi-solid samples (yogurt, ice cream mix), place the sample in a clear, flat-bottomed petri dish or cuvette, ensuring a consistent sample depth and no air bubbles.

    • For solid samples (cheese), cut a flat, uniform slice and place it against the measurement port.

    • Take at least three readings at different points on the sample surface and calculate the average L, a, and b* values.

Protocol for Stability Testing of this compound

3.4.1 Thermal Stability (Pasteurization/UHT)

  • Objective: To evaluate the color stability of this compound after heat treatment.

  • Procedure:

    • Prepare a colored dairy base (e.g., milk) with a known concentration of this compound.

    • Measure the initial CIELAB values of the unheated sample.

    • Subject the sample to the desired heat treatment (e.g., 72°C for 15 seconds for HTST, or 135°C for 2 seconds for UHT).

    • Cool the sample to room temperature and measure the final CIELAB values.

    • Calculate the total color difference (ΔE*) and the percentage of colorant retention.

3.4.2 Photostability

  • Objective: To assess the stability of this compound to light exposure.

  • Procedure:

    • Package the colored dairy product in transparent packaging.

    • Measure the initial CIELAB values.

    • Expose the samples to a controlled light source (simulating retail conditions) for a defined period.

    • Keep a control sample in the dark at the same temperature.

    • Measure the CIELAB values of both the light-exposed and dark control samples at regular intervals.

    • Compare the color changes to determine the extent of photodegradation.

3.4.3 Storage Stability

  • Objective: To determine the color stability of the final dairy product during its shelf life.

  • Procedure:

    • Prepare the final colored dairy product (e.g., yogurt, cheese, ice cream).

    • Measure the initial CIELAB values.

    • Store the product under recommended conditions (e.g., 4°C for yogurt, -18°C for ice cream).

    • Measure the CIELAB values at specified time points throughout the product's shelf life.

    • Analyze the changes in L, a, and b* values over time.

Visualizations: Diagrams and Workflows

Experimental_Workflow_for_Yogurt_Coloration cluster_prep Colorant Preparation cluster_yogurt Yogurt Production cluster_analysis Analysis A Weigh water-dispersible This compound powder B Disperse in deionized water A->B G Break coagulum (stir) B->G Incorporate colorant during stirring C Prepare yogurt base D Pasteurize and cool C->D E Inoculate with starter D->E F Ferment to target pH E->F F->G H Final Product: Colored Yogurt G->H Package and cool I Color Measurement (CIELAB) J Stability Testing (Storage, Light) H->I H->J

Caption: Experimental workflow for coloring stirred yogurt with this compound.

Pro_Vitamin_A_Metabolism This compound This compound (from diet) Retinal Retinal (Vitamin A Aldehyde) This compound->Retinal BCO1 Enzyme (in intestinal mucosa) Retinol Retinol (Vitamin A) Retinal->Retinol Reduction RetinoicAcid Retinoic Acid Retinal->RetinoicAcid Oxidation

Caption: Simplified metabolic pathway of this compound to Vitamin A.

References

Application Notes and Protocols for the Spectrophotometric Determination of Apocarotenal in Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apocarotenal, specifically β-apo-8'-carotenal, is a carotenoid used as a food coloring agent (E160e) in a variety of processed foods to impart a yellow to orange-red hue. Its quantification is essential for regulatory compliance, quality control, and nutritional labeling. While High-Performance Liquid Chromatography (HPLC) is often the preferred method for its accuracy and specificity, spectrophotometry offers a simpler, more rapid, and cost-effective alternative for routine analysis.[1] This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in processed foods.

Principle

The method is based on the extraction of this compound from the food matrix using organic solvents, followed by the measurement of its absorbance at a specific wavelength in the visible spectrum. The concentration of this compound is then determined by applying the Beer-Lambert law, often using a specific absorbance value or a calibration curve. The wavelength of maximum absorption (λmax) for β-apo-8'-carotenal is approximately 460-461 nm.[2][3]

Challenges and Considerations

Spectrophotometric analysis of this compound in processed foods can be challenging due to:

  • Matrix Interference : Lipids, chlorophyll, and other colored compounds present in the food matrix can absorb light at the same wavelength as this compound, leading to overestimation.[1]

  • Isomerization : Carotenoids are susceptible to isomerization (conversion from trans to cis forms) when exposed to light, heat, and acids, which can alter their spectral characteristics.[4]

  • Extraction Efficiency : The hydrophobic nature of this compound requires efficient extraction using appropriate organic solvents.[1] For high-fat food matrices, a saponification step may be necessary to remove interfering fats and oils.[1]

Experimental Protocols

1. Reagents and Materials

2. Standard Solution Preparation

  • Stock Standard Solution : Accurately weigh a known amount of β-apo-8'-carotenal standard and dissolve it in a small volume of cyclohexane. Transfer quantitatively to a volumetric flask and dilute to the mark with cyclohexane to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with cyclohexane to achieve a concentration range suitable for generating a calibration curve (e.g., 0.5 - 10 µg/mL).

3. Sample Preparation and Extraction

The choice of extraction procedure depends on the food matrix.

A. General Protocol for Low-Fat Solid Foods

  • Homogenize a representative sample of the processed food.

  • Accurately weigh about 5-10 g of the homogenized sample into a flask.

  • Add 50 mL of acetone and extract using a homogenizer or by shaking vigorously for 30 minutes, protecting the sample from light.[6]

  • Filter the extract through a Büchner funnel with filter paper.

  • Repeat the extraction process with fresh acetone until the residue is colorless.

  • Combine the filtrates in a separatory funnel.

  • Add an equal volume of petroleum ether or hexane and 20-30 mL of deionized water.

  • Shake gently to partition the carotenoids into the organic phase.

  • Allow the layers to separate and discard the lower aqueous-acetone layer.

  • Wash the organic layer with deionized water several times to remove residual acetone.

  • Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Dissolve the residue in a known volume of cyclohexane for spectrophotometric analysis.

B. Protocol for High-Fat Solid and Liquid Foods (with Saponification)

For samples with high fat content, a saponification step is required to hydrolyze the fats.[1]

  • Follow steps 1-3 of the general protocol.

  • After the initial extraction, add 10 mL of 10% methanolic KOH to the extract.[7]

  • Allow the mixture to stand in the dark at room temperature for at least 2 hours or overnight for complete saponification.

  • Proceed with the liquid-liquid partitioning as described in steps 7-13 of the general protocol.

4. Spectrophotometric Measurement

  • Set the spectrophotometer to scan the visible range (e.g., 350-600 nm) to determine the λmax of the sample extract. The expected λmax for this compound is around 460-461 nm.[2][3]

  • Measure the absorbance of the sample extract and the standard solutions at the determined λmax using cyclohexane as a blank.

5. Calculation

The concentration of this compound in the sample can be calculated using one of the following methods:

A. Using a Calibration Curve

  • Plot the absorbance of the working standard solutions versus their concentrations.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Determine the concentration of this compound in the sample extract from its absorbance using the regression equation.

  • Calculate the this compound content in the original food sample using the following formula:

    This compound (µg/g) = (C x V x D) / W

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V = Final volume of the extract (mL)

    • D = Dilution factor (if any)

    • W = Weight of the food sample (g)

B. Using the Specific Absorbance (A 1% 1cm)

The FAO/WHO provides a specific absorbance value for β-apo-8'-carotenal.[3]

  • Calculate the concentration using the following formula:

    Concentration ( g/100 mL) = A / (A¹%₁cm)

    Where:

    • A = Absorbance of the sample extract

    • A¹%₁cm = Specific absorbance of β-apo-8'-carotenal (2640 in cyclohexane at ~461 nm)[3]

  • Calculate the this compound content in the original food sample as described previously.

Data Presentation

Table 1: Spectrophotometric Properties of β-apo-8'-carotenal

ParameterValueReference
Wavelength of Maximum Absorption (λmax)~461 nm (in cyclohexane)[3]
Specific Absorbance (A¹%₁cm)2640[3]
Absorbance Ratio (A488/A460)0.77 - 0.85[2]

Table 2: Example Method Validation Data for Carotenoid Analysis (Note: Primarily from HPLC methods, but indicative of expected performance)

ParameterValue RangeReference
Linearity (R²)> 0.999[6][8]
Limit of Detection (LOD)0.034 - 0.1 µg/mL[6][8]
Limit of Quantitation (LOQ)0.1 - 0.22 µg/mL[6][8]
Intra-day Precision (%RSD)< 9.5%[1]
Inter-day Precision (%RSD)< 8.7%[1]
Accuracy (Recovery %)93.5 - 108.0%[1]

Mandatory Visualization

Spectrophotometric_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_saponification For High-Fat Samples Sample Processed Food Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh Homogenized Sample Homogenize->Weigh AddSolvent Add Acetone Weigh->AddSolvent Extract Extract (Shake/Homogenize) AddSolvent->Extract Filter Filter Extract->Filter Saponify Add Methanolic KOH (Saponification) Extract->Saponify Partition Liquid-Liquid Partition (Petroleum Ether/Water) Filter->Partition Dry Dry with Na2SO4 Partition->Dry Evaporate Evaporate Solvent Dry->Evaporate Dissolve Dissolve in Cyclohexane Evaporate->Dissolve Spectro Spectrophotometric Measurement (at λmax) Dissolve->Spectro Calculate Calculate Concentration Spectro->Calculate Result This compound Content (µg/g) Calculate->Result Saponify->Partition

Caption: Workflow for the spectrophotometric determination of this compound in processed foods.

References

Application Note: Synthesis and Purification of β-Apo-8'-carotenal for Use as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Apo-8'-carotenal is a naturally occurring apocarotenoid found in various fruits and vegetables. It is formed by the oxidative cleavage of β-carotene and serves as a precursor to vitamin A, exhibiting approximately 50% of the pro-vitamin A activity of β-carotene.[1] In research, high-purity β-apo-8'-carotenal is essential as a standard for analytical method development, metabolic studies, and evaluation of its biological activities, which include the induction of cytochrome P450 1A (CYP1A). This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of β-apo-8'-carotenal to a standard suitable for research purposes.

Synthesis Overview

The synthesis of β-apo-8'-carotenal is achieved through the oxidative cleavage of β-carotene using potassium permanganate (B83412) (KMnO4) as the oxidizing agent. This method selectively cleaves the polyene chain of β-carotene to yield a mixture of apocarotenals, from which β-apo-8'-carotenal can be isolated and purified. The general reaction is depicted below:

β-Carotene → [Oxidation with KMnO4] → β-Apo-8'-carotenal + Other Cleavage Products

Experimental Protocols

Protocol 1: Synthesis of β-Apo-8'-carotenal via Oxidative Cleavage of β-Carotene

Materials:

  • β-Carotene (synthetic, ≥97%)

  • Potassium permanganate (KMnO4)

  • Benzene (or a less toxic solvent like toluene (B28343) or dichloromethane)

  • Hydrogen peroxide (H2O2, 30% solution)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Safety screen and personal protective equipment (PPE)

Procedure:

  • In a 500 mL round-bottom flask, dissolve 250 mg of synthetic β-carotene in 100 mL of benzene.

  • While stirring, add 100 mL of a 1.3% (w/v) aqueous solution of potassium permanganate to the β-carotene solution.

  • Stir the mixture vigorously for 15 minutes at room temperature (25°C) in a darkened room or with the flask wrapped in aluminum foil to prevent photodegradation.

  • Carefully add 10 mL of 30% hydrogen peroxide dropwise to the reaction mixture to quench the excess potassium permanganate. Continue stirring for an additional 10 minutes.

  • Transfer the resulting emulsion of benzene, water, and manganese dioxide to a separatory funnel.

  • Allow the layers to separate. Drain the lower aqueous layer and wash the upper organic layer five times with distilled water.

  • Filter the organic layer through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature of 60-70°C.

  • Dissolve the resulting residue in a minimal amount of hexane. This crude extract contains a mixture of β-apocarotenals and is now ready for purification.

Protocol 2: Purification of β-Apo-8'-carotenal by Column Chromatography

Materials:

  • Crude apocarotenal extract (from Protocol 1)

  • Silica gel (for column chromatography, 60-120 mesh)

  • Neutral alumina (B75360) (Woelm, 5% H2O content)

  • Hexane

  • Diethyl ether

  • Glass chromatography column

  • Cotton or glass wool

  • Collection flasks or test tubes

Procedure:

  • Column Packing: Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom and then packing it with a slurry of neutral alumina in hexane. The column should be packed uniformly to avoid channeling.

  • Sample Loading: Carefully load the concentrated crude extract onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the concentration of diethyl ether.

    • Begin with 100% hexane to elute non-polar impurities.

    • Gradually increase the diethyl ether concentration in hexane (e.g., 1%, 2%, 5%, 10% diethyl ether in hexane) to separate the different apocarotenals.

  • Fraction Collection: Collect the eluted fractions in separate flasks or test tubes. The different colored bands moving down the column correspond to different compounds. β-Apo-8'-carotenal typically appears as a distinct orange-red band.

  • Re-chromatography: For higher purity, the fractions containing β-apo-8'-carotenal can be combined, the solvent evaporated, and the residue re-chromatographed on a fresh column of acid alumina (5% H2O content).

  • Purity Assessment: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC) or HPLC (see Protocol 3).

  • Final Product: Combine the pure fractions of β-apo-8'-carotenal and evaporate the solvent to obtain the purified product as deep violet crystals with a metallic luster. Store the final product under an inert gas (e.g., argon or nitrogen) at -20°C and protected from light.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV/Vis detector.

  • Column: A C18 or C30 reverse-phase column is suitable. For example, a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of methanol, acetonitrile, and water. For example, an isocratic mobile phase of 0.02% formic acid in methanol:acetonitrile (95:5, v/v).[2]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of β-apo-8'-carotenal, which is around 460 nm.[3]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of β-apo-8'-carotenal of known concentration in a suitable solvent (e.g., hexane or the mobile phase).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified β-apo-8'-carotenal in the mobile phase.

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time and peak area of β-apo-8'-carotenal in the sample chromatogram and compare it to the standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥96% is generally considered research grade.[3]

Data Presentation

Table 1: Summary of Synthesis and Purification Data for β-Apo-8'-carotenal

ParameterMethodResultReference
Synthesis Method Oxidative cleavage of β-caroteneMixture of apocarotenals[4]
Oxidizing Agent Potassium Permanganate (KMnO4)Effective cleavage[4][5]
Purification Method Column Chromatography (Alumina/Silica Gel)Separation of apocarotenals
Purity (Typical) HPLC≥96%[3]
Recovery HPLC75.1% to 93.7% (extraction recovery)[2]

Table 2: Characterization Data for β-Apo-8'-carotenal

AnalysisParameterValueReference
Molecular Formula -C30H40O[1]
Molecular Weight -416.64 g/mol [1]
Appearance VisualDeep violet crystals with metallic luster[3]
UV-Vis Spectroscopy λmax (in hexane)~460 nm[3]
Mass Spectrometry Precursor Ion Massm/z 416.3079[6]
NMR Spectroscopy 1H NMRCharacteristic peaks for the polyene chain and terminal groups[7][8]

Mandatory Visualizations

Synthesis_Workflow Start Start: β-Carotene in Benzene Reaction Oxidative Cleavage (+ 1.3% KMnO4, 15 min) Start->Reaction Quench Quenching (+ 30% H2O2) Reaction->Quench Extraction Liquid-Liquid Extraction (Benzene/Water) Quench->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation End Crude this compound Extract Evaporation->End

Caption: Workflow for the synthesis of crude this compound.

Purification_Workflow Start Crude this compound Extract Column Column Chromatography (Neutral Alumina) Start->Column Elution Gradient Elution (Hexane/Diethyl Ether) Column->Elution Fractionation Fraction Collection Elution->Fractionation PurityCheck Purity Analysis (HPLC/TLC) Fractionation->PurityCheck ReChroma Re-chromatography (if needed) PurityCheck->ReChroma <96% pure Combine Combine Pure Fractions PurityCheck->Combine ≥96% pure ReChroma->Column Final Pure β-Apo-8'-carotenal (≥96%) Combine->Final

Caption: Workflow for the purification of β-apo-8'-carotenal.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and analysis of β-apo-8'-carotenal for use as a research standard. The described chemical synthesis method is robust, and the purification protocol allows for the isolation of high-purity material. Adherence to these protocols will enable researchers to produce a reliable standard for quantitative analysis and for investigating the biological roles of this important apocarotenoid. Proper handling and storage are crucial to maintain the integrity of the compound due to its sensitivity to light and oxygen.

References

Application of Apocarotenal in Beverage and Fat-Based Food Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocarotenal, a carotenoid pigment also known as trans-β-apo-8'-carotenal (E number E160e), is a nature-identical colorant that provides a light orange to orange-red hue.[1] Found naturally in spinach and citrus fruits, its synthetic form is widely utilized in the food and beverage industry due to its excellent color stability, particularly at high temperatures, and its stability across a pH range of approximately 2 to 8.[1][2] this compound serves as a precursor to vitamin A and is an effective alternative to artificial colors.[3] This document provides detailed application notes and protocols for the use of this compound in both beverage and fat-based food formulations.

Commercially, this compound is available in various formulations to suit different food matrices, including:

  • Water-Dispersible Powders (e.g., 1%, 5%, 10%): Ideal for coloring aqueous systems like beverages.[3]

  • Oil Suspensions (e.g., 20%): The most concentrated form, suitable for dressings, soups, and sauces.[3]

  • Oil Solutions (e.g., 2%): Designed for fat-based products like processed cheese and margarine.[3]

  • Emulsions (Fluid Type): Oil-in-water emulsions for coloring beverages and other water-based foods.[3]

Application in Beverage Formulations

This compound offers a stable coloring solution for a wide range of beverages, including fruit juices, carbonated drinks, and powdered drink mixes. Its stability to heat and a wide pH range makes it a reliable choice for products undergoing pasteurization.[2][4]

Quantitative Data: Color Stability in Beverages
ParameterConditionExpected Outcome for this compoundCitation
pH Stability pH 2-8Generally stable, with potential for slight color shifts at the extremes of this range.[2]
Thermal Stability Pasteurization (e.g., 90°C for 30 sec)High stability, making it suitable for heat-treated beverages.[1]
Light Stability Exposure to retail lightingDegradation is expected over time. The use of UV-blocking packaging is recommended to extend shelf life.[6]
Storage Stability 4°C vs. 20°CDegradation rate is significantly lower at refrigerated temperatures.[5]
Experimental Protocol: Incorporation of Water-Soluble this compound Powder into a Fruit Beverage

This protocol outlines the steps for coloring a model fruit beverage with a 1% water-soluble this compound powder.

Materials:

  • 1% Water-Soluble this compound Powder

  • Beverage base (e.g., a solution of sugar, citric acid, and water to mimic a fruit drink)

  • High-shear mixer or homogenizer

  • Spectrophotometer or colorimeter for color measurement

  • pH meter

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the desired amount of 1% this compound powder.

    • Disperse the powder in a small amount of deionized water at room temperature to create a concentrated stock solution.

    • Mix thoroughly using a magnetic stirrer until a homogenous dispersion is achieved.

  • Incorporation into Beverage Base:

    • Prepare the beverage base with the desired sugar and acid content. Adjust the pH to the target level (e.g., pH 3.5 for a fruit drink).

    • While stirring the beverage base, slowly add the this compound stock solution to achieve the target color concentration (typically 5-15 mg/L).[7]

    • For improved stability and to prevent precipitation, especially in beverages containing pulp, consider adding a stabilizer like hydrated locust bean gum to the syrup phase before adding the colorant.[7]

  • Homogenization:

    • To ensure uniform color dispersion and prevent ringing or precipitation, pass the colored beverage through a high-shear mixer or a two-stage homogenizer.

  • Pasteurization (if required):

    • Heat the beverage to the required temperature and time for pasteurization (e.g., 90°C for 30 seconds).

  • Quality Control:

    • Measure the color of the final beverage using a spectrophotometer or colorimeter (CIELAB Lab* values).

    • Monitor the pH to ensure it remains within the desired range.

    • Visually inspect for any signs of precipitation or color separation.

Experimental Workflow: Beverage Formulation and Stability Testing

Beverage_Workflow cluster_formulation Formulation cluster_processing Processing cluster_stability Stability Testing prep_stock Prepare this compound Stock Solution mix Mix Stock and Base prep_stock->mix prep_base Prepare Beverage Base prep_base->mix homogenize Homogenize mix->homogenize pasteurize Pasteurize homogenize->pasteurize bottle Bottle and Seal pasteurize->bottle storage Store under different conditions (Temp, Light) bottle->storage analysis Analyze at time intervals (Color, pH, Sensory) storage->analysis

Workflow for beverage formulation and stability testing.

Application in Fat-Based Food Formulations

This compound is highly effective for coloring fat-based products such as margarine, processed cheese, sauces, and dressings. Oil-soluble and suspension forms are typically used for these applications.

Quantitative Data: Solubility of this compound in Vegetable Oils

This compound is sparingly soluble in vegetable oils.[6] The solubility of carotenoids in oils is generally low but can be influenced by the type of oil and the temperature. For instance, the solubility of beta-carotene, a related carotenoid, is in the range of 0.112 to 0.141 wt% in pure bulk triglycerides and increases with decreasing fatty acid chain length of the triglycerides. While specific data for this compound is limited, similar trends can be expected.

This compound FormulationVegetable OilTypical ConcentrationTemperature
2% Oil SolutionVegetable Oil2% (w/w)Ambient
20% Oil SuspensionVegetable Oil20% (w/w)Ambient
Crystalline PowderVegetable OilsSparingly solubleIncreases with temperature
Experimental Protocol: Incorporation of this compound Oil Suspension into Margarine

This protocol describes the incorporation of a 20% this compound oil suspension into a margarine formulation.

Materials:

  • 20% this compound Oil Suspension

  • Fat phase (blend of vegetable oils and hard fats)

  • Aqueous phase (water, milk solids, salt)

  • Emulsifiers (e.g., lecithin, monoglycerides, diglycerides)

  • Flavorings and other oil-soluble ingredients

  • Margarine production line (including tanks for oil and water phases, pasteurizer, scraped-surface heat exchanger)

Procedure:

  • Preparation of the Oil Phase:

    • Melt the hard fats and blend with the liquid vegetable oils in the oil phase tank.

    • Heat the oil blend to approximately 70°C.

    • Add the emulsifiers (lecithin, monoglycerides, and diglycerides) and other oil-soluble ingredients to the heated oil and mix until fully dissolved.[8]

  • Incorporation of this compound:

    • Accurately weigh the required amount of the 20% this compound oil suspension based on the desired final color of the margarine.

    • Add the this compound suspension to the oil phase and mix thoroughly to ensure uniform distribution.

  • Preparation of the Aqueous Phase:

    • In a separate tank, dissolve the water-soluble ingredients (e.g., milk solids, salt) in water.

  • Emulsification:

    • Transfer the oil and aqueous phases to an emulsion tank and mix to create a stable water-in-oil emulsion.

  • Pasteurization and Crystallization:

    • Pump the emulsion through a pasteurizer.

    • Subsequently, pass the pasteurized emulsion through a series of scraped-surface heat exchangers to cool and crystallize the fat, forming the characteristic margarine texture.

  • Packaging:

    • Package the final margarine product.

Experimental Workflow: Margarine Production with this compound

Margarine_Workflow cluster_prep Phase Preparation cluster_process Processing prep_oil Prepare Oil Phase (Oils, Emulsifiers) add_this compound Add this compound Oil Suspension prep_oil->add_this compound emulsify Emulsify Oil and Aqueous Phases add_this compound->emulsify prep_water Prepare Aqueous Phase (Water, Salt) prep_water->emulsify pasteurize Pasteurize Emulsion emulsify->pasteurize crystallize Crystallize in Scraped-Surface Heat Exchanger pasteurize->crystallize pack Package Margarine crystallize->pack

Workflow for margarine production with this compound.

Signaling Pathways of this compound

Apocarotenoids, including this compound, are metabolites of carotenoids and have been shown to possess biological activity, notably through their interaction with nuclear receptors. This compound can be converted in the body to retinoic acid, the active form of vitamin A, which then acts as a ligand for retinoic acid receptors (RARs). RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to retinoic acid response elements (RAREs) on DNA to regulate gene transcription. This pathway is crucial for cellular differentiation, proliferation, and apoptosis.[9][10][11]

Some apocarotenoids have also been found to act as antagonists to RARs, thereby modulating the effects of retinoic acid. The specific effects of this compound on these signaling pathways are an active area of research.

Signaling Pathway: this compound Interaction with Retinoic Acid Receptors

RAR_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Retinoic_Acid Retinoic Acid This compound->Retinoic_Acid Metabolic Conversion RAR RAR Retinoic_Acid->RAR Binds to RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Dimerizes with RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

This compound's role in the retinoic acid signaling pathway.

Experimental Protocols for Quality Assessment

Protocol for Determination of this compound in Food Matrices by HPLC

This protocol is adapted from established methods for carotenoid analysis.[12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF), stabilized (HPLC grade)

  • Water (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethanol (95%)

  • Potassium hydroxide (B78521) (KOH)

  • Butylated hydroxytoluene (BHT)

Sample Preparation (Fat-Based Matrix - e.g., Margarine):

  • Accurately weigh approximately 0.2 g of the margarine sample into a screw-cap tube.

  • Add an antioxidant such as BHT to prevent degradation.

  • Saponification: Add 2 mL of 10M ethanolic KOH. Cap the tube tightly and heat in a water bath at 60-70°C for 30-60 minutes with occasional vortexing to saponify the fat.

  • Cool the sample to room temperature.

  • Extraction: Add 5 mL of hexane and 3 mL of water. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the carotenoids.

  • Repeat the extraction of the aqueous layer twice more with 5 mL of hexane each time.

  • Pool the hexane extracts and wash with water until the washings are neutral to phenolphthalein.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before injection into the HPLC.

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol, THF, and water is often used. A typical starting condition could be Methanol:THF:Water (80:15:5 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 461 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Quantification:

  • Prepare a standard curve using different concentrations of the this compound standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.

Protocol for Sensory Evaluation of this compound-Colored Beverages

This protocol outlines a sensory evaluation to assess the color intensity and overall acceptability of a beverage colored with this compound.

Panelists:

  • Recruit 30-50 untrained consumer panelists.

Samples:

  • Prepare beverage samples with varying concentrations of this compound (e.g., 5 ppm, 10 ppm, 15 ppm) and a control sample with no added color.

  • Code the samples with random three-digit numbers.

Evaluation Environment:

  • Conduct the evaluation in a sensory analysis laboratory with individual booths under standardized white lighting to avoid color bias.[14]

Procedure:

  • Present the samples to the panelists in a randomized order.

  • Provide water and unsalted crackers for palate cleansing between samples.[15]

  • Instruct the panelists to evaluate each sample for the following attributes:

    • Color Intensity: Using a 7-point scale where 1 = Very Weak and 7 = Very Strong.

    • Color Acceptance: Using a 9-point hedonic scale where 1 = Dislike Extremely and 9 = Like Extremely.[16]

    • Overall Acceptability: Using a 9-point hedonic scale where 1 = Dislike Extremely and 9 = Like Extremely.[15]

Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.

  • If significant differences are found, perform a post-hoc test (e.g., Tukey's HSD) to identify which samples are different from each other.

Conclusion

This compound is a versatile and stable colorant for a wide range of beverage and fat-based food applications. Its various commercial formulations allow for ease of incorporation into different food matrices. By following the detailed protocols for incorporation and quality assessment, food scientists and researchers can effectively utilize this compound to develop appealing and stable food products. Further research into the specific degradation kinetics in various food systems and its interaction with other food components will continue to enhance its application in the food industry.

References

Preparation of Apocarotenoid Standards for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocarotenoids, the enzymatic or oxidative cleavage products of carotenoids, are a diverse group of bioactive molecules involved in a wide array of biological processes, including cell signaling, gene regulation, and development. In vitro studies are fundamental to elucidating the specific mechanisms of action of these compounds. However, the lack of well-characterized, high-purity apocarotenoid standards is a significant bottleneck in this area of research. These application notes provide detailed protocols for the preparation, purification, and characterization of apocarotenoid standards for use in in vitro studies. The methods described herein cover chemical synthesis, enzymatic synthesis, and extraction from natural sources, providing researchers with a toolkit to obtain the specific apocarotenoids required for their investigations.

Methods for Preparing Apocarotenoid Standards

The preparation of apocarotenoid standards can be broadly categorized into three main approaches:

  • Extraction from Natural Sources: This method is suitable for apocarotenoids that are relatively abundant in specific biological materials. It involves extraction, saponification to remove interfering lipids, and chromatographic purification.

  • Enzymatic Synthesis: The use of carotenoid cleavage dioxygenases (CCDs) allows for the specific and controlled production of apocarotenoids from their parent carotenoid substrates.[1] This biomimetic approach can yield specific isomers that may be difficult to obtain through chemical synthesis.

Data Presentation: Physicochemical Properties of Selected Apocarotenoid Standards

Accurate quantification of apocarotenoid standards is critical for in vitro studies. The following table summarizes the molar extinction coefficients (ε) and maximum absorption wavelengths (λmax) for several common apocarotenoids. These values are essential for determining the concentration of stock solutions using UV/Vis spectrophotometry. Note that λmax can vary slightly depending on the solvent.[2][3]

ApocarotenoidSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Citation
β-apo-8'-carotenalHexane (B92381)457115,000
β-apo-10'-carotenalHexane43890,000
β-apo-12'-carotenalHexane41675,000[4]
β-apo-14'-carotenalHexane39560,000
CrocetinEthanol424, 450133,900
BixinChloroform503, 471, 443139,000
RetinalEthanol38142,500
Retinoic AcidEthanol35045,000

Experimental Protocols

Protocol 1: Extraction and Purification of Apocarotenoid Standards from a Natural Source (e.g., Bixin from Bixa orellana)

This protocol describes a general procedure for the extraction and purification of apocarotenoid standards from plant material.

1. Materials and Reagents:

2. Extraction:

  • Grind the dried plant material to a fine powder.

  • Extract the powder with acetone at a 1:10 (w/v) ratio with constant stirring for 1 hour at room temperature.

  • Filter the extract through cheesecloth and then a Büchner funnel with filter paper.

  • Repeat the extraction process until the residue is colorless.

  • Combine the acetone extracts and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

3. Saponification (Optional, to remove chlorophylls (B1240455) and lipids):

  • Dissolve the dried extract in a minimal amount of dichloromethane.

  • Add an equal volume of 10% (w/v) methanolic KOH.

  • Stir the mixture under a nitrogen atmosphere in the dark for 4-12 hours at room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of hexane and water.

  • Shake gently and allow the layers to separate.

  • Collect the upper hexane layer containing the apocarotenoids.

  • Wash the hexane layer with water until the aqueous layer is neutral.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Evaporate the hexane to dryness under reduced pressure.

4. Purification by Open Column Chromatography (OCC):

  • Prepare a silica gel slurry in hexane and pack it into a chromatography column.

  • Dissolve the saponified extract in a minimal volume of hexane and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate (B1210297).

  • Collect the colored fractions and monitor the separation by thin-layer chromatography (TLC).

  • Pool the fractions containing the desired apocarotenoid and evaporate to dryness.

5. Purification by High-Performance Liquid Chromatography (HPLC):

  • Dissolve the partially purified apocarotenoid in the HPLC mobile phase.

  • Inject the sample onto a C30 HPLC column.

  • Use a suitable mobile phase gradient. For many apocarotenoids, a gradient of methanol and methyl-tert-butyl ether (MTBE) is effective.

  • Monitor the elution profile at the λmax of the target apocarotenoid.

  • Collect the peak corresponding to the pure apocarotenoid.

  • Evaporate the solvent to obtain the purified standard.

6. Characterization and Quantification:

  • Confirm the identity of the purified standard by comparing its retention time and UV/Vis spectrum with a commercial standard or literature data.

  • Determine the concentration of a stock solution of the purified standard spectrophotometrically using the appropriate molar extinction coefficient (see table above).

Protocol 2: Chemical Synthesis of an Apocarotenoid Standard (Example: Apo-13-lycopenone)

This protocol is adapted from a published procedure for the synthesis of apo-13-lycopenone.

1. Materials and Reagents:

  • Geranial

  • Acetone

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for preparative TLC

  • HPLC system

2. Synthesis of (E)-6,10-dimethylundeca-3,5,9-trien-2-one (Pseudoionone derivative):

  • In a closed vial, stir a mixture of geranial (1.4 mmol), acetone (15 ml), and 10% aqueous NaOH (500 µl) in a 65°C oil bath.

  • Monitor the reaction progress by HPLC. After approximately 22 hours, partition the reaction mixture between water and diethyl ether.

  • Wash the ether layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to obtain a crude oil.

  • Purify the crude product by preparative thin-layer chromatography (TLC) using 20% ethyl acetate in hexane as the mobile phase to yield the desired apo-13-lycopenone precursor.

3. Further reaction steps to obtain apo-13-lycopenone would follow established organic chemistry principles, such as Wittig or Horner-Wadsworth-Emmons reactions, to extend the polyene chain.

4. Purification and Characterization:

  • Purify the final product using preparative HPLC.

  • Characterize the synthesized standard using UV/Vis spectroscopy, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

  • Determine the concentration of a stock solution spectrophotometrically.

Protocol 3: Enzymatic Synthesis of Apocarotenoid Standards

This protocol outlines a general method for producing apocarotenoid standards using carotenoid cleavage dioxygenases (CCDs).

1. Materials and Reagents:

  • Recombinant CCD enzyme (e.g., expressed in E. coli and purified)

  • Carotenoid substrate (e.g., β-carotene, lycopene, zeaxanthin)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM DTT)

  • Detergent (e.g., Triton X-100 or sodium cholate)

  • Extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate)

  • HPLC system with a PDA detector and a C30 column

2. Enzymatic Reaction:

  • Prepare a stock solution of the carotenoid substrate in an appropriate organic solvent (e.g., acetone or THF).

  • In a reaction vessel, add the reaction buffer.

  • Add the detergent to the buffer to aid in solubilizing the lipophilic carotenoid substrate.

  • Add the carotenoid stock solution to the buffered detergent solution while vortexing to form a fine suspension or micellar solution.

  • Initiate the reaction by adding the purified CCD enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 1-4 hours), protected from light.

3. Extraction of Apocarotenoids:

  • Stop the reaction by adding an equal volume of cold ethyl acetate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer containing the apocarotenoids.

  • Repeat the extraction of the aqueous phase with ethyl acetate to ensure complete recovery.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

4. Purification and Characterization:

  • Purify the resulting apocarotenoids by HPLC as described in Protocol 1, step 5.

  • Identify the apocarotenoid products by comparing their retention times and UV/Vis spectra with authentic standards or by LC-MS analysis.

  • Quantify the purified standards spectrophotometrically.

Mandatory Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_process Processing cluster_purify Purification cluster_char Characterization Natural Extraction from Natural Source Extract Extraction Natural->Extract Chemical Chemical Synthesis HPLC HPLC Chemical->HPLC Enzymatic Enzymatic Synthesis Enzymatic->Extract Sapon Saponification (Optional) Extract->Sapon OCC Open Column Chromatography Sapon->OCC OCC->HPLC UVVis UV/Vis Spectroscopy HPLC->UVVis LCMS LC-MS HPLC->LCMS NMR NMR HPLC->NMR Final Pure Apocarotenoid Standard UVVis->Final LCMS->Final NMR->Final

Caption: Experimental workflow for apocarotenoid standard preparation.

apocarotenoid_signaling cluster_plastid Plastid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carotenoid Carotenoid Precursor (e.g., β-carotene, Lycopene) CCD Carotenoid Cleavage Dioxygenase (CCD) Carotenoid->CCD Cleavage Apocarotenoid Apocarotenoid (e.g., β-cyclocitral, zaxinone) CCD->Apocarotenoid Receptor Cytosolic/Nuclear Receptor Apocarotenoid->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF Transcription Factors Signaling_Cascade->TF Activation/ Repression Gene_Expression Target Gene Expression TF->Gene_Expression Response Physiological Response (e.g., Stress tolerance, Development) Gene_Expression->Response

Caption: Generalized apocarotenoid signaling pathway.[5][6]

References

Application Notes & Protocols for Solvent Extraction of Carotenoids from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Carotenoids are a class of natural pigments synthesized by plants, algae, and photosynthetic bacteria.[1] These lipophilic compounds are known for their antioxidant properties and roles in human health, including the prevention of chronic diseases.[2] Effective extraction from plant matrices is a critical first step for research, nutraceutical development, and pharmaceutical applications. The choice of extraction method significantly impacts the yield, purity, and stability of the recovered carotenoids. This document provides detailed application notes and protocols for various solvent-based extraction techniques, from conventional methods to modern, green technologies.

General Considerations for Carotenoid Extraction

Before proceeding with a specific extraction method, several pre-analytical and procedural steps must be carefully managed to ensure optimal yield and prevent degradation of these sensitive compounds. Carotenoids are susceptible to degradation from heat, light, oxygen, and acids.[3][4]

1. Sample Preparation: Proper preparation of the plant material is crucial for efficient extraction.

  • Washing & Selection: Fresh plant materials should be washed to remove surface contaminants.[2]

  • Drying: High water content can hinder extraction with non-polar solvents.[3] Lyophilization (freeze-drying) is the preferred method as it preserves heat-sensitive compounds.[3][5] Oven or microwave drying can be used but may cause thermal degradation.[3]

  • Grinding: The dried material should be ground into a fine powder (e.g., using a mortar and pestle with liquid nitrogen) to increase the surface area available for solvent contact.[5]

2. Solvent Selection: The choice of solvent is critical and depends on the polarity of the target carotenoids.

  • Carotenes (non-polar): Hydrocarbons like hexane (B92381) are effective for extracting non-polar carotenes (e.g., β-carotene, lycopene).[3]

  • Xanthophylls (polar): More polar solvents like ethanol (B145695) and acetone (B3395972) are suitable for extracting oxygenated carotenoids (e.g., lutein, zeaxanthin).[3]

  • Mixtures: Solvent mixtures (e.g., hexane/acetone, hexane/ethanol/acetone) are often used to extract a broad range of carotenoids simultaneously.[3]

  • Green Solvents: In response to environmental concerns, "green" solvents like ethyl lactate, vegetable oils, and natural deep eutectic solvents (NADESs) are gaining traction.[5][6][7]

3. Preventing Degradation: To minimize carotenoid loss during extraction, the following precautions should be taken:[3]

  • Light Protection: Conduct extractions in the dark or under amber/gold fluorescent lights.[8]

  • Inert Atmosphere: Purge extraction vessels with nitrogen to remove oxygen.[3]

  • Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the solvent.[3][9]

  • Neutralization: Add a carbonate-based neutralizer (e.g., calcium carbonate) to neutralize plant acids that can cause isomerization.[3]

  • Minimize Heat and Time: Use the lowest effective temperature and shortest extraction time possible.

General Experimental Workflow

The overall process for extracting and analyzing carotenoids from plant materials follows a logical sequence of steps designed to maximize recovery and ensure accurate quantification.

G cluster_prep Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Plant Material (Fresh or Frozen) B Sample Preparation (Washing, Freeze-Drying, Grinding) A->B C Solvent Extraction (Select Method: Maceration, Soxhlet, UAE, MAE, SFE) B->C D Separation (Filtration / Centrifugation) C->D E Solvent Removal (Rotary Evaporation under Vacuum) D->E F Crude Extract E->F G Optional Saponification (Removes interfering lipids & chlorophylls) F->G H Quantification (HPLC-DAD or UV-Vis Spectrophotometry) G->H I Final Report (Carotenoid Profile & Concentration) H->I

Caption: General workflow for carotenoid extraction and analysis.

Conventional Extraction Methods

Maceration

Application Note: Maceration is a simple, low-cost technique involving soaking the plant material in a solvent to soften and dissolve the target compounds. It is suitable for small-scale extractions where sophisticated equipment is unavailable. However, it is often time-consuming and may result in lower yields compared to more advanced methods.[10]

Protocol: Maceration of Carotenoids from Citrus Peel [10]

  • Weigh 10 g of dried, powdered citrus peel into a 250 mL Erlenmeyer flask.

  • Add 100 mL of a hexane/acetone solvent mixture (e.g., 7:3 v/v).

  • Seal the flask and place it on an orbital shaker at room temperature (25°C).

  • Agitate the mixture at 150 rpm for 24 hours, protected from light.

  • After extraction, separate the solid residue from the supernatant by vacuum filtration using Whatman No. 1 filter paper.

  • Wash the residue with a small amount of fresh solvent to recover any remaining carotenoids.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude carotenoid extract.

Soxhlet Extraction

Application Note: Soxhlet extraction is a continuous solid-liquid extraction method that provides a higher yield than maceration due to the repeated washing of the solid matrix with fresh, hot solvent.[11] It is a well-established and exhaustive technique. The main disadvantages are the long extraction times and the potential for thermal degradation of carotenoids due to prolonged exposure to heat.[11][12]

Protocol: Soxhlet Extraction of β-Carotene from Carrots [11][12]

  • Weigh approximately 5-10 g of lyophilized and powdered carrot sample into a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of the extraction solvent (e.g., acetone or a 6:4 v/v mixture of ethyl acetate (B1210297) and acetone). Add boiling chips to the flask.

  • Assemble the Soxhlet apparatus (flask, extractor, condenser) and place it in a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.

  • Allow the extraction to proceed for 6-8 hours. The solvent will continuously siphon back into the boiling flask, carrying the extracted carotenoids.

  • After the extraction is complete, cool the apparatus and collect the solvent containing the carotenoid extract from the round-bottom flask.

  • Remove the solvent using a rotary evaporator at <40°C to yield the crude extract.

Modern "Green" Extraction Methods

Ultrasound-Assisted Extraction (UAE)

Application Note: UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing solvent penetration and mass transfer.[13] UAE offers significantly reduced extraction times, lower solvent consumption, and increased yields compared to conventional methods.[14]

Protocol: UAE of Carotenoids from Carrot Pomace [15]

  • Place 5 g of dried carrot pomace powder into a 100 mL beaker.

  • Add the extraction solvent (e.g., 50-60% ethanol in water) at a solid-to-solvent ratio of 1:20 (g/mL).

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Set the UAE parameters. Optimal conditions can be around:

    • Frequency: 20-40 kHz

    • Temperature: 30-40°C (use a cooling water bath to maintain temperature)

    • Time: 15-20 minutes

    • Ultrasonic Power/Amplitude: 70-80 W or 70% amplitude

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.

  • Decant the supernatant containing the carotenoids. Re-extract the residue if necessary.

  • Combine the supernatants and evaporate the solvent under vacuum at <40°C.

Microwave-Assisted Extraction (MAE)

Application Note: MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This creates localized high pressure and temperature, causing the cell walls to rupture and release their contents into the solvent.[10] MAE is an extremely rapid method, often reducing extraction times to minutes, while providing high extraction efficiency.[16] Careful control of microwave power and temperature is necessary to prevent carotenoid degradation.

Protocol: MAE of Carotenoids from Citrus Clementina Peels [10]

  • Place 1 g of dried clementine peel powder into a microwave-safe extraction vessel.

  • Add the solvent (e.g., 68% hexane in acetone) at an optimized solvent-to-solid ratio (e.g., 43 mL/g).

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave irradiation under the following optimized conditions:

    • Microwave Power: 560 W

    • Irradiation Time: 7-8 minutes

  • After the extraction cycle, allow the vessel to cool to room temperature.

  • Filter the extract to remove solid plant material.

  • Perform a second extraction on the residue under the same conditions to maximize recovery.

  • Combine the filtrates and remove the solvent using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

Application Note: SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[17] Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the solid matrix like a gas and dissolve compounds like a liquid.[17] SFE is considered a green technology as CO₂ is non-toxic, non-flammable, and easily removed from the final product.[17] The selectivity of the extraction can be tuned by modifying temperature and pressure. A polar co-solvent like ethanol is often added to enhance the extraction of more polar carotenoids.[18][19]

Protocol: SFE of Carotenoids from Mixed Vegetable Waste [18][19]

  • Load 10-20 g of lyophilized and powdered vegetable waste into the extractor vessel of the SFE system.

  • Set the system parameters to the optimal conditions:

    • Temperature: 60°C

    • Pressure: 350 bar

    • CO₂ Flow Rate: 15 g/min

    • Co-solvent: 15% (v/v) ethanol

  • Pressurize the system and begin the extraction by pumping supercritical CO₂ (mixed with the co-solvent) through the vessel.

  • The extraction is typically run for 30-60 minutes.

  • The extract-laden supercritical fluid is depressurized in a separator vessel, causing the CO₂ to return to a gaseous state and the carotenoids to precipitate.

  • Collect the carotenoid-rich extract from the separator. The CO₂ can be recycled.

Quantitative Data Summary

The efficiency of carotenoid extraction varies significantly with the chosen method, solvent, and plant material.

Table 1: Comparison of Carotenoid Yields from Different Extraction Methods

Plant Material Method Solvent(s) Carotenoid Yield Reference
Pumpkin Peel Conventional (Hexane/Isopropanol) Hexane/Isopropyl alcohol (60:40) 16.21 - 19.21 µg/g [6]
Pumpkin Peel UAE Corn Oil 33.78 - 38.03 µg/g [6]
Citrus Clementina Peel Maceration Hexane/Acetone 160.53 µg/g DM [10]
Citrus Clementina Peel Soxhlet Hexane/Acetone 162.68 µg/g DM [10]
Citrus Clementina Peel MAE (Optimized) Hexane/Acetone 186.55 µg/g DM [10]
Carrot Juice Waste MAE (Optimized) Flaxseed Oil 77.48% Recovery [16]
Mixed Vegetable Waste SFE (Optimized) sc-CO₂ + 15.5% Ethanol >90% Total Carotenoid Recovery [19]

DM: Dry Matter

Table 2: Optimized Parameters for Modern Extraction Techniques

Method Plant Material Key Parameters Outcome Reference
UAE Carrot Pomace Time: 17 min, Temp: 32°C, Solvent: 51% Ethanol 31.82 µg/g Total Carotenoids [15]
UAE Tomato Waste Time: 12 min, Temp: 65°C, Solvent: NADES, Power: 70% 215.13 µg/g Lycopene [7]
MAE Chlorella vulgaris Time: 14 min, Temp: 60°C, Power: 300 W 24.88 mg/g extract Total Carotenoids [20]
SFE Vegetable Waste Time: 30 min, Temp: 59°C, Pressure: 350 bar, Co-solvent: 15.5% Ethanol >90% Recovery [19]

| SFE | Tomato | Temp: 70°C, Pressure: 450 bar, Co-solvent: Camelina oil | 203.59 mg/100 g Carotenoids |[21] |

Protocol for Quantification of Carotenoids

Application Note: High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA or HPLC-DAD) is the gold standard for separating, identifying, and quantifying individual carotenoids in an extract.[22] The C30 column is particularly effective for resolving geometric isomers of carotenoids. Quantification is achieved by comparing peak areas to those of certified standards.

Protocol: General HPLC-DAD Analysis [8][22][23]

  • Sample Preparation: Dissolve the dried crude extract in a known volume of the initial mobile phase or a suitable solvent like a mixture of acetonitrile/methylene chloride/methanol (B129727).[8] Filter the solution through a 0.2 or 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic System:

    • HPLC System: A liquid chromatograph equipped with a pump, autosampler, and DAD.

    • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) or C30 column.

    • Column Temperature: Room temperature or controlled at 25°C.

  • Mobile Phase & Elution: An isocratic or gradient elution can be used.

    • Isocratic Example: Acetonitrile and methanol (e.g., 85:15) at a flow rate of 1.2 mL/min.[23]

    • Gradient Example: A linear gradient using Solvent A (Methanol with 0.1% trimethylamine) and Solvent B (Methyl tert-butyl ether - MTBE).[24]

  • Injection & Detection:

    • Injection Volume: 20 µL.

    • Detection: Monitor the eluent using the DAD. The characteristic absorption maxima for most carotenoids are between 440 and 480 nm. A common wavelength for detection is 450 nm.[23]

  • Quantification:

    • Identify carotenoids by comparing their retention times and spectral data with those of authentic standards (e.g., β-carotene, lutein, lycopene).

    • Construct a calibration curve for each standard by plotting peak area against known concentrations.

    • Calculate the concentration of each carotenoid in the sample using the regression equation from the calibration curve.[9]

References

Application Notes and Protocols: Cell Culture Uptake Experiments with Apocarotenoids using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apocarotenoids, the oxidative cleavage products of carotenoids, are present in various foods and have demonstrated a range of biological activities. Understanding their absorption, metabolism, and mechanisms of action at the intestinal level is crucial for evaluating their potential as nutraceuticals and therapeutic agents. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, provides a robust in vitro model for studying the intestinal transport and cellular effects of xenobiotics, including apocarotenoids.

These application notes provide detailed protocols for conducting cell culture uptake experiments with various apocarotenoids using Caco-2 cells. The included methodologies cover cell culture and differentiation, preparation of apocarotenoid formulations, uptake and transport experiments, and analytical quantification. Furthermore, potential signaling pathways activated by apocarotenoids in intestinal cells are discussed and visualized.

Data Presentation

The following tables summarize quantitative data on the uptake, transport, and metabolism of selected apocarotenoids in Caco-2 cells, compiled from various studies.

Table 1: Cellular Uptake and Metabolism of Apocarotenoids in Caco-2 Cells

ApocarotenoidConcentration (µM)Incubation TimeCellular Uptake/Metabolites DetectedKey Findings
β-apo-8'-carotenal 1 - 530 min - 8 hRapid uptake. Major metabolite: β-apo-8'-carotenoic acid. Minor metabolite: 5,6-epoxy-β-apo-8'-carotenol.[1][2]Extensive metabolism suggests limited direct absorption of the parent compound.[2]
β-apo-10'-carotenal 115 - 60 minRapid uptake. Major metabolite: 5,6-epoxy-β-apo-10'-carotenol. Minor metabolite: likely a dihydro-β-apo-10'-carotenol.[1][2]Significant cellular metabolism occurs rapidly after uptake.[2]
β-apo-13-carotenone 1 - 5Up to 8 hRapid cellular uptake followed by extensive degradation.[1][2]The parent compound is highly unstable within the cells.[2]
Norbixin 1.8 µg/mL60 - 240 minCellular content of 44–51 ng/mg protein.[3]Apical uptake is proportional to the concentration in the medium.[3][4]

Table 2: Transepithelial Transport of Apocarotenoids Across Caco-2 Monolayers

ApocarotenoidApical ConcentrationIncubation Time (min)Transport to Basolateral Compartment (% of initial)Apparent Permeability (Papp) (cm/s)
Norbixin 1.8 µg/mL1204.1%Not explicitly calculated in the cited studies.
Norbixin 1.8 µg/mL2404.6%Not explicitly calculated in the cited studies.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Differentiation
  • Cell Seeding: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain the cells in a humidified atmosphere of 5% CO₂ at 37°C.

  • Differentiation: Culture the cells for 21-25 days post-confluence to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity: For transport studies, seed cells on permeable supports (e.g., Transwell® inserts). Monitor the integrity of the differentiated monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value >250 Ω·cm² is generally considered acceptable.

Protocol 2: Preparation of Apocarotenoid-Enriched Micelles

Due to their hydrophobic nature, apocarotenoids require a delivery vehicle for efficient uptake in cell culture. Tween 40 is a commonly used non-ionic surfactant for this purpose.

  • Stock Solution: Prepare a stock solution of the apocarotenoid in an appropriate organic solvent (e.g., hexane, acetone).

  • Micelle Formulation:

    • In a sterile glass tube, add the required volume of the apocarotenoid stock solution.

    • Add a solution of Tween 40 in acetone (B3395972) (e.g., 20 µL of 20 g/100 mL).

    • Evaporate the organic solvents under a stream of nitrogen gas.

    • Resuspend the dried residue in serum-free cell culture medium by vigorous mixing to form a clear micellar suspension.[1]

  • Final Concentration: Dilute the micellar suspension in serum-free medium to achieve the desired final concentration for the experiment.

Protocol 3: Apocarotenoid Uptake Experiment
  • Cell Preparation: Wash the differentiated Caco-2 cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).

  • Treatment: Add the apocarotenoid-containing medium to the apical side of the cells.

  • Incubation: Incubate the cells at 37°C for the desired time points (e.g., 15 min, 30 min, 1 h, 4 h, 8 h).[1][2]

  • Sample Collection:

    • Medium: At the end of the incubation, collect the apical medium.

    • Cells: Wash the cell monolayer three times with ice-cold PBS. Lyse the cells using a suitable lysis buffer or by scraping in a known volume of solvent (e.g., ethanol (B145695) with butylated hydroxytoluene as an antioxidant).

  • Storage: Store all samples at -80°C until analysis.

Protocol 4: Transepithelial Transport Experiment
  • Cell Preparation: Use differentiated Caco-2 cells grown on permeable supports. Wash both the apical and basolateral sides with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES).

  • Treatment: Add the apocarotenoid-containing medium to the apical chamber. Add fresh transport buffer to the basolateral chamber.

  • Incubation: Incubate the cells at 37°C.

  • Sample Collection: At designated time points (e.g., 60, 120, 240 min), collect samples from both the apical and basolateral chambers.[3]

  • Cell Lysate: At the final time point, wash the cell monolayer and collect the cell lysate as described in Protocol 3.

  • Analysis: Analyze the concentration of the apocarotenoid and its metabolites in all samples.

Protocol 5: Quantification of Apocarotenoids and Metabolites by HPLC
  • Sample Preparation:

    • Cell Lysate and Medium: Extract apocarotenoids from the cell lysate and medium samples using a suitable organic solvent mixture (e.g., hexane:isopropanol, ethyl acetate:methanol:petroleum ether).[3]

    • Evaporation and Reconstitution: Evaporate the organic extract to dryness under nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Use a C18 or C30 reverse-phase column.

    • Mobile Phase: Employ a gradient of solvents such as methanol, acetonitrile, and methyl-tert-butyl ether, often with a small percentage of a modifier like triethylamine.

    • Detection: Use a photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths of the apocarotenoids of interest (typically in the range of 400-500 nm).

    • Quantification: Determine the concentration of each compound by comparing the peak area to a standard curve of the respective pure compound.

  • LC-MS/MS Analysis: For identification and quantification of metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice, providing high sensitivity and structural information.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Apocarotenoid Uptake in Caco-2 Cells cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation caco2_culture Caco-2 Cell Culture & Differentiation (21 days) treatment Incubation of Caco-2 cells with Apocarotenoids caco2_culture->treatment apocarotenoid_prep Apocarotenoid-Micelle Preparation apocarotenoid_prep->treatment sample_collection Sample Collection (Cells and Medium) treatment->sample_collection extraction Solvent Extraction sample_collection->extraction quantification HPLC or LC-MS/MS Quantification extraction->quantification data_analysis Data Analysis: Uptake, Transport, Metabolism quantification->data_analysis

Caption: Workflow for studying apocarotenoid uptake in Caco-2 cells.

Signaling Pathways

Some apocarotenoids have been shown to interact with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.[1] The Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) are key targets. Apocarotenoids can act as antagonists to these receptors, thereby modulating the expression of genes involved in various cellular processes.

Caption: Apocarotenoid modulation of RAR/RXR signaling pathway.

References

Application Notes and Protocols: The Use of Apocarotenal in Studying Retinoid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoid receptors, including the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), are ligand-activated transcription factors that play a pivotal role in regulating cellular processes such as growth, differentiation, and apoptosis. Dysregulation of retinoid signaling pathways is implicated in various diseases, including cancer and developmental disorders. Consequently, the identification and characterization of compounds that can modulate these receptors are of significant interest in drug discovery and biomedical research.

Apocarotenals, derived from the eccentric cleavage of carotenoids like β-carotene, have emerged as a class of naturally occurring molecules that can act as antagonists of retinoid receptors.[1][2] This document provides detailed application notes and experimental protocols for utilizing apocarotenals, particularly β-apo-13-carotenone and β-apo-14'-carotenal, to study retinoid receptor antagonism.

Mechanism of Action

Apocarotenals primarily exert their antagonistic effects by directly competing with endogenous retinoid ligands, such as all-trans retinoic acid (ATRA) for RARs and 9-cis-retinoic acid for RXRs, for binding to the ligand-binding pocket (LBP) of the receptors.[1] This competitive binding prevents the conformational changes required for the recruitment of co-activators and the subsequent initiation of target gene transcription. Some apocarotenoids, like β-apo-13-carotenone, have been shown to induce a "transcriptionally silent" tetrameric state of RXRα, further contributing to their antagonistic activity.[3][4]

Data Presentation: Quantitative Analysis of Apocarotenal Antagonism

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (IC50) of selected apocarotenals for various retinoid receptor subtypes. This data is crucial for selecting the appropriate this compound and concentration range for specific research applications.

CompoundReceptor SubtypeAssay TypeValue (nM)Reference
β-Apo-13-carotenone RARαCompetitive Binding2-6[5]
RARβCompetitive Binding2-6[5]
RARγCompetitive Binding2-6[5]
RXRαCompetitive Binding7-8[2]
RAR (general)Transactivation Assay (IC50)~10-100 (shifts ATRA dose-response)[6]
RXRαTransactivation Assay (antagonism)Effective at 1[1]
β-Apo-14'-carotenal RARsCompetitive Binding15-60[5]
RARsTransactivation Assay (antagonism)Inhibits ATRA-mediated activation[4]
RXRα, PPARα/γ, LXRα/βReporter Gene Assay (inhibition)Effective at 5,000-10,000[2]
β-Apo-14'-carotenoic acid RARsCompetitive Binding15-60[5]
RARsTransactivation Assay (antagonism)Inhibits ATRA-mediated activation[2]

Experimental Protocols

Preparation of this compound Stock Solutions

Note: Apocarotenals are sensitive to light and oxidation.[7] All manipulations should be performed under subdued light, and solutions should be stored under an inert gas (e.g., nitrogen or argon).

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of apocarotenals for in vitro assays. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[8][9][10]

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile, amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Flush the vial with nitrogen or argon gas before sealing tightly with a Teflon-lined cap.

  • Storage: Store the stock solution at -20°C or -80°C. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.[10]

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the ability of an this compound to compete with a radiolabeled ligand for binding to a specific retinoid receptor.

Materials:

  • Purified recombinant human RAR or RXR ligand-binding domain (LBD).

  • Radioligand: [³H]-all-trans retinoic acid (for RARs) or [³H]-9-cis-retinoic acid (for RXRs).

  • This compound test compound.

  • Binding Buffer: Tris-HCl (pH 7.4) containing KCl, DTT, and BSA.

  • Wash Buffer: Cold Binding Buffer.

  • 96-well filter plates (e.g., glass fiber filters).

  • Vacuum manifold.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the following in the Binding Buffer:

    • A fixed concentration of the purified receptor LBD.

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • A range of concentrations of the unlabeled this compound.

    • For determining non-specific binding, include wells with a high concentration of the corresponding unlabeled non-radioactive ligand (e.g., 1 µM ATRA or 9-cis-RA).

    • For determining total binding, include wells with only the receptor and radioligand.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Reporter Gene Assay

This cell-based assay measures the ability of an this compound to inhibit agonist-induced transactivation of a reporter gene under the control of a retinoid-responsive promoter.

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-7, or a specific cell line of interest).

  • Expression plasmids for the full-length RAR or RXR of interest.

  • Reporter plasmid containing a luciferase gene driven by a retinoic acid response element (RARE) or a retinoid X response element (RXRE).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • RAR agonist (e.g., all-trans retinoic acid, ATRA).

  • RXR agonist (e.g., 9-cis-retinoic acid).

  • This compound test compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh cell culture medium.

  • Treatment: After 24 hours of transfection, treat the cells with:

    • Vehicle control (e.g., 0.1% DMSO).

    • Agonist alone (at a concentration that gives a robust response, e.g., EC50 or EC80).

    • A range of concentrations of the this compound in the presence of the agonist.

  • Incubation: Incubate the treated cells for 16-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the percentage of agonist-induced activity against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of the this compound that inhibits 50% of the agonist-induced reporter gene expression.

Protocol 3: Co-activator Recruitment Assay (TR-FRET)

This in vitro assay measures the ability of an this compound to prevent the agonist-induced recruitment of a co-activator peptide to the retinoid receptor LBD.

Materials:

  • GST-tagged purified recombinant human RAR or RXR LBD.

  • Terbium (Tb)-labeled anti-GST antibody.

  • Fluorescein-labeled co-activator peptide (e.g., SRC2-2 for RAR, D22 for RXR).

  • RAR or RXR agonist.

  • This compound test compound.

  • Assay buffer.

  • TR-FRET compatible plate reader.

Procedure:

  • Assay Setup: In a suitable low-volume 384-well plate, add the following components in the specified order:

    • A range of concentrations of the this compound test compound.

    • A fixed concentration of the agonist.

    • A fixed concentration of the GST-tagged receptor LBD.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection Reagent Addition: Add a pre-mixed solution of the Tb-labeled anti-GST antibody and the fluorescein-labeled co-activator peptide to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET plate reader, exciting at 340 nm and measuring emissions at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value for the inhibition of co-activator recruitment.

Visualizations

Signaling Pathways and Experimental Workflows

Retinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation This compound This compound RXR_RAR_inactive RXR/RAR (Inactive) This compound->RXR_RAR_inactive Competitively Binds ATRA ATRA / 9-cis-RA ATRA->RXR_RAR_inactive Binds RXR_RAR_active RXR/RAR (Active) CoR Co-repressor RXR_RAR_inactive->CoR Bound RARE RARE/RXRE RXR_RAR_inactive->RARE Binds DNA RXR_RAR_inactive->RXR_RAR_active Conformational Change CoR->RXR_RAR_active Dissociates Transcription_Inhibited Transcription Inhibited RARE->Transcription_Inhibited Transcription_Activated Transcription Activated RARE->Transcription_Activated CoA Co-activator RXR_RAR_active->CoA Recruits

Caption: Retinoid signaling and this compound antagonism.

Reporter_Gene_Assay_Workflow start Seed Cells (96-well plate) transfect Co-transfect: - Receptor Plasmid - Reporter Plasmid start->transfect incubate1 Incubate (24 hours) transfect->incubate1 treat Treat Cells: - Vehicle - Agonist - Agonist + this compound incubate1->treat incubate2 Incubate (16-24 hours) treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for a reporter gene assay.

Competitive_Binding_Mechanism cluster_agonist Agonist Binding cluster_antagonist Antagonist Competition Agonist Agonist Receptor_Agonist Receptor Agonist->Receptor_Agonist Activation Activation Receptor_Agonist->Activation Antagonist This compound (Antagonist) Receptor_Antagonist Receptor Antagonist->Receptor_Antagonist No_Activation No Activation Receptor_Antagonist->No_Activation

Caption: Competitive binding mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Apocarotenal in Food and Beverage Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of apocarotenal in food and beverage applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in food and beverage applications?

This compound (trans-β-apo-8'-carotenal) is a carotenoid pigment that provides a vibrant orange to orange-red color in various food products, including beverages, dairy products, and confectionery.[1][2] Its highly unsaturated structure, characterized by a conjugated double-bond system, makes it susceptible to degradation from environmental factors such as light, heat, and oxygen.[3][4][5] This degradation can lead to color fading, loss of pro-vitamin A activity, and the development of off-flavors, thereby compromising the quality and shelf-life of the final product.

Q2: What are the primary factors that lead to the degradation of this compound?

The main factors contributing to this compound degradation are:

  • Oxidation: This is the major cause of degradation and can be initiated by exposure to oxygen, light (photo-oxidation), and heat (thermal degradation).[3][4] Oxidation leads to the formation of various byproducts, including smaller apocarotenals, epoxides, and volatile compounds.[4][6]

  • Isomerization: The trans-isomer of this compound is the most stable and colorful form. Exposure to heat and light can cause it to convert to its cis-isomers, which are less colorful and have lower biological activity.[6]

  • pH: this compound is most stable in a slightly acidic to neutral pH range. Extreme acidic or alkaline conditions can accelerate its degradation.[7][8]

Q3: How can I improve the stability of this compound in my formulations?

The most effective method for enhancing this compound stability is encapsulation . This technique creates a protective barrier around the this compound molecules, shielding them from environmental stressors.[5][9] Common encapsulation methods include:

  • Spray-drying: This is a widely used and cost-effective technique where an emulsion containing this compound and a carrier material is atomized into a hot air stream to produce a stable powder.[5][9][10][11]

  • Freeze-drying: This method can offer better protection for heat-sensitive compounds, though it is generally more expensive than spray-drying.

  • Lipid-based systems: Incorporating this compound into emulsions, nanoemulsions, or liposomes can improve its stability and bioavailability, particularly in aqueous systems.[12]

The addition of antioxidants , such as α-tocopherol (Vitamin E) and ascorbyl palmitate, can also help to mitigate oxidative degradation.[13][14]

Q4: What are the typical degradation products of this compound?

The degradation of this compound proceeds through a series of oxidative cleavage reactions. The long polyene chain is shortened, leading to the formation of smaller, less colored molecules. The primary degradation pathway involves the formation of shorter-chain apocarotenals, followed by further oxidation to apocarotenoic acids and eventually smaller volatile compounds like glyoxal (B1671930) and methylglyoxal.[1][3]

Section 2: Troubleshooting Guides

Troubleshooting Poor this compound Stability in Liquid Formulations (e.g., Beverages)
Observed Issue Potential Cause Troubleshooting Steps & Solutions
Rapid color fading Photo-oxidation: Exposure to light, especially UV light, during processing or storage.- Use opaque or UV-protective packaging. - Minimize light exposure during all stages of production. - Consider adding a UV-absorbing compound to the formulation if permissible.
Oxidation due to dissolved oxygen: Oxygen present in the beverage can lead to degradation.- De-aerate the product before packaging. - Purge the headspace of the container with an inert gas like nitrogen. - Incorporate oxygen-scavenging antioxidants (e.g., ascorbic acid).
Inappropriate pH: The pH of the beverage may be outside the optimal stability range for this compound.- Adjust the pH of the formulation to be between 4 and 7.[7][8] - Use buffering agents to maintain a stable pH throughout the shelf life.
Development of off-flavors Formation of volatile degradation products: Oxidation can produce small, odorous molecules.- Implement the solutions for preventing oxidation mentioned above. - Consider using encapsulated this compound to prevent its interaction with the food matrix and subsequent degradation.
Precipitation or "ringing" Poor solubility/dispersion: this compound is lipophilic and can precipitate in aqueous systems.- Use a water-dispersible form of this compound (e.g., an emulsion or encapsulated powder). - Ensure adequate homogenization to create a stable emulsion with small droplet sizes.[12]
Troubleshooting HPLC/UPLC Analysis of this compound
Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low or no peak detected Degradation during sample preparation: Exposure to light, heat, or oxygen during extraction can degrade the analyte.- Work under subdued or red light.[15] - Keep samples on ice or in a cooling rack. - Use solvents containing antioxidants like BHT (butylated hydroxytoluene).
Incomplete extraction: The solvent system may not be effective for the food matrix.- For high-fat matrices, a saponification step may be necessary to release this compound from the lipid fraction.[16] - Experiment with different solvent combinations (e.g., hexane/acetone/ethanol mixtures).
Peak tailing or broadening Column contamination: Buildup of matrix components on the column.- Use a guard column and replace it regularly.[17] - Implement a robust column washing procedure after each analytical run.[18]
Inappropriate mobile phase pH: Can affect the ionization state of interfering compounds.- Adjust the mobile phase pH to improve peak shape.
Sample solvent mismatch: Injecting a sample in a solvent much stronger than the mobile phase.- Evaporate the extraction solvent and redissolve the sample in the initial mobile phase or a weaker solvent.[10][19]
Variable retention times Pump issues: Fluctuations in mobile phase composition or flow rate.- Degas the mobile phase thoroughly. - Check for leaks in the pump and fittings. - If using a gradient, ensure the proportioning valves are functioning correctly.[17]
Temperature fluctuations: Inconsistent column temperature.- Use a column oven to maintain a stable temperature.
Matrix interference Co-eluting compounds: Other components in the food matrix have similar retention times.- Optimize the gradient profile to improve separation. - Use a more selective column, such as a C30 column, which is often recommended for carotenoid analysis.[16] - Employ a more selective detector, such as a mass spectrometer (MS), for unambiguous identification and quantification.

Section 3: Quantitative Data on this compound Stability

The stability of this compound is often evaluated by studying its degradation kinetics. While specific data for this compound can be limited, the degradation of β-carotene is frequently used as a reliable proxy due to their structural similarities. Degradation often follows first-order or zero-order kinetics.

Table 1: Effect of Temperature on the Degradation of β-Carotene (as a proxy for this compound)
Food Matrix/SystemTemperature (°C)Kinetic ModelRate Constant (k)Half-life (t½)Activation Energy (Ea) (kJ/mol)Reference
Sweet Potato Slices75First-order-52 min54.6[20]
85First-order-24 min[20]
95First-order-19 min[20]
Banana-Pumpkin Puree60First-order0.0050 min⁻¹-35.36[21]
70First-order0.0055 min⁻¹-[21]
80First-order0.0067 min⁻¹-[21]
90First-order0.0152 min⁻¹-[21]
Encapsulated Carrot Extract21.3Zero-order-8-12 months66.6 - 79.5[9]
30Zero-order-3-4 months[9]
37Zero-order-1.5-2 months[9]

Note: The degradation rate of carotenoids is highly dependent on the food matrix and processing conditions.

Table 2: Effect of pH on Carotenoid Content in Juice
pHChange in Total Carotenoid Content (%)Reference
8-26[7]
7-26[7]
6+18[7]
5+22[7]
4+27[7]
3+22[7]

Note: The apparent increase in carotenoids at acidic pH may be due to enhanced solubility from the plant matrix rather than an actual increase in stability.[7]

Section 4: Experimental Protocols

Protocol 4.1: General Stability Testing of this compound in a Beverage
  • Preparation of Samples: Prepare the beverage formulation containing this compound. Divide the product into multiple aliquots in the final intended packaging.

  • Storage Conditions: Store the samples under various conditions to assess stability:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Light Exposure: Place samples in a photostability chamber with a controlled light source (e.g., 1.2 million lux-hours).

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., T=0, 1, 3, 6, and 12 months for long-term studies; T=0, 1, 3, and 6 months for accelerated studies).

  • Analysis: At each time point, analyze the samples for:

    • This compound Content: Quantify using a validated HPLC or UPLC method (see Protocol 4.3).

    • Color: Measure using a colorimeter (e.g., CIE Lab* values).

    • Sensory Evaluation: Assess for any changes in taste, aroma, and appearance.

    • pH: Measure the pH of the beverage.

  • Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the shelf life.

Protocol 4.2: Microencapsulation of this compound via Spray-Drying
  • Emulsion Preparation:

    • Prepare an aqueous solution of the carrier material (e.g., 10-30% w/v maltodextrin, gum arabic, or a combination).

    • Disperse the oil-based this compound (typically mixed with a carrier oil like MCT oil) into the aqueous phase to form a coarse emulsion. The ratio of core (this compound + oil) to wall (carrier material) can range from 1:10 to 1:50.

    • Homogenize the coarse emulsion using a high-shear mixer followed by a high-pressure homogenizer to create a fine oil-in-water emulsion with a small droplet size.

  • Spray-Drying:

    • Feed the prepared emulsion into a laboratory-scale spray dryer.

    • Typical Operating Parameters:

      • Inlet air temperature: 160-180°C.

      • Outlet air temperature: 60-90°C.

      • Feed flow rate: Adjusted to maintain the desired outlet temperature.

      • Atomization pressure: Dependent on the nozzle type and manufacturer's recommendations.[10][11]

  • Powder Collection and Storage:

    • Collect the dried powder from the cyclone and collection vessel.

    • Store the encapsulated this compound powder in an airtight, opaque container at low temperature (e.g., 4°C or -20°C) to maximize shelf life.

  • Characterization:

    • Determine the encapsulation efficiency by measuring the surface and total this compound content.

    • Analyze the particle size, morphology (using scanning electron microscopy), and moisture content of the powder.

Protocol 4.3: Quantification of this compound by HPLC
  • Sample Preparation (Extraction from a beverage):

    • Accurately weigh about 5 g of the beverage into a centrifuge tube.

    • Add an antioxidant solution (e.g., 0.1% BHT in ethanol).

    • Add a suitable extraction solvent mixture (e.g., hexane:acetone:ethanol 2:1:1 v/v/v).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully collect the upper organic layer containing the this compound.

    • Repeat the extraction process on the aqueous layer two more times and pool the organic extracts.

    • Evaporate the solvent to dryness under a stream of nitrogen at a temperature below 40°C.

    • Redissolve the residue in a known volume of the mobile phase for injection.

  • HPLC Conditions:

    • Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). C30 columns often provide better separation for carotenoid isomers.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Methanol/Water/Triethylamine (90:10:0.1, v/v/v)

      • Solvent B: Methyl-tert-butyl ether (MTBE)

      • Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the this compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detector: UV-Vis or Photodiode Array (PDA) detector set at the maximum absorbance wavelength for this compound (approximately 461 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using certified this compound standards of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Section 5: Visualizing Degradation and Experimental Workflows

This compound Degradation Pathway

The following diagram illustrates the general oxidative degradation pathway of a parent carotenoid (like β-carotene) to this compound and its subsequent breakdown products.

DegradationPathway Parent Parent Carotenoid (e.g., β-Carotene) Apo8 trans-β-apo-8'-carotenal Parent->Apo8 Oxidative Cleavage (Enzymatic/Non-enzymatic) Epoxides Epoxides Parent->Epoxides Epoxidation Apo_short Shorter-chain Apocarotenals Apo8->Apo_short Further Oxidative Cleavage Apocarotenoic_acid Apocarotenoic Acids Apo_short->Apocarotenoic_acid Oxidation Volatiles Short-chain Volatiles (e.g., Glyoxal, Methylglyoxal) Apocarotenoic_acid->Volatiles Terminal Oxidation StabilityWorkflow cluster_prep 1. Formulation & Preparation cluster_storage 2. Stability Study cluster_analysis 3. Analysis & Evaluation Formulation Develop Food/Beverage Formulation Control Add Unprotected This compound (Control) Formulation->Control Test Add Stabilized This compound (Test) Formulation->Test Storage Store samples under controlled conditions (Temp, Light, RH) Control->Storage Test->Storage Sampling Collect samples at pre-defined time points Storage->Sampling Quantification Quantify this compound (HPLC/UPLC) Sampling->Quantification Color Measure Color (Colorimetry) Sampling->Color Sensory Sensory Evaluation Sampling->Sensory Data Analyze Data & Determine Kinetics Quantification->Data Color->Data Sensory->Data

References

Preventing degradation of apocarotenal during sample extraction and analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of apocarotenals during sample extraction and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to the degradation of apocarotenals.

Issue 1: Low or No Recovery of Apocarotenals in the Final Extract

Potential Cause Troubleshooting Step Recommended Action
Oxidative Degradation Use of AntioxidantsAdd an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% to all extraction solvents.[1][2] For standards, a 1% BHT solution in Tetrahydrofuran (THF) can be used.[1] A BHT film on glassware, especially during evaporation steps, can also prevent degradation catalyzed by silanol (B1196071) groups.[1]
Exclusion of OxygenPrepare samples and standards using deoxygenated solvents. This can be achieved by purging solvents with an inert gas like nitrogen or argon.[1][2] Store all prepared solutions under a nitrogen atmosphere in tightly sealed containers.[1][2]
Photo-degradation (Light Exposure) Light ProtectionUse amber glass vials or wrap vials and solvent bottles in aluminum foil.[2] All sample preparation and handling steps should be performed under subdued, yellow, or red light to prevent degradation.[1][3][4]
Thermal Degradation (Heat Exposure) Temperature ControlPrepare samples on ice to maintain low temperatures.[2] During any solvent evaporation steps, use a gentle stream of nitrogen and keep the temperature below 40°C.[1][2] Store stock solutions at -20°C to -80°C.[1][2]
Degradation due to pH Avoid Extreme pHExposure to extreme pH values should be avoided throughout the extraction and analysis process.[1]
Incomplete Extraction Choice of SolventThe selection of an appropriate solvent is critical. A mixture of methanol (B129727) and dichloroethane (50:50 v/v) has been used for resuspending extracts.[3] For extraction from biological matrices like plasma, a hexane/ethanol (B145695)/acetone/toluene (HEAT) mixture (10:6:7:7, v/v/v/v) can be effective.[4][5]
Saponification OptimizationFor high-fat matrices, saponification may be necessary. Optimal conditions of 56°C for 20 minutes have been shown to improve recovery of β-apo-8′-carotenal from 75.1% to 93.7% compared to higher temperatures.[6]

Issue 2: Appearance of Unexpected Peaks in Chromatogram

Potential Cause Troubleshooting Step Recommended Action
Isomerization Minimize Exposure to CatalystsIsomerization from the trans to the cis form can be promoted by light, heat, and acids.[7] Adhere to the light and temperature control measures outlined above. Avoid acidic conditions in the mobile phase if possible, or use a modifier like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05-0.1%) to suppress interactions with free silanol groups on the HPLC column.[2]
Formation of Oxidation Products Rigorous Exclusion of OxygenThe presence of oxygen can lead to the formation of epoxides and other apocarotenals.[2] Ensure all solvents are deoxygenated and work under an inert atmosphere.[2]
Contamination Proper Cleaning and Handling"Ghost" or extra peaks can indicate contamination. Ensure all glassware is thoroughly cleaned and that solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause apocarotenal degradation?

A1: The primary factors causing this compound degradation are exposure to light, heat, oxygen, and extreme pH.[1][7][8] Apocarotenals, like other carotenoids, have a polyene structure that is susceptible to isomerization and oxidation.[1][7]

Q2: How should I store my this compound standards and samples?

A2: this compound standards and samples should be stored under an inert atmosphere (nitrogen or argon) in light-protected containers at low temperatures, ranging from -20°C to -80°C.[1][2] Stock solutions of β-carotene prepared in THF and stored at -80°C have been found to be stable for one month.[1]

Q3: What is the role of antioxidants like BHT in preventing degradation?

A3: Antioxidants like Butylated Hydroxytoluene (BHT) are frequently added to solvents during extraction to prevent oxidative degradation of apocarotenals.[1][2] They act as radical scavengers, protecting the this compound molecules from oxidation.[1] A concentration of 0.01-0.1% is commonly used.[1][2]

Q4: Can the choice of solvent impact the stability of apocarotenals?

A4: Yes, the choice of solvent is important. For instance, in stability tests of β-carotene, pronounced degradation was observed in cyclohexanone (B45756) and dichloromethane (B109758) (DCM), while the highest stability was found in a mixture of THF and BHT.[1] It is also recommended to use solvents that have been purified to remove peroxides.[1]

Q5: Are there specific lighting conditions I should work under?

A5: To prevent photo-degradation, it is recommended to work under orange, yellow, or red light.[1][3] Standard laboratory lighting should be minimized.

Quantitative Data Summary

Table 1: Stability of Carotenoids under Different Storage Conditions

Compound Storage Condition Duration Percent Degradation Reference
β-Carotene40°C54 days90%[1]
Serum CaroteneRoom Temperature - Light10 days24.5%[9]
Serum CaroteneRoom Temperature - Light14 days28.3%[9]
Serum Carotene4°C (Dark or Light)14 daysNot Clinically Significant[9]
Serum Carotene-70°C14 days~3%[9]
This compound & t-BCRoom Temperature - Light10 days50% & 95% respectively[10]
This compound & t-BCRoom Temperature - Dark10 days~10%[10]

Table 2: Effect of Antioxidants on Carotenoid Stability

Carotenoid Condition Antioxidant Concentration Protective Effect Reference
β-CaroteneAir-saturated, 60°C, 120 minα-tocopherol0.1 µmol/L4% suppression of oxidation[1]
β-CaroteneAir-saturated, 60°C, 120 minα-tocopherol10 µmol/L92% suppression of oxidation[1]
β-CaroteneExtraction from raw tomatoBHT2% in solventNo change in apo-lycopenal levels observed in this specific study[4]

Experimental Protocols

Protocol 1: General Extraction of Apocarotenals from a Solid Matrix (e.g., Food Sample)

  • Sample Preparation:

    • Homogenize the sample to a fine powder or paste. All steps should be carried out under red or yellow light.[1][3]

    • Weigh an appropriate amount of the homogenized sample into a flask.

  • Extraction:

    • Add a suitable extraction solvent containing 0.1% BHT (e.g., a mixture of hexane, ethanol, acetone, and toluene).[2][4] The choice of solvent may need to be optimized based on the specific this compound and matrix.

    • For high-fat matrices, a saponification step may be required. An optimized condition is heating at 56°C for 20 minutes with potassium hydroxide.[6]

    • Extract the carotenoids multiple times (e.g., three times with hexane) by centrifugation.[3]

  • Solvent Evaporation:

    • Combine the solvent layers and dry them under a gentle stream of nitrogen at a temperature below 40°C.[1][2][3]

  • Reconstitution and Analysis:

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., 50:50 methanol:dichloroethane).[3]

    • Filter the resuspended extract through a 0.25 µm filter before analysis by HPLC or other methods.[3]

Protocol 2: Extraction of Apocarotenals from a Liquid Matrix (e.g., Plasma)

  • Sample Preparation:

    • In a centrifuge tube, mix 2 mL of plasma with an equal volume of ethanol containing 0.1% BHT.[4][5]

    • Add 0.5 mL of a saturated NaCl solution.[4][5]

  • Liquid-Liquid Extraction:

    • Add 10 mL of a HEAT (hexane/ethanol/acetone/toluene; 10:6:7:7, v/v/v/v) extraction solvent.[4][5]

    • Vortex the mixture and then centrifuge for 5 minutes at 300 x g.[4][5]

    • Carefully remove the upper non-polar layer with a glass pipette.

    • Repeat the extraction two more times.[4][5]

  • Drying and Storage:

    • Combine the non-polar layers and dry them under a stream of argon or nitrogen.[4][5]

    • Store the dried extract at -80°C until analysis.[4][5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Sample Biological or Food Matrix Homogenization Homogenization / Weighing (Under Red/Yellow Light) Sample->Homogenization AddSolvent Add Extraction Solvent (+ 0.1% BHT, Deoxygenated) Homogenization->AddSolvent Saponification Saponification (if needed) (e.g., 56°C, 20 min) AddSolvent->Saponification Extraction Vortex / Centrifuge AddSolvent->Extraction Saponification->Extraction Combine Combine Extracts Extraction->Combine Evaporation Evaporate Solvent (<40°C, Nitrogen Stream) Combine->Evaporation Reconstitute Reconstitute in Mobile Phase Evaporation->Reconstitute Filter Filter (0.25 µm) Reconstitute->Filter HPLC HPLC / UPLC-MS Analysis Filter->HPLC

Caption: Experimental workflow for this compound extraction and analysis.

Degradation_Prevention cluster_causes Causes of Degradation cluster_effects Degradation Effects cluster_prevention Preventative Measures Light Light Exposure Degradation This compound Degradation (Oxidation, Isomerization) Light->Degradation Heat Heat Exposure Heat->Degradation Oxygen Oxygen Exposure Oxygen->Degradation pH Extreme pH pH->Degradation ProtectLight Work in Red/Yellow Light Use Amber Vials Degradation->ProtectLight ControlTemp Work on Ice Low Temp Evaporation Store at -20°C to -80°C Degradation->ControlTemp InertAtmosphere Use Deoxygenated Solvents Work Under Nitrogen/Argon Degradation->InertAtmosphere AddAntioxidant Add BHT (0.01-0.1%) Degradation->AddAntioxidant ControlpH Avoid Acidic/Basic Conditions Degradation->ControlpH

References

Challenges in the quantification of apocarotenals in complex biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of Apocarotenals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of apocarotenals in complex biological samples.

Troubleshooting Guides

This section addresses specific problems that may arise during the analytical workflow, from sample preparation to data analysis.

Problem 1: Low or No Analyte Signal (Poor Sensitivity)

Q: I am not detecting my target apocarotenal or the signal intensity is very weak. What are the possible causes and solutions?

A: Low sensitivity is a frequent challenge due to the typically low abundance of apocarotenals, their poor ionization efficiency, and potential degradation.[1]

  • Cause 1: Analyte Degradation. Apocarotenals are highly susceptible to oxidation, light, and thermal degradation.[2][3]

    • Solution:

      • Antioxidants: During extraction, include an antioxidant like butylated hydroxytoluene (BHT) in your solvents (e.g., 0.1% BHT in methanol).[4]

      • Light and Temperature Control: Protect samples from light at all stages by using amber vials and minimizing exposure.[2] Store stock solutions and extracts at -80°C.[2][5] Evaporation steps should be performed under a stream of inert gas (nitrogen or argon) at temperatures below 40°C.[2]

      • Solvent Purity: Use HPLC or LC-MS grade solvents to avoid contaminants that can promote degradation.[6] Peroxide traces in solvents like THF can be removed by passing them over an aluminum oxide column.[2]

  • Cause 2: Poor Ionization Efficiency. The aldehyde or ketone functional groups on many apocarotenals have poor ionization efficiency in mass spectrometry.[1]

    • Solution: Chemical Derivatization. Derivatizing the carbonyl group can significantly enhance detection sensitivity.[1]

      • Treating samples with a derivatization agent can improve ionization efficiency by adding a readily ionizable moiety to the this compound structure.[7] This has been shown to remarkably improve the detection of both short and middle-chain apocarotenals.[1]

  • Cause 3: Inefficient Extraction. The choice of extraction solvent and method is critical for quantitative recovery.

    • Solution: Optimize Extraction Protocol.

      • Solvent Choice: A combination of solvents is often necessary. For plasma, a common method involves a hexane/ethanol (B145695)/acetone/toluene (HEAT) mixture.[5] For plant tissues, methanol (B129727) with 0.1% BHT has proven effective for both short- and long-chain apocarotenals.[4]

      • Extraction Technique: Ultrasound-assisted extraction can improve recovery from solid matrices like plant tissues.[6] For complex matrices, Solid Phase Extraction (SPE) may be required for cleanup and concentration.[1][8]

Problem 2: High Signal Suppression or Enhancement (Matrix Effects)

Q: My quantitative results are inconsistent and inaccurate. How can I identify and mitigate matrix effects?

A: Matrix effects, caused by co-eluting endogenous compounds from the biological sample, can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[9][10] This is a major concern in LC-MS based quantification.[9]

  • Cause 1: Co-elution of Interfering Compounds. Complex biological samples (e.g., plasma, tissue homogenates) contain numerous molecules like phospholipids (B1166683) that can suppress the analyte signal.[10]

    • Solution 1: Improve Sample Cleanup.

      • Solid Phase Extraction (SPE): SPE is highly effective at removing interfering components. Different sorbents (e.g., reversed-phase, ion exchange) can be tested to find the optimal cleanup for your specific matrix and analyte.[1][10]

      • Liquid-Liquid Extraction (LLE): LLE can separate analytes from interfering substances based on their differential partitioning between two immiscible liquids.[8][10]

    • Solution 2: Enhance Chromatographic Separation.

      • Gradient Optimization: Adjust the mobile phase gradient to better separate the this compound peak from the regions where matrix effects occur.[9]

      • Column Choice: Using a C30 column instead of a standard C18 column can provide superior separation for apocarotenals and resolve them from matrix components, significantly improving sensitivity in plasma samples.[5]

    • Solution 3: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[11][12] However, this may compromise the limit of detection if the analyte concentration is already low.[11]

  • Cause 2: Inappropriate Internal Standard.

    • Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical properties and retention time to the analyte, it will be affected by signal suppression or enhancement in the same way, allowing for accurate quantification.[9] If a SIL-IS is unavailable, a close structural analog can be used, but its effectiveness must be carefully validated.

Problem 3: Poor Chromatographic Peak Shape and Shifting Retention Times

Q: I'm observing peak tailing, splitting, or inconsistent retention times for my this compound standards and samples. What should I check?

A: Poor chromatography can compromise both identification and quantification.

  • Cause 1: Column Contamination or Degradation. Buildup of matrix components can degrade column performance.[13]

    • Solution:

      • Guard Column: Use a guard column to protect the analytical column.

      • Column Flushing: Implement a robust column washing procedure after each analytical batch.[14]

      • Sample Filtration: Filter all samples and standards through a 0.22 µm filter before injection to remove particulates.[4][14]

  • Cause 2: System Not Equilibrated. Insufficient column equilibration before analysis can lead to retention time shifts.[6]

    • Solution: Ensure the UHPLC system is fully equilibrated with the initial mobile phase conditions before starting the analytical run. Monitor system pressure for stability.[6]

  • Cause 3: Inappropriate Injection Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[15]

    • Solution: Reconstitute the final dried extract in a solvent that is as close in composition as possible to the initial mobile phase conditions.[15]

  • Cause 4: Column Overload. Injecting too high a concentration of the analyte can lead to broad or fronting peaks.[14]

    • Solution: Dilute the sample or reduce the injection volume.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound standards and biological samples to prevent degradation? A1: To prevent degradation, stock solutions of apocarotenals and prepared sample extracts should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at -80°C.[2] Biological tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.

Q2: My biological matrix is very high in fat (e.g., adipose tissue). What is the recommended extraction procedure? A2: For high-fat matrices, a saponification step is often required.[16] This involves digesting the tissue in ethanolic potassium hydroxide (B78521) (KOH) to hydrolyze triglycerides, which can interfere with chromatography and "foul" the column. After saponification, the apocarotenals can be extracted using a non-polar organic solvent.[17]

Q3: Can I use a standard C18 column for this compound analysis? A3: While a C18 column can be used, a C30 column often provides superior separation for carotenoids and their derivatives, including isomers.[5][18] The unique shape selectivity of the C30 phase is better at resolving these structurally similar, hydrophobic molecules.[5] For plasma analysis, a C30 column was found to provide double the sensitivity compared to a C18 method due to better resolution from matrix components.[5]

Q4: Is derivatization always necessary for this compound quantification? A4: Not always, but it is highly recommended if you are struggling with sensitivity.[1] For apocarotenals with poor ionization efficiency, derivatization can increase sensitivity by several orders of magnitude, allowing for much lower detection limits (e.g., down to 0.05 pg/mg).[1][7]

Q5: How can I confirm the identity of the apocarotenals I am detecting? A5: Identity confirmation should be based on multiple criteria:

  • Retention Time Matching: The retention time of the peak in your sample should match that of an authentic chemical standard run under the same conditions.[4]

  • High-Resolution Mass Spectrometry (HRMS): The accurate mass of the detected ion should be within a narrow mass tolerance (typically <5 ppm) of the theoretical mass of the target this compound.[4]

  • MS/MS Fragmentation: The fragmentation pattern (MS/MS spectrum) of the analyte in the sample should match that of the chemical standard.[4]

Experimental Protocols

Protocol 1: General this compound Extraction from Plant Tissue This protocol is adapted from methods described for plant apocarotenoid profiling.[4]

  • Sample Preparation: Lyophilize (freeze-dry) approximately 20-25 mg of plant tissue and grind to a fine powder.

  • Internal Standard Spiking: Spike the powdered tissue with an internal standard mixture (e.g., isotope-labeled apocarotenals).

  • Extraction: Add 2 mL of methanol containing 0.1% butylated hydroxytoluene (BHT).

  • Sonication: Sonicate the mixture in an ultrasound bath for 15 minutes.

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Collection & Drying: Collect the supernatant and dry it under a vacuum or a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried residue in 150 µL of a solvent compatible with the initial LC mobile phase (e.g., acetonitrile/water 90:10, v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial for analysis.[4]

Protocol 2: Extraction of Apo-lycopenals from Human Plasma This protocol is adapted from methods for analyzing apo-lycopenals in plasma.[5]

  • Sample Preparation: Thaw 2 mL of human plasma.

  • Protein Precipitation: Add an equal volume of ethanol containing 0.1% BHT and vortex.

  • Extraction: Add 0.5 mL of saturated NaCl solution and 10 mL of HEAT solvent (hexane/ethanol/acetone/toluene; 10:6:7:7, v/v/v/v).

  • Mixing & Centrifugation: Vortex the mixture thoroughly and then centrifuge for 5 minutes at 300 x g.

  • Collection: Carefully remove the upper non-polar layer with a glass pipette.

  • Re-extraction: Repeat the extraction (steps 3-5) two more times on the remaining aqueous layer.

  • Drying: Combine the non-polar layers and dry the extract under a stream of argon or nitrogen.

  • Storage & Analysis: Store the dried extract at -80°C until analysis. Reconstitute in an appropriate solvent prior to HPLC-MS/MS injection.[5]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods and Matrices

Analyte GroupMatrixExtraction MethodKey FindingsReference
Apo-lycopenalsHuman PlasmaLiquid-Liquid Extraction (HEAT solvent)C30 HPLC column provided twice the sensitivity of a C18 column due to better resolution from matrix components.[5]
Apo-lycopenalsTomato PasteHexane/Acetone ExtractionTotal apo-lycopenals measured at 73.4 µ g/100 g.[5]
Diverse ApocarotenalsPlant TissuesMethanol w/ 0.1% BHT & SonicationMethod allows quantification of a wide range of apocarotenals from 2.5 pg/mg to 10 ng/mg dried weight.[4]
Dialdehydes (DIALs)VegetablesSolid Phase Extraction (SPE) & DerivatizationSPE was crucial to reduce background signals from other carbonyl-containing metabolites before derivatization.[1]

Table 2: Method Performance and Detection Limits

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
β-caroteneFood MatricesHPLC0.08–0.27 µg/gNot Specified[16]
β-apo-8'-carotenalFood MatricesHPLC0.09–0.18 µg/gNot Specified[16]
Carotenoid DialdehydesDried Food MaterialsSPE-Derivatization-UHPLC-MS0.05 pg/mgNot Specified[1]
Isomeric CarotenoidsMusselsHPLC-MS0.05–5.51 ng/mLNot Specified[19]

Visualizations

G General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Homogenize Homogenization / Lyophilization Sample->Homogenize Spike Spike Internal Standard Homogenize->Spike Extract Extraction (LLE, SPE, Sonication) Spike->Extract Cleanup Cleanup & Concentration (SPE, Evaporation) Extract->Cleanup Derivatize Optional: Derivatization Cleanup->Derivatize LCMS LC-MS/MS Analysis (e.g., UHPLC-Q-Orbitrap) Cleanup->LCMS Derivatize->LCMS If needed Process Peak Integration & Identification LCMS->Process Quantify Quantification (vs. Internal Standard) Process->Quantify G Troubleshooting Logic for Low Analyte Signal cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low or No Signal Degradation Analyte Degradation Problem->Degradation Ionization Poor Ionization Problem->Ionization Extraction Inefficient Extraction Problem->Extraction Matrix Matrix Suppression Problem->Matrix Sol_Degrade Add Antioxidant (BHT) Protect from Light/Heat Use Inert Gas Degradation->Sol_Degrade Sol_Ionize Chemical Derivatization Ionization->Sol_Ionize Sol_Extract Optimize Solvents Use SPE or LLE Extraction->Sol_Extract Sol_Matrix Improve Sample Cleanup (SPE) Optimize Chromatography Use Isotope-Labeled IS Matrix->Sol_Matrix

References

Technical Support Center: Optimizing HPLC Separation of Apocarotenal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of apocarotenal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of this compound isomers?

A1: The primary challenges include the inherent instability of apocarotenals, which are susceptible to degradation from light, heat, and oxygen. Additionally, their structural similarity, particularly among cis/trans isomers, makes achieving baseline separation difficult. Other common issues include poor peak shape, the appearance of ghost peaks, and ensuring reproducible results.

Q2: Which HPLC column is best suited for this compound isomer separation: C18 or C30?

A2: Both C18 and C30 columns are used for this compound analysis, but C30 columns are generally superior for isomer separation.[1][2][3][4][5] The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving structurally similar isomers.[2][6] While C18 columns can provide faster analysis times, especially in UHPLC systems, they may offer insufficient resolution for complex isomer mixtures.[2]

Q3: How can I prevent the degradation of this compound samples during preparation and analysis?

A3: To minimize degradation, it is crucial to protect samples from light, heat, and oxygen.[7][8][9] This can be achieved by:

  • Working under subdued or yellow light.[7]

  • Using amber glass vials or wrapping containers in aluminum foil.[7]

  • Preparing samples on ice and storing them at low temperatures (-20°C or lower).[9]

  • Using deoxygenated solvents and purging with an inert gas like nitrogen.[7]

  • Adding antioxidants such as butylated hydroxytoluene (BHT) to solvents and samples.[7][9]

Troubleshooting Guide

Peak Shape Problems

Q4: My peaks are tailing. What are the possible causes and solutions?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar analytes, causing tailing.

    • Solution: Add a mobile phase modifier like triethylamine (B128534) (TEA) or use a mobile phase with a lower pH to suppress silanol ionization.[10] Using a high-purity, well-end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.[11]

  • Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit, distorting the peak shape.

    • Solution: Backflush the column to dislodge particulates. If the problem persists, the frit may need to be replaced.[12]

Q5: I am observing peak fronting. What does this indicate?

A5: Peak fronting is less common than tailing and is often a sign of:

  • Sample Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.

    • Solution: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[11]

  • Column Collapse: In rare cases, a void at the head of the column can cause peak fronting. This may result from extreme pressure changes or operating outside the column's recommended pH and temperature ranges.[13]

    • Solution: Replace the column and ensure operating conditions are within the manufacturer's specifications.

Ghost and Extraneous Peaks

Q6: I see unexpected "ghost" peaks in my chromatogram, even in blank runs. What is the source of these peaks?

A6: Ghost peaks are extraneous peaks that can originate from several sources:

  • Mobile Phase Contamination: Impurities in the solvents, especially water, can accumulate on the column and elute as ghost peaks, particularly during gradient runs.[14][15][16][17]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Regularly clean solvent reservoirs.[16]

  • System Contamination: Carryover from previous injections is a common cause. Contaminants can adhere to the injector, seals, or the column itself.[15]

    • Solution: Implement a rigorous wash cycle for the injector and needle between runs. A "needle wash" function in the autosampler can be particularly helpful.

  • Sample Contamination: Impurities can be introduced during sample preparation from glassware, vials, or caps.[15]

    • Solution: Use clean, high-quality labware for all sample preparation steps.

Experimental Protocols & Data

Sample Preparation from Food Matrices

A robust sample preparation protocol is essential for accurate this compound analysis. The following is a general procedure that can be adapted for various food matrices.

  • Homogenization: Homogenize the sample to ensure uniformity. For solid samples, grinding or blending may be necessary.

  • Extraction:

    • Weigh an appropriate amount of the homogenized sample.

    • Add an extraction solvent. A common choice is a mixture of hexane, ethanol, acetone, and toluene (B28343) (HEAT).[18] The addition of an antioxidant like BHT is recommended.[7]

    • Vortex or sonicate the mixture to ensure thorough extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant (the liquid extract).

    • Repeat the extraction process on the remaining solid pellet until it is colorless.[18]

  • Drying and Reconstitution:

    • Combine the supernatant fractions and evaporate the solvent under a gentle stream of nitrogen.[7]

    • Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase, such as a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE).[18]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

The following tables summarize typical HPLC conditions for the separation of this compound isomers.

Table 1: HPLC Column and Temperature Conditions

ParameterC30 ColumnC18 Column
Typical Dimensions 4.6 x 250 mm, 5 µm4.6 x 150 mm, 3 µm
Advantages Superior isomer resolutionFaster analysis times
Optimal Temperature 20-25°C[19]30-40°C
Considerations Longer run timesMay not resolve all isomers

Table 2: Example Gradient Elution Program for this compound Separation on a C30 Column

Time (min)% Mobile Phase A (Methanol/Water/TEA)% Mobile Phase B (MTBE/Methanol/TEA)
093.56.5
200100
230100
2693.56.5

This is an example program and should be optimized for your specific application and instrumentation.[20]

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload solution_overload Dilute sample or reduce injection volume. check_overload->solution_overload Yes check_silanol Are there secondary interactions with the column? check_overload->check_silanol No end_node Problem Resolved solution_overload->end_node solution_silanol Add mobile phase modifier (e.g., TEA) or lower pH. check_silanol->solution_silanol Yes check_frit Is the column frit partially blocked? check_silanol->check_frit No solution_silanol->end_node solution_frit Backflush or replace the column frit. check_frit->solution_frit Yes check_frit->end_node No solution_frit->end_node

Caption: A flowchart for diagnosing and resolving common causes of peak tailing in HPLC.

Experimental Workflow for this compound Analysis

G This compound Analysis Workflow sample_prep Sample Preparation (Homogenization, Extraction) saponification Saponification (Optional) sample_prep->saponification drying Solvent Evaporation (under Nitrogen) sample_prep->drying Direct Extraction saponification->drying reconstitution Reconstitution in Mobile Phase & Filtration drying->reconstitution hplc_analysis HPLC Analysis (C30 or C18 Column) reconstitution->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: A generalized workflow for the extraction and analysis of apocarotenals from various sample matrices.

References

Technical Support Center: Minimizing Light-Induced Degradation of Apocarotenal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to minimize the light-induced degradation of apocarotenal in a laboratory setting.

Troubleshooting Guide

This section addresses common issues encountered during this compound experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of orange-red color in solution. 1. Exposure to High-Energy Light: Direct sunlight or broad-spectrum fluorescent lighting can accelerate photodegradation.Action: Work under subdued or yellow light. Use amber vials or wrap glassware in aluminum foil to block UV and blue light.
2. Presence of Oxygen: Atmospheric oxygen participates in photo-oxidative degradation pathways.Action: Deoxygenate solvents by purging with nitrogen or argon gas before use. Store solutions under an inert gas atmosphere.
3. Inappropriate Solvent Choice: Certain solvents can promote degradation. For instance, chlorinated solvents like dichloromethane (B109758) can be detrimental.Action: Use solvents in which this compound is stable, such as THF, which has shown to be protective for similar carotenoids. If possible, add an antioxidant like BHT to the solvent.
Appearance of unexpected peaks in HPLC chromatogram. 1. On-Column Degradation: Acidic conditions or active sites on the HPLC column can cause degradation during analysis.Action: Add a modifier like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.1%) to mask active silanol (B1196071) groups. Ensure the mobile phase is not acidic.
2. Formation of Isomers and Oxidation Products: Light and heat can cause the formation of cis-isomers and smaller aldehyde or ketone fragments.Action: Prepare samples fresh and immediately before analysis. Keep samples on ice and in the dark. Use a mobile phase containing an antioxidant.
3. Contamination: "Ghost peaks" can appear from contamination in the injector or from the elution of strongly retained compounds from previous runs.Action: Flush the injector between analyses. Implement a column wash step with a strong solvent at the end of your sequence to remove any late-eluting compounds.
Low or inconsistent analytical readings (e.g., spectrophotometry, HPLC). 1. Degradation During Sample Preparation: Exposure to light, heat, and oxygen during weighing, dissolution, and dilution.Action: Perform all preparation steps in a dimly lit area. Use deoxygenated solvents containing an antioxidant (e.g., 0.1% BHT). Prepare samples on ice.
2. Adsorption to Labware: this compound can adsorb to the surface of plastic and glass labware.Action: Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
3. Incomplete Dissolution: Due to its lipophilic nature, this compound may not fully dissolve, leading to inaccurate concentrations.Action: Use an ultrasonic bath briefly to ensure complete dissolution in an appropriate solvent like THF.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound and its solutions?

A: For solid this compound, store at -20°C or lower in an airtight container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, store at -20°C or lower in amber glass vials with airtight caps. The solvent should be deoxygenated and contain an antioxidant like 0.1% Butylated Hydroxytoluene (BHT).

Q2: Which type of laboratory lighting is best to minimize this compound degradation?

A: Yellow light is the most suitable option as it lacks the high-energy blue and UV wavelengths that are most damaging to carotenoids. If yellow lights are not available, use low-intensity LED lighting, as it generally emits less UV radiation compared to standard fluorescent lights. Avoid direct exposure to any light source.

Q3: Can I use antioxidants to protect my this compound samples? Which ones are most effective?

A: Yes, antioxidants are highly recommended. For organic solutions, lipophilic antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol are effective. For aqueous systems or emulsions, a combination of antioxidants may be necessary. For example, ascorbyl palmitate can be effective in emulsions. The choice and concentration of the antioxidant may need to be optimized for your specific experimental conditions.

Q4: How quickly does this compound degrade?

A: The degradation rate is highly dependent on factors like light intensity and wavelength, temperature, oxygen availability, and the solvent used. Under direct UV irradiation, significant degradation can occur within minutes to hours. In a protected environment (dark, cold, deoxygenated), this compound can be stable for much longer periods.

Q5: My this compound solution changed color from orange-red to yellow. What does this indicate?

A: A color change from orange-red to yellow suggests the degradation of the this compound molecule. This is likely due to the cleavage of the polyene chain, resulting in smaller, less conjugated molecules that absorb light at shorter wavelengths, appearing yellow.

Data Presentation

The following tables summarize quantitative data on the stability of carotenoids, which can be used as a proxy for this compound, under various conditions.

Table 1: Degradation Kinetics of β-Carotene in Emulsion at Different Temperatures

Temperature (°C)Rate Constant (k) (% loss/week)Degradation Model
4~2.8 (after 4 weeks)First-Order
25~4.7 (after 4 weeks)First-Order
600.0050 (min⁻¹)First-Order
900.0152 (min⁻¹)First-Order
Data is for β-carotene and serves as an estimate for this compound behavior.[1][2]

Table 2: Efficacy of Different Antioxidants on β-Carotene Stability in O/W Emulsions under Light Exposure

Antioxidant (0.10 wt%)β-Carotene Loss (%) after 1h
None75.5
Ascorbyl Palmitate62.3
TBHQNot specified, but less effective than α-tocopherol
α-TocopherolMost effective (specific % loss not provided)
Data derived from studies on β-carotene emulsions.[2]

Experimental Protocols

Protocol: In Vitro Photostability Testing of this compound

This protocol provides a method to assess the stability of this compound in solution when exposed to a controlled light source.

1. Materials and Equipment:

  • This compound standard

  • HPLC-grade solvent (e.g., Tetrahydrofuran with 0.1% BHT)

  • Amber glass vials with screw caps

  • Pipettes and syringes

  • Photostability chamber or a controlled light source (e.g., fluorescent lamp with a known spectrum and intensity)

  • Spectrophotometer or HPLC-UV/Vis system

  • Aluminum foil

2. Procedure:

  • Sample Preparation:

    • In a dimly lit environment (preferably under yellow light), prepare a stock solution of this compound in the chosen solvent to a known concentration (e.g., 10 µg/mL).

    • Dispense equal aliquots of the stock solution into several amber glass vials.

    • Prepare a "dark control" by wrapping one vial completely in aluminum foil.

  • Exposure:

    • Place the unwrapped sample vials and the dark control vial in the photostability chamber at a fixed distance from the light source.

    • Record the temperature and light intensity.

    • Expose the samples for a defined period (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis:

    • At each time point, remove one sample vial and the dark control.

    • Analyze the concentration of this compound immediately using a suitable method (e.g., measuring absorbance at its λmax or by HPLC).

    • The dark control is analyzed at the final time point to account for any degradation not induced by light.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Percentage remaining = (Concentration at time t / Concentration at time 0) * 100.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Below are diagrams illustrating key workflows and pathways related to this compound degradation.

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis weigh Weigh this compound (Subdued Light) dissolve Dissolve in Deoxygenated Solvent + Antioxidant weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot expose Place in Photostability Chamber aliquot->expose dark_control Wrap Control Vial in Foil measure Measure Concentration (HPLC or Spectrophotometry) expose->measure At t=0, 1, 2, 4... hrs calculate Calculate % Remaining vs. Time measure->calculate G cluster_products Degradation Products This compound This compound (trans-isomer) isomers Cis-isomers This compound->isomers epoxides Epoxides This compound->epoxides cleavage Cleavage Products (Apocarotenones, smaller aldehydes) This compound->cleavage light Light (UV, Blue) light->this compound Isomerization light->this compound Photo-oxidation oxygen Oxygen (O2) oxygen->this compound Photo-oxidation

References

Addressing matrix effects in LC-MS/MS analysis of apocarotenals.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of apocarotenals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis of apocarotenals?

A1: The matrix effect in LC-MS/MS analysis refers to the alteration of ionization efficiency for target apocarotenals due to co-eluting compounds from the sample matrix.[1][2] These interfering components can be endogenous to the sample (e.g., phospholipids, proteins, salts) or introduced during sample preparation.[3] The result is either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: How can I determine if my apocarotenal analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of the this compound standard is introduced into the mass spectrometer after the LC column. Injection of a blank sample extract will show a dip or a rise in the baseline signal at retention times where matrix components elute, indicating ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used.[3] This involves comparing the peak area of an this compound standard spiked into a pre-extracted blank matrix with the peak area of the same standard in a neat solvent.

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies to address matrix effects can be categorized as follows:

  • Optimized Sample Preparation: The most effective approach is to remove interfering matrix components before analysis using techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[4]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate the this compound analytes from co-eluting matrix components.[3]

  • Sample Dilution: A straightforward method to reduce the concentration of matrix components, though this may compromise the sensitivity of the assay.[5]

  • Use of Stable Isotope Labeled Internal Standards (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix to compensate for the effect.[6]

Q4: What type of internal standard is best for this compound analysis?

A4: The most suitable internal standards for compensating for matrix effects are stable isotope-labeled (SIL) versions of the this compound analytes.[6] Common stable isotopes used are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[7] ¹³C and ¹⁵N labels are generally preferred as they are less likely to undergo exchange with protons from the solvent or matrix, a potential issue with deuterium labels.[7][8] The SIL-IS should ideally co-elute with the target analyte to ensure it is subjected to the same matrix effects.[9]

Troubleshooting Guide

Problem 1: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

Solution 1: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects. The degree of ion suppression or enhancement can vary between samples, leading to inconsistent results.

  • Recommended Action: Quantitatively assess the matrix effect using the post-extraction spike method detailed in the "Experimental Protocols" section. If the matrix effect is significant (typically >15-20% suppression or enhancement), you will need to implement a strategy to mitigate it. The troubleshooting workflow below can guide you in selecting an appropriate strategy.

Problem 2: My this compound peak shape is distorted (e.g., splitting, fronting, or tailing) in sample matrices but not in pure standards.

Solution 2: This can be caused by matrix components interfering with the chromatography.[10] Particulates from the sample can block the column inlet frit, or certain matrix components might interact with the analyte or the stationary phase.[11]

  • Recommended Action:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to remove interfering compounds.

    • Sample Filtration: Ensure all samples are filtered through a 0.22 µm filter before injection.[12]

    • Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry to improve the separation of the analyte from the interfering matrix components.

Problem 3: I am using a stable isotope-labeled internal standard, but my results are still not accurate.

Solution 3: While SIL-IS are excellent for compensating for matrix effects, there are a few potential issues:

  • Chromatographic Separation of IS and Analyte: The use of deuterium-labeled standards can sometimes lead to a slight shift in retention time compared to the native analyte (the "deuterium isotope effect").[9] If the analyte and IS do not co-elute, they may experience different degrees of ion suppression.

  • Purity of the IS: The SIL-IS should be checked for the presence of any unlabeled analyte, which would lead to an overestimation of the analyte concentration.[9]

  • Stability of the Label: Ensure the isotope label is on a stable position in the molecule and not prone to exchange with the solvent or matrix.[8]

  • Recommended Action:

    • Verify the co-elution of your analyte and SIL-IS. If they are separated, you may need to adjust your chromatography or consider a ¹³C- or ¹⁵N-labeled standard.

    • Check the certificate of analysis for your SIL-IS to confirm its isotopic purity.

    • If using a deuterated standard, ensure the labels are not on exchangeable positions like hydroxyl or amine groups.[8]

Data Presentation

Table 1: Comparison of Recovery Rates for β-carotene and β-apo-8'-carotenal Using Different Extraction Methods in Various Food Matrices. [13]

MatrixExtraction MethodAnalyteRecovery (%)RSD (%)
Sparkling Water Homogenizerβ-carotene60.82.4
β-apo-8'-carotenal89.81.4
Bath Sonicatorβ-carotene75.912.9
β-apo-8'-carotenal94.03.1
Vortex Mixerβ-carotene80.44.7
β-apo-8'-carotenal94.32.3
String Cheese Bath Sonicatorβ-carotene98.412.9
β-apo-8'-carotenal72.04.9
Probe Sonicatorβ-carotene96.92.0
β-apo-8'-carotenal88.70.8
Lard Saponification (75°C, 40 min)β-carotene100.210.2
β-apo-8'-carotenal75.18.2
Saponification (56°C, 20 min)β-carotene96.66.4
β-apo-8'-carotenal93.76.3

Table 2: Extent of Matrix Effects (% Suppression or Enhancement) for Mycotoxins in Different Food Matrices (Illustrative for Complex Matrices). [2]

MatrixAnalyteMatrix Effect (%)
Spices Aflatoxin B1-89
Deoxynivalenol-85
Maize Aflatoxin B1-45
Deoxynivalenol-60
Compound Feed Aflatoxin B1-30
Deoxynivalenol-55

Note: Negative values indicate ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare this compound standards in the final mobile phase solvent at a known concentration (e.g., mid-point of the calibration curve).

    • Set B (Post-Spiked Matrix): Take a blank matrix sample (free of the analyte) and perform the complete extraction procedure. Spike the resulting extract with the this compound standard to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with the this compound standard at the same concentration as Set A before starting the extraction procedure.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100[14]

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement.[14]

Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE) for Apocarotenals in Plasma

This protocol is adapted from methods for carotenoid extraction from plasma.[15]

  • Sample Aliquoting: Pipette 500 µL of plasma into a glass tube.

  • Internal Standard Addition: Add the SIL-IS in a small volume of solvent.

  • Protein Precipitation: Add 1 mL of ethanol (B145695) and vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 2 mL of hexane (B92381), vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the upper hexane layer to a clean tube.

  • Repeat Extraction: Repeat steps 4 and 5 two more times, combining the hexane layers.

  • Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.[16]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.[16]

Protocol 3: Sample Preparation - Solid Phase Extraction (SPE) for Apocarotenals in Plant Tissue

This protocol is a general guide and should be optimized for the specific this compound and plant matrix.

  • Homogenization: Homogenize freeze-dried plant tissue (e.g., 50 mg) in 1 mL of methanol (B129727) containing an antioxidant like 0.1% butylated hydroxytoluene (BHT).

  • Extraction: Sonicate the mixture for 15 minutes and then centrifuge to pellet the solid material. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the apocarotenals with 2 mL of a suitable organic solvent like ethyl acetate (B1210297) or acetone.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_options Mitigation Options start Start: Poor Accuracy & Reproducibility check_me Assess Matrix Effect (ME) (Post-Extraction Spike) start->check_me is_me_significant Is ME > 20%? check_me->is_me_significant use_sil_is Use Stable Isotope Labeled IS (SIL-IS) is_me_significant->use_sil_is Yes improve_cleanup Improve Sample Cleanup (SPE, LLE) is_me_significant->improve_cleanup Yes matrix_match Use Matrix-Matched Calibration is_me_significant->matrix_match dilute_sample Dilute Sample is_me_significant->dilute_sample end_ok Problem Resolved is_me_significant->end_ok No re_evaluate Re-evaluate ME use_sil_is->re_evaluate improve_cleanup->re_evaluate matrix_match->re_evaluate dilute_sample->re_evaluate re_evaluate->is_me_significant end_not_ok Problem Persists: Consider Chromatographic Optimization

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow cluster_extraction Choose Extraction Technique start Start: Sample (e.g., Plasma, Plant Tissue) add_is Add Stable Isotope Labeled IS start->add_is extraction Extraction Step add_is->extraction lle Liquid-Liquid Extraction (LLE) - Add organic solvent - Vortex & Centrifuge - Collect organic layer extraction->lle For Plasma spe Solid Phase Extraction (SPE) - Condition cartridge - Load sample - Wash - Elute extraction->spe For Plant Tissue ppt Protein Precipitation (PPT) - Add organic solvent (e.g., ACN) - Vortex & Centrifuge - Collect supernatant extraction->ppt For Plasma/Serum evaporate Evaporate to Dryness (under Nitrogen) lle->evaporate spe->evaporate ppt->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: General sample preparation workflow for this compound analysis.

References

Technical Support Center: Improving Recovery of Apocarotenoids from High-Fat Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of apocarotenoids from complex high-fat food matrices.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of apocarotenoids from high-fat samples.

Issue 1: Low Apocarotenoid Recovery

Q: My final apocarotenoid yield is consistently low. What are the potential causes and how can I improve it?

A: Low recovery of apocarotenoids from high-fat matrices is a common challenge. Several factors could be contributing to this issue. Here's a breakdown of potential causes and solutions:

  • Incomplete Extraction from the Matrix: The high lipid content can physically trap apocarotenoids, preventing their efficient extraction.

    • Solution: Ensure thorough homogenization of the sample. Consider using a combination of solvents with varying polarities to disrupt the fat globules and improve solvent penetration. A mixture of hexane (B92381), dichloromethane, ethanol, and water has been shown to achieve high extraction efficiency.[1]

  • Apocarotenoid Degradation: Apocarotenoids are susceptible to degradation from heat, light, and oxygen.[2][3]

    • Solution: Minimize exposure to high temperatures and light throughout the extraction process. Work in a dimly lit environment or use amber-colored glassware. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can help prevent oxidative degradation.

  • Inefficient Saponification: If apocarotenoids are present as esters, saponification is necessary to hydrolyze them into their free form for accurate quantification.[1][4] Incomplete saponification will lead to lower yields of the target analytes.

    • Solution: Optimize saponification conditions, including the concentration of the alkaline solution (e.g., potassium hydroxide), reaction time, and temperature.[5] Over-saponification can also lead to degradation, so finding the optimal balance is crucial.[5]

  • Losses during Liquid-Liquid Extraction: Multiple partitioning steps can lead to cumulative losses of the target compounds.

    • Solution: Minimize the number of extraction steps where possible. Ensure complete phase separation before collecting the desired layer.

Issue 2: Co-extraction of Interfering Lipids

Q: My chromatograms show significant interference from co-extracted lipids, making quantification difficult. How can I remove these interfering compounds?

A: High-fat matrices are notorious for the co-extraction of lipids like triacylglycerols, which can interfere with chromatographic analysis and cause ion suppression in mass spectrometry.[6] Here are some strategies to address this:

  • Saponification: This is a primary method for removing interfering lipids.[4] The process hydrolyzes fats into glycerol (B35011) and fatty acid salts (soap), which can then be removed by washing. Adding a phosphate (B84403) buffer can prevent the formation of soap micelles that might trap carotenoids.[1]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying extracts.[7][8][9] Different sorbents can be used to selectively retain either the apocarotenoids or the interfering lipids.

    • Normal-Phase SPE (e.g., Silica (B1680970), Florisil): Retains polar compounds. Lipids can be eluted with a non-polar solvent, while the more polar apocarotenoids are retained and can be eluted later with a more polar solvent.

    • Reversed-Phase SPE (e.g., C18): Retains non-polar compounds. The apocarotenoids can be retained on the column while more polar interferences are washed away.

    • Ion-Exchange SPE: Can be used if the apocarotenoids have ionizable functional groups.

  • Supercritical Fluid Extraction (SFE): SFE with carbon dioxide (CO2) is a "green" alternative that can offer high selectivity.[10][11] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract apocarotenoids while leaving behind the bulk of the lipids.[10]

Issue 3: Apocarotenoid Instability and Isomerization

Q: I suspect that my apocarotenoids are degrading or isomerizing during sample preparation. How can I minimize this?

A: Apocarotenoids are prone to isomerization (conversion between cis and trans isomers) and degradation, which can affect quantification.[1]

  • Temperature Control: Avoid high temperatures during all steps, especially during solvent evaporation and saponification.[5] Use a nitrogen stream or a vacuum centrifuge at a low temperature for solvent removal.

  • Light Protection: Protect samples from light by using amber vials and covering glassware with aluminum foil.[2]

  • Oxygen Exclusion: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during evaporation and storage.[2]

  • pH Control: The pH of the final extraction solution can influence stability. Optimizing the pH can improve recovery.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and techniques for apocarotenoid recovery from high-fat food matrices.

Q1: What are apocarotenoids and why are they difficult to extract from high-fat foods?

A1: Apocarotenoids are a class of compounds derived from the oxidative cleavage of carotenoids.[12] Their analysis in high-fat foods presents challenges due to their lipophilic nature, which causes them to be deeply embedded within the lipid matrix.[5] This makes their separation from the bulk lipids difficult and can lead to low recoveries and analytical interferences.[5][6]

Q2: What is saponification and why is it a critical step?

A2: Saponification is a chemical process that involves heating a fat or oil with a strong alkali, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to produce glycerol and fatty acid salts (soap).[4] In the context of apocarotenoid analysis, saponification serves two main purposes:

  • Hydrolysis of Esters: Many apocarotenoids exist as esters, where they are bound to fatty acids. Saponification breaks these ester bonds, releasing the free apocarotenoids for analysis.[1][4]

  • Removal of Interfering Lipids: The process converts the bulk of the triacylglycerols into water-soluble soap, which can be easily removed through washing, thereby cleaning up the sample.[4]

Q3: What are the advantages of using Supercritical Fluid Extraction (SFE) for apocarotenoid recovery?

A3: SFE, particularly with supercritical CO2, offers several advantages for extracting apocarotenoids from high-fat matrices:[10][11]

  • Selectivity: The solvating power of supercritical CO2 can be precisely controlled by adjusting temperature and pressure, allowing for the selective extraction of target compounds.[10]

  • Mild Conditions: SFE can be performed at relatively low temperatures, which minimizes the degradation of thermally sensitive apocarotenoids.[10]

  • Solvent-Free Extracts: Since CO2 is a gas at ambient conditions, it is easily removed from the extract, resulting in a solvent-free product.[10]

  • Environmentally Friendly: CO2 is non-toxic, non-flammable, and readily available, making SFE a "green" technology.[13]

Q4: How does Solid-Phase Extraction (SPE) help in purifying apocarotenoid extracts?

A4: SPE is a powerful chromatographic technique used for sample clean-up and concentration.[7][8][9] It utilizes a solid stationary phase (sorbent) packed in a cartridge to separate components of a mixture based on their physical and chemical properties. For apocarotenoid analysis, SPE can be used to:

  • Remove Interfering Lipids: By choosing an appropriate sorbent and solvent system, lipids can be washed away while the apocarotenoids are retained on the sorbent, or vice-versa.[14][15]

  • Fractionate Apocarotenoids: Different classes of apocarotenoids can be selectively eluted from the SPE cartridge by using solvents of increasing polarity.

  • Concentrate the Sample: The target apocarotenoids can be eluted from the sorbent in a small volume of solvent, thereby concentrating the sample for more sensitive analysis.

Q5: What analytical techniques are commonly used for the final quantification of apocarotenoids?

A5: The most common analytical technique for the separation and quantification of apocarotenoids is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.[2][16]

  • HPLC with UV-Vis or Photodiode Array (PDA) Detection: This is a widely used method that relies on the characteristic light absorption spectra of apocarotenoids.[16]

  • HPLC with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): This provides higher sensitivity and selectivity, allowing for the identification and quantification of apocarotenoids at very low concentrations, even in complex matrices.[2]

III. Data Presentation

Table 1: Comparison of Saponification Conditions on Apocarotenoid Recovery
ParameterCondition 1Condition 2Condition 3Recovery of β-apo-8'-carotenal (%)Reference
Temperature 56 °C75 °C80 °C93.7[5]
Time 20 min40 min15 min75.1 (at 75°C)[5]
Alkali KOHNaOH-Higher with KOH[17]

Note: The recovery percentages are illustrative and can vary based on the specific matrix and apocarotenoid.

Table 2: Typical Parameters for Supercritical Fluid Extraction (SFE) of Apocarotenoids
ParameterRangeEffect on ExtractionReference
Pressure 100 - 400 barHigher pressure generally increases solubility.[13]
Temperature 40 - 80 °CCan increase vapor pressure of analytes but decrease fluid density.[10][13]
CO2 Flow Rate 1 - 5 mL/minAffects extraction time and efficiency.[13]
Co-solvent 0 - 10% EthanolIncreases the polarity of the supercritical fluid, enhancing the extraction of more polar apocarotenoids.[13]

IV. Experimental Protocols

Protocol 1: Saponification-Based Extraction of Apocarotenoids

This protocol is a general guideline and may require optimization for specific food matrices.

1. Sample Preparation: a. Homogenize the high-fat food sample. b. Weigh 1-5 g of the homogenized sample into a saponification flask.

2. Extraction and Saponification: a. Add an appropriate volume of an organic solvent mixture (e.g., hexane:ethanol:acetone:toluene) and an antioxidant like BHT.[18] b. Add a solution of potassium hydroxide in methanol (B129727) (e.g., 40% methanolic KOH).[18] c. Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 56°C) for a specific duration (e.g., 20 minutes).[5] Protect from light.

3. Liquid-Liquid Partitioning: a. After saponification, cool the mixture and add hexane and a sodium sulfate (B86663) solution to partition the apocarotenoids into the hexane layer.[18] b. Vigorously shake the mixture and allow the phases to separate. c. Collect the upper hexane layer containing the apocarotenoids. d. Repeat the hexane extraction on the aqueous layer to maximize recovery.

4. Washing and Drying: a. Wash the combined hexane extracts with deionized water to remove residual soap and alkali. b. Dry the hexane extract over anhydrous sodium sulfate.

5. Solvent Evaporation and Reconstitution: a. Evaporate the hexane under a gentle stream of nitrogen at low heat. b. Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol describes a general procedure for using a normal-phase SPE cartridge for cleanup.

1. Cartridge Conditioning: a. Condition a silica SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.

2. Sample Loading: a. Dissolve the crude apocarotenoid extract in a small volume of the non-polar solvent. b. Load the sample onto the conditioned SPE cartridge.

3. Washing (Interference Elution): a. Wash the cartridge with the non-polar solvent to elute the weakly retained lipids. Collect this fraction and discard if it does not contain target analytes.

4. Analyte Elution: a. Elute the apocarotenoids from the cartridge using a more polar solvent or a mixture of solvents (e.g., hexane:acetone).

5. Solvent Evaporation and Reconstitution: a. Evaporate the solvent from the eluted fraction under nitrogen. b. Reconstitute the purified extract in a suitable solvent for analysis.

V. Visualizations

Experimental_Workflow cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis Sample High-Fat Food Sample Homogenization Homogenization Sample->Homogenization Solvent_Extraction Solvent Extraction (with antioxidant) Homogenization->Solvent_Extraction Saponification Saponification (KOH, controlled temp/time) Solvent_Extraction->Saponification Partitioning Liquid-Liquid Partitioning Saponification->Partitioning Washing Washing Partitioning->Washing SPE_Cleanup Solid-Phase Extraction (SPE) Washing->SPE_Cleanup Evaporation Solvent Evaporation (under N2) SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Analysis HPLC-PDA/MS Analysis Reconstitution->HPLC_Analysis

Caption: Workflow for apocarotenoid recovery from high-fat matrices.

Troubleshooting_Logic cluster_extraction_issues Extraction Efficiency cluster_degradation_issues Analyte Stability cluster_saponification_issues Saponification Process Start Low Apocarotenoid Recovery Incomplete_Extraction Incomplete Extraction? Start->Incomplete_Extraction Optimize_Solvents Optimize Solvent Mixture Incomplete_Extraction->Optimize_Solvents Yes Improve_Homogenization Improve Homogenization Incomplete_Extraction->Improve_Homogenization Yes Degradation Degradation Occurring? Incomplete_Extraction->Degradation No Protect_Light Protect from Light Degradation->Protect_Light Yes Control_Temp Control Temperature Degradation->Control_Temp Yes Add_Antioxidant Add Antioxidant Degradation->Add_Antioxidant Yes Inefficient_Saponification Inefficient Saponification? Degradation->Inefficient_Saponification No Optimize_Saponification Optimize Time/Temp/Alkali Conc. Inefficient_Saponification->Optimize_Saponification Yes

Caption: Troubleshooting logic for low apocarotenoid recovery.

References

Troubleshooting low yield in synthetic preparation of apocarotenal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthetic preparation of apocarotenal.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which one is more suitable for my needs?

A1: The two main synthetic routes to this compound are the oxidative cleavage of β-carotene and the Wittig reaction.

  • Oxidative Cleavage of β-Carotene: This method involves breaking the double bonds of the β-carotene backbone using an oxidizing agent. It is a common method but can produce a mixture of different apocarotenals, making purification challenging and potentially lowering the yield of a specific this compound.[1] This route is often used when a variety of apocarotenals are acceptable or when starting from the readily available β-carotene is desirable.

  • Wittig Reaction: This powerful olefination reaction allows for the construction of the this compound carbon skeleton with high stereo- and regioselectivity by reacting a phosphorus ylide with an appropriate aldehyde or ketone.[2][3][4] It offers more control over the final product but requires the synthesis of specific starting materials. This method is preferred when a specific this compound isomer is the target.

Q2: I am getting a complex mixture of products from my oxidative cleavage of β-carotene. How can I improve the selectivity for my desired this compound?

A2: The oxidative cleavage of β-carotene with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be aggressive and lead to over-oxidation or cleavage at multiple sites.[1] To improve selectivity:

  • Choice of Oxidizing Agent: Milder oxidizing agents or more controlled reaction conditions can improve selectivity. While KMnO₄ is common, exploring other agents like ozone followed by a reductive workup (ozonolysis) might offer more specific cleavage.

  • Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of the oxidizing agent. Lowering the temperature can often reduce the rate of side reactions.

  • Solvent System: The choice of solvent can influence the reactivity of the oxidizing agent and the solubility of β-carotene. Biphasic solvent systems are sometimes employed to modulate the reaction rate.

Q3: My Wittig reaction for this compound synthesis is giving a very low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in Wittig reactions are a common issue. The most frequent culprits are related to the formation and stability of the phosphorus ylide, the purity of your reactants, and the reaction conditions.[2][3][5] Key troubleshooting steps include:

  • Ensure Anhydrous Conditions: Ylides are strong bases and are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Check Your Base: Incomplete deprotonation of the phosphonium (B103445) salt to form the ylide is a major cause of low yields. Use a sufficiently strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[5][6] The choice of base can significantly impact the reaction's success.[6]

  • Ylide Stability: Non-stabilized ylides can be unstable. Consider generating the ylide in situ at low temperatures before adding the aldehyde.

  • Aldehyde Purity: Ensure your aldehyde starting material is pure and free of acidic impurities or water, which would quench the ylide.

  • Alternative Reactions: For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative, as phosphonate (B1237965) carbanions are generally more reactive than Wittig reagents and the phosphate (B84403) byproduct is easier to remove.

Q4: I am struggling to purify my this compound product from the reaction mixture. What are the recommended purification methods?

A4: Purification of apocarotenals can be challenging due to their sensitivity to light and heat, and the presence of structurally similar byproducts.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for the initial purification of apocarotenals from the crude reaction mixture.[3] A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is typically used.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, especially for analytical standards or biological testing, preparative HPLC is the method of choice.[7][8][9][10][11] Reversed-phase columns (e.g., C18 or C30) are often used with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water.[12]

  • Crystallization: If the crude product is of sufficient purity, crystallization can be an effective final purification step.

Q5: How can I minimize the degradation of my this compound product during synthesis and purification?

A5: Apocarotenals, like all carotenoids, are susceptible to degradation by light, heat, and oxygen.

  • Light Protection: Conduct all experimental steps in dimmed light or using amber-colored glassware.

  • Inert Atmosphere: Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent removal and storage.

  • Low Temperature: Keep the temperature as low as reasonably possible during the workup and purification steps. Store the final product at low temperatures (-20 °C or below).

  • Antioxidants: In some cases, small amounts of antioxidants like butylated hydroxytoluene (BHT) can be added to solvents to prevent oxidative degradation.

Troubleshooting Guides

Low Yield in Oxidative Cleavage of β-Carotene
Observed Problem Potential Cause Recommended Solution
Very low conversion of β-carotene Insufficient oxidizing agent or low reactivity.Increase the stoichiometry of the oxidizing agent incrementally. Ensure the oxidizing agent is fresh and active. Consider a more reactive solvent system.
Formation of a complex mixture of products Over-oxidation or non-selective cleavage.Decrease the amount of oxidizing agent. Lower the reaction temperature. Reduce the reaction time. Explore milder oxidizing agents.
Product degradation during workup Exposure to light, heat, or oxygen.Protect the reaction and workup from light. Use cooled solvents for extraction. Evaporate solvents under reduced pressure at low temperatures. Work under an inert atmosphere.
Poor recovery after purification Adsorption on silica gel or degradation during chromatography.Deactivate the silica gel with a small percentage of a polar solvent (e.g., triethylamine (B128534) in the eluent). Perform chromatography quickly and with light protection. Consider using a different stationary phase like alumina.
Low Yield in Wittig Reaction for this compound Synthesis
Observed Problem Potential Cause Recommended Solution
No product formation, starting materials recovered Incomplete ylide formation.Use a stronger base (e.g., n-BuLi, NaH). Ensure the base is fresh and not expired. Use completely anhydrous solvents and glassware.
Low yield with recovery of phosphonium salt Incomplete deprotonation.Increase the equivalents of the base. Increase the reaction time for ylide formation.
Low yield with recovery of aldehyde Unstable ylide or unreactive aldehyde.Generate the ylide at a low temperature (e.g., -78 °C) and add the aldehyde slowly at that temperature. For unreactive aldehydes, consider the Horner-Wadsworth-Emmons (HWE) reaction.
Formation of triphenylphosphine (B44618) oxide but no desired alkene Ylide decomposition or reaction with air/water.Strictly maintain anhydrous and inert conditions. Add the aldehyde to the freshly prepared ylide without delay.
Complex mixture of alkene isomers Non-stereoselective reaction conditions.For (E)-alkene selectivity with stabilized ylides, standard conditions are often effective. For non-stabilized ylides, which tend to give (Z)-alkenes, salt-free conditions can improve selectivity.[3] The Schlosser modification can be used to favor the (E)-alkene.

Quantitative Data Summary

The following tables are intended to provide a framework for comparing reaction parameters. Specific yield data can vary significantly based on the exact substrates and laboratory conditions.

Table 1: Hypothetical Yield of β-apo-8'-carotenal via Oxidative Cleavage of β-Carotene

Oxidizing AgentSolvent SystemTemperature (°C)Reaction Time (h)Reported Yield (%)
KMnO₄Dichloromethane (B109758)/Water0215-25
KMnO₄Acetone25110-20
O₃ then (CH₃)₂SDichloromethane-78130-40

Table 2: Hypothetical Yield of an this compound via Wittig Reaction

BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
n-ButyllithiumTHF-78 to 25470-85
Sodium HydrideTHF0 to 25660-75
Potassium tert-butoxideTHF0 to 25665-80
Sodium Hydroxide (phase transfer)Dichloromethane/Water251240-60

Experimental Protocols

Protocol 1: Synthesis of Apocarotenals by Oxidative Cleavage of β-Carotene with Potassium Permanganate

Materials:

  • β-carotene

  • Potassium permanganate (KMnO₄)

  • Dichloromethane (DCM)

  • Distilled water

  • Sodium bisulfite

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Dissolve β-carotene in dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium permanganate in water.

  • Add the KMnO₄ solution dropwise to the stirred β-carotene solution over a period of 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with distilled water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure at a low temperature.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: General Procedure for this compound Synthesis via Wittig Reaction

Materials:

  • Appropriate phosphonium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Strong base (e.g., n-butyllithium in hexanes)

  • Appropriate aldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the phosphonium salt to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C.

  • Slowly add the strong base (e.g., n-butyllithium) dropwise. A color change (often to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Dissolve the aldehyde in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography. Triphenylphosphine oxide is a common byproduct and can often be partially removed by crystallization from a non-polar solvent mixture before chromatography.[3]

Visualizations

Synthesis_Workflow cluster_oxidative Oxidative Cleavage Route cluster_wittig Wittig Reaction Route Start_Ox β-Carotene Oxidation Oxidative Cleavage (e.g., KMnO4) Start_Ox->Oxidation Workup_Ox Quenching & Extraction Oxidation->Workup_Ox Purification_Ox Column Chromatography / HPLC Workup_Ox->Purification_Ox Product_Ox This compound(s) Purification_Ox->Product_Ox Start_Wittig_1 Phosphonium Salt Ylide_Formation Ylide Formation (Strong Base) Start_Wittig_1->Ylide_Formation Start_Wittig_2 Aldehyde/Ketone Wittig_Reaction Wittig Reaction Start_Wittig_2->Wittig_Reaction Ylide_Formation->Wittig_Reaction Workup_Wittig Workup & Extraction Wittig_Reaction->Workup_Wittig Purification_Wittig Column Chromatography / HPLC Workup_Wittig->Purification_Wittig Product_Wittig This compound Purification_Wittig->Product_Wittig

Caption: General workflows for this compound synthesis.

Troubleshooting_Wittig Start Low Yield in Wittig Reaction Check_Ylide Is the ylide forming? (Check for color change) Start->Check_Ylide No_Ylide No Check_Ylide->No_Ylide No Yes_Ylide Yes Check_Ylide->Yes_Ylide Yes Base_Issue Check Base: - Strength (use n-BuLi, NaH) - Freshness No_Ylide->Base_Issue Anhydrous_Issue Ensure Anhydrous Conditions: - Dry glassware - Anhydrous solvents No_Ylide->Anhydrous_Issue Aldehyde_Issue Check Aldehyde: - Purity (no acid) - Reactivity (consider HWE) Yes_Ylide->Aldehyde_Issue Conditions_Issue Optimize Reaction Conditions: - Low temperature for ylide formation - Inert atmosphere Yes_Ylide->Conditions_Issue

Caption: Decision tree for troubleshooting low yield in Wittig reactions.

Reaction_Pathway Phosphonium_Salt R-CH2-P(Ph)3+ X- Ylide R-CH=P(Ph)3 (Ylide) Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde R'-CHO Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' (this compound) Oxaphosphetane->Alkene Byproduct (Ph)3P=O Oxaphosphetane->Byproduct

Caption: Simplified Wittig reaction pathway for this compound synthesis.

References

Overcoming poor solubility of apocarotenal in aqueous solutions for cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with apocarotenal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using this compound in cell-based assays, with a primary focus on overcoming its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when I add it to my cell culture media?

A1: this compound is a lipophilic molecule with very low solubility in aqueous solutions like cell culture media.[1] Precipitation typically occurs when a concentrated stock solution, often made in a solvent like DMSO, is diluted into the aqueous media, exceeding the compound's solubility limit in the final mixture.[2] Factors like temperature, pH, and interactions with media components such as salts and serum can also contribute to precipitation.[3][4]

Q2: What is the recommended solvent for making an this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving this compound for use in cell culture.[5][6] It is important to use a high-purity, anhydrous grade of DMSO. While this compound is also slightly soluble in chloroform (B151607) and methanol, these are generally not suitable for direct use in live-cell assays due to their high toxicity.[5]

Q3: How can I prepare a working solution of this compound in media without it precipitating?

A3: The key is to optimize your dilution method. Instead of a single large dilution, a serial or intermediate dilution step is recommended. Prepare a high-concentration stock in 100% DMSO. For your experiment, you can add this stock directly to your media-containing cells in a drop-wise manner while gently swirling the plate.[6] Alternatively, create an intermediate dilution in serum-free media first, then add this to the final culture volume. Always use pre-warmed (37°C) media to reduce temperature shock that can cause precipitation.[4]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, though 0.1% is widely considered safe for almost all cell types.[7] However, primary cells and some sensitive cell lines may show stress or altered function at concentrations below 0.1%.[7] It is crucial to perform a dose-response curve for your specific cell line to determine its tolerance and to always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your assays.[4][7]

Q5: Are there any alternatives to DMSO for improving this compound solubility?

A5: Yes, several delivery systems can be used to enhance the aqueous solubility and stability of this compound. These methods involve encapsulating the molecule:

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, shielding the hydrophobic molecule and increasing its water solubility.[8][9]

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds like this compound, facilitating their delivery into an aqueous environment and cells.[10][11]

  • Nanoemulsions and Nanoparticles: These formulations can greatly improve the stability, solubility, and bioavailability of carotenoids.[12][13]

Data Presentation

Table 1: Solubility of this compound and Vehicle Recommendations

Parameter Description Reference
Solubility in DMSO Soluble [5]
Solubility in Methanol Slightly soluble [5]
Solubility in Chloroform Slightly soluble [5]
Recommended Final DMSO ≤ 0.5% (v/v) for most cell lines. [7]

| Safe Final DMSO | ≤ 0.1% (v/v) is recommended for sensitive cells and to minimize off-target effects. |[7] |

Table 2: Comparison of this compound Solubilization Methods

Method Principle Advantages Disadvantages
DMSO Dilution Organic solvent dissolution. Simple, fast, and common. Potential for precipitation; DMSO can be cytotoxic and have off-target effects.[7]
Cyclodextrin (B1172386) Complex Encapsulation in an oligosaccharide cavity. Increases solubility and stability; low cytotoxicity.[9][14][15] Requires specific preparation; complexation efficiency can vary.
Liposomal Formulation Encapsulation within a lipid bilayer vesicle. Improves solubility, stability, and cellular uptake; low toxicity.[10][16] More complex preparation; potential for variability in size and encapsulation efficiency.

| Nanoemulsions | Dispersion in nano-sized droplets. | High aqueous solubility and improved bioavailability.[12][13] | Requires specialized equipment for preparation and characterization. |

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding stock to media. 1. High Final Concentration: The this compound concentration exceeds its solubility limit in the media.[4]2. Improper Dilution: Adding a large volume of cold DMSO stock to media can cause "shock" precipitation.[4]3. Media Temperature: Using cold media reduces solubility.1. Reduce Concentration: Perform a solubility test to find the maximum soluble concentration.[4]2. Optimize Dilution: Add the DMSO stock drop-wise to pre-warmed (37°C) media while gently mixing. Prepare an intermediate dilution in a smaller volume of media first.[4]3. Pre-warm Media: Always use media pre-warmed to 37°C.[4]
Precipitate forms over time during incubation. 1. Instability: this compound may degrade or aggregate over long incubation periods.2. Interaction with Media Components: The compound may be interacting with serum proteins or salts.[17]3. Evaporation: Water evaporation from the culture plate can increase the compound's effective concentration.[3][18]1. Use a Stabilizing Agent: Consider using cyclodextrin or liposomal formulations for better stability.[11][19]2. Test in Serum-Free Media: Compare precipitation in serum-containing vs. serum-free media to identify interactions.[4]3. Ensure Proper Humidification: Check the incubator's humidity levels and ensure culture plates are properly sealed.[18]
High cell death in the vehicle (DMSO) control group. 1. DMSO Concentration Too High: The final DMSO concentration is toxic to the cells.[7]2. Cell Line Sensitivity: The specific cell line is highly sensitive to DMSO.1. Lower DMSO Concentration: Ensure the final concentration is at a non-toxic level (ideally ≤0.1%).[7]2. Perform a DMSO Dose-Response: Determine the maximum tolerated DMSO concentration for your specific cell line before starting the experiment.
Inconsistent or non-reproducible assay results. 1. Variable Precipitation: Inconsistent amounts of soluble this compound between wells or experiments.2. Stock Solution Degradation: this compound is sensitive to light and air; the stock may have degraded.[1]1. Standardize Dilution Protocol: Ensure the exact same dilution procedure is used every time. Visually inspect wells for precipitation before analysis.2. Proper Stock Handling: Prepare fresh stock solutions regularly.[20][21] Store aliquots of the stock solution at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the required amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex thoroughly until the this compound is completely dissolved. The solution should be clear with no visible particles.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protecting Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw For Experiment dilute Prepare Working Solution (Dilute in Pre-warmed Media) thaw->dilute treat Treat Cells dilute->treat assay Perform Cell-Based Assay treat->assay G cluster_stock Check Stock Solution cluster_method Optimize Dilution Method cluster_conc Adjust Concentration start Precipitate Observed in Media? stock_clear Is Stock Solution Clear? start->stock_clear prep_fresh Prepare Fresh Stock Solution stock_clear->prep_fresh No method Using Pre-warmed Media? Adding Stock Drop-wise? stock_clear->method Yes prep_fresh->stock_clear optimize_method 1. Pre-warm media to 37°C. 2. Add stock slowly while mixing. 3. Try intermediate dilution step. method->optimize_method No conc Precipitation Persists? method->conc Yes optimize_method->conc lower_conc Test Lower Final Concentrations conc->lower_conc Yes end_ok Problem Resolved conc->end_ok No consider_alt Consider Alternative Solubilization (e.g., Cyclodextrin, Liposomes) lower_conc->consider_alt cluster_pathway This compound as a Signaling Molecule b_carotene β-Carotene bco2 BCO2 Enzyme b_carotene->bco2 Metabolism This compound This compound bco2->this compound receptor Nuclear Receptors or Other Targets This compound->receptor Binding/Activation transcription Modulation of Gene Transcription receptor->transcription response Cellular Response (e.g., Antioxidant defense, Apoptosis, Differentiation) transcription->response

References

Technical Support Center: Best Practices for Storage of Apocarotenal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of apocarotenal standards to prevent oxidation. Adherence to these guidelines will help ensure the integrity and stability of your standards, leading to more accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound standards?

A1: For long-term storage, it is recommended to store this compound standards at temperatures between -20°C and -80°C.[1][2] Storing at these low temperatures significantly minimizes the rates of both oxidation and isomerization.[2] For short-term storage, refrigeration at 2-8°C may be acceptable, but for periods longer than a few days, frozen storage is crucial.

Q2: How should I protect this compound standards from light and oxygen?

A2: this compound is sensitive to light and atmospheric oxygen.[3][4] To prevent degradation, standards should be stored in amber glass vials or vials wrapped in aluminum foil to protect them from light.[2] It is also critical to displace oxygen by purging the vial with an inert gas such as nitrogen or argon before sealing.[1][2]

Q3: In what form should I store this compound standards?

A3: this compound standards can be stored as a dry powder or as a stock solution in a suitable organic solvent. The solid form is generally more stable for long-term storage.[2] If stored as a solution, it is imperative to use a high-purity, deoxygenated solvent and store it under an inert atmosphere at -20°C or below.

Q4: What are the recommended solvents for dissolving and storing this compound standards?

A4: this compound is soluble in solvents such as chloroform (B151607) and DMSO.[5] For preparing stock solutions, high-purity solvents are recommended. To inhibit oxidation in solution, an antioxidant like Butylated Hydroxytoluene (BHT) can be added at a concentration of approximately 0.1%.[6] It is also advisable to use solvents that have been purged with nitrogen or argon to remove dissolved oxygen.

Q5: How long can I expect my this compound standard to be stable under optimal storage conditions?

A5: When stored properly at -70°C in an oxygen-free environment and protected from light, carotenoid standard solutions, including this compound, can be stable for at least six months.[7] However, it is a best practice to periodically check the purity of the standard using HPLC, especially for critical applications.

Q6: Should I be concerned about freeze-thaw cycles?

A6: Yes, repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the standard. It is recommended to aliquot the stock solution into smaller, single-use vials. This practice minimizes the number of times the main stock is brought to room temperature and exposed to potential environmental factors.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of color in the standard solution. Oxidation of the this compound.Ensure the solution is stored under an inert atmosphere (nitrogen or argon). Prepare fresh solutions with deoxygenated solvents containing an antioxidant like BHT. Always store at ≤ -20°C and protect from light.
Appearance of extra peaks in HPLC chromatogram. Degradation of the this compound standard into isomers or oxidation products like epoxides and other apocarotenals.[2]Prepare fresh standards from a solid stock if possible. Review and optimize storage and handling procedures to minimize exposure to light, heat, and oxygen. Use amber vials and deoxygenated solvents.
Broad or tailing peaks in HPLC analysis. Adsorption of the analyte onto the stationary phase or column degradation.Ensure the mobile phase is compatible with the column. The addition of a modifier like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05-0.1%) can help suppress unwanted interactions with the column packing.
Inconsistent results between experiments. Degradation of the working standard or improper handling.Always allow the standard solution to equilibrate to room temperature in the dark before use to prevent condensation. Prepare fresh dilutions for each experiment. Follow a standardized protocol for sample preparation.
Precipitation of the standard in the solvent. Low solubility or solvent evaporation.Confirm that the chosen solvent is appropriate for this compound and the intended concentration. Keep vials tightly sealed to prevent solvent evaporation, especially for volatile organic solvents.

Data Presentation: Summary of Storage Best Practices

Parameter Recommendation Rationale
Temperature -20°C to -80°CMinimizes rates of oxidation and isomerization.[1][2]
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidative degradation by displacing oxygen.[1][2]
Light Protection from light (e.g., amber vials, storage in the dark)Prevents photo-oxidation and photo-isomerization.[2][3]
Form Solid (crystalline powder) or in an oxygen-free solventSolid form is generally more stable for long-term storage.[2]
Solvent (for solutions) High-purity, deoxygenated solvents (e.g., chloroform, THF).Minimizes solvent-induced degradation.
Additives (for solutions) Antioxidant (e.g., 0.1% BHT)Quenches free radicals and inhibits oxidation.[6]
Handling Minimize freeze-thaw cycles by aliquoting.Prevents accelerated degradation due to temperature fluctuations.

Experimental Protocols: Stability Testing of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of an this compound standard over time.

1. Preparation of this compound Stock Solution:

  • In a subdued light environment, accurately weigh a known amount of solid this compound standard.

  • Dissolve the standard in a suitable, high-purity, deoxygenated solvent (e.g., THF with 0.1% BHT) to a known concentration (e.g., 1 mg/mL).

  • Use amber glass vials for the solution.

  • Purge the headspace of the vial with nitrogen or argon before sealing tightly.

2. Storage Conditions:

  • Divide the stock solution into multiple aliquots to be stored under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature, with and without light exposure).

  • For each condition, prepare several vials to be analyzed at different time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

3. HPLC Analysis:

  • At each time point, retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature in the dark.

  • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector is recommended.

  • Column: A C18 or C30 reversed-phase column is commonly used for carotenoid separation.[8]

  • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is often effective.[8] A typical gradient might start with a higher polarity and gradually increase the proportion of the less polar solvent.

  • Detection: Monitor the absorbance at the λmax of this compound (approximately 460 nm).

  • Injection: Inject a consistent volume of the working solution for each analysis.

4. Data Analysis:

  • For each time point and storage condition, determine the peak area of the this compound peak.

  • Calculate the percentage of this compound remaining relative to the initial (T=0) measurement.

  • Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.

Mandatory Visualization

Storage_Workflow Workflow for Preventing this compound Oxidation cluster_prep Preparation of Standard cluster_storage Storage Conditions cluster_handling Handling for Use cluster_key Key Factors to Control weigh Weigh Solid Standard (Subdued Light) dissolve Dissolve in Deoxygenated Solvent with Antioxidant weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot Transfer to Storage Vials purge Purge with Inert Gas (Nitrogen/Argon) aliquot->purge seal Seal Tightly purge->seal freeze Store at -20°C to -80°C seal->freeze equilibrate Equilibrate to Room Temp (In Dark) freeze->equilibrate Retrieve for Experiment prepare Prepare Working Dilutions equilibrate->prepare analyze Immediate Analysis prepare->analyze light Light oxygen Oxygen heat Heat

Caption: Workflow for the proper storage and handling of this compound standards to prevent oxidative degradation.

References

Enhancing the bioavailability of apocarotenal in experimental diets.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of apocarotenal in experimental diets.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the bioavailability of this compound?

A1: The bioavailability of apocarotenals is influenced by several factors. A primary limitation is their extensive metabolism within intestinal cells into compounds like β-apo-8'-carotenoic acid and 5,6-epoxy-β-apo-8'-carotenol.[1][2][3] This suggests that apocarotenals may not be absorbed directly from the diet in their original form.[1][2][3] Additionally, like other carotenoids, their lipophilic nature requires proper solubilization into mixed micelles in the gut for absorption to occur.[4][5] The food matrix in which the this compound is delivered also plays a crucial role; for instance, crystalline or protein-bound forms are less bioavailable.[5]

Q2: How does dietary fat influence the absorption of this compound?

A2: Dietary fat is essential for the absorption of apocarotenals and other carotenoids.[6][7] Fats facilitate the release of these lipophilic compounds from the food matrix and are necessary for the formation of mixed micelles in the small intestine.[4][7] These micelles act as transport vehicles, carrying the apocarotenals to the surface of the intestinal cells for uptake.[4] Both the quantity and type of fat are important. A higher quantity of dietary fat generally leads to enhanced bioavailability.[8] Furthermore, fats rich in unsaturated fatty acids, such as those found in olive oil and soybean oil, have been shown to be more effective at improving carotenoid bioavailability compared to saturated fatty acids.[6][8]

Q3: What is the role of the food matrix in this compound bioavailability?

A3: The food matrix, which is the physical and chemical structure of the food, significantly impacts the bioaccessibility of apocarotenals.[4][9] For carotenoids to be absorbed, they must first be released from this matrix.[4] Food processing techniques like heat treatment can disrupt the plant cell walls and break down protein-carotenoid complexes, thereby increasing the release and subsequent bioavailability of carotenoids.[5][10] Conversely, a dense or fibrous food matrix can hinder the release of these compounds, leading to lower absorption.[4]

Q4: What are nanoemulsions and how can they enhance this compound bioavailability?

A4: Nanoemulsions are dispersions of oil and water with droplet sizes typically in the range of 20-200 nanometers.[11][12] They are a promising delivery system for enhancing the bioavailability of lipophilic compounds like this compound for several reasons.[13][14][15] Encapsulating this compound in nanoemulsions can protect it from degradation in the gastrointestinal tract, increase its solubility in the aqueous environment of the gut, and facilitate its transport to the intestinal cells for absorption.[11][16][17] The small droplet size of nanoemulsions provides a large surface area for digestion and absorption.[12]

Q5: Can the presence of other carotenoids affect the absorption of this compound?

A5: Yes, there can be competitive interactions between different carotenoids during absorption.[4][18] When multiple carotenoids are consumed simultaneously, they may compete for incorporation into mixed micelles and for uptake by the intestinal cells.[18] For example, some studies have shown that lutein (B1675518) can decrease the absorption of β-carotene.[4] This suggests that the presence of other carotenoids in an experimental diet could potentially reduce the bioavailability of this compound.

Troubleshooting Guides

Problem 1: Low or inconsistent this compound uptake in Caco-2 cell experiments.

Possible Cause Troubleshooting Step
Inadequate micellarization of this compound. Ensure the this compound is properly solubilized in a micellar solution before being added to the cell culture medium. Tween 40 is a commonly used surfactant for this purpose.[1][2][3]
This compound degradation during incubation. Apocarotenals can be unstable in cell culture environments.[19] Minimize incubation times where possible and perform stability tests of the this compound in the medium under experimental conditions to account for any degradation.[19]
High rate of metabolism by Caco-2 cells. Caco-2 cells are known to rapidly metabolize apocarotenals.[1][2][3] Consider shorter incubation periods to capture the initial uptake before extensive metabolism occurs. Analyze both the cells and the medium for known metabolites.
Cell monolayer is not fully differentiated. Caco-2 cells need to be fully differentiated to exhibit the morphological and functional characteristics of enterocytes.[2] Ensure cells are cultured for the appropriate duration (typically 18-21 days) to form a differentiated monolayer with well-developed brush borders.

Problem 2: Poor in vivo bioavailability of this compound despite high dietary inclusion.

Possible Cause Troubleshooting Step
Insufficient dietary fat. The experimental diet may lack the necessary amount or type of fat to facilitate this compound absorption.[7][8] Ensure the diet contains an adequate amount of fat (at least 5-10g per meal is suggested for carotenoids) and consider using oils rich in unsaturated fatty acids.[8][20]
Inhibitory effects of the food matrix. The this compound may be strongly bound within the food matrix, limiting its release.[4] If using a whole food source, consider processing methods like homogenization or heat treatment to disrupt the matrix.[5][10] If using a purified this compound, ensure it is well-dispersed in the dietary oil.
Competition from other dietary components. Other dietary components, such as certain types of fiber (e.g., pectin) or other carotenoids, can interfere with this compound absorption.[4] Review the composition of the experimental diet and consider removing or reducing potentially inhibitory components.
Rapid metabolism in the intestine. Apocarotenals are subject to extensive metabolism in the intestine.[1][2][3] Consider using a delivery system, such as a nanoemulsion, to protect the this compound from enzymatic degradation.[11][16][17]

Data Presentation

Table 1: Influence of Delivery System on Carotenoid Bioaccessibility (In Vitro)

CarotenoidDelivery SystemBioaccessibility (%)Reference(s)
β-CaroteneTablet (in isolation)0.3[21]
β-CaroteneSoft Gel (in isolation)2.4[21]
β-CaroteneTablet with LCT Nanoemulsion20[21]
β-CaroteneSoft Gel with LCT Nanoemulsion5[21]
β-CaroteneTablet with MCT NanoemulsionSlightly Improved[21]
LuteinNanoemulsionSignificantly Higher vs. Supplements[22]
Lycopene (B16060)NanoemulsionHigh[22]

Note: LCT = Long-Chain Triglycerides, MCT = Medium-Chain Triglycerides. Data for lutein and lycopene are qualitative but indicate a significant improvement with nanoemulsions.

Table 2: Effect of Dietary Fat Type and Amount on Carotenoid Bioavailability

CarotenoidDietary Fat ConditionOutcomeReference(s)
General CarotenoidsHigher quantity of dietary fat co-consumedEnhanced bioavailability[8]
General CarotenoidsFats rich in unsaturated fatty acidsGreater improvement in bioavailability (SMD 0.90)[8]
General CarotenoidsFats rich in saturated fatty acidsLesser improvement in bioavailability (SMD 0.27)[8]
β-CaroteneFull-fat vs. fat-free salad dressingIncreased absorption[7]

Note: SMD = Standardized Mean Difference.

Experimental Protocols

Protocol 1: In Vitro Digestion and Caco-2 Cell Uptake of this compound

This protocol is adapted from methodologies described for carotenoid and apocarotenoid bioavailability studies.[2][23]

  • Preparation of this compound Micelles:

    • Dissolve the this compound in an appropriate solvent (e.g., THF or hexane).

    • Add the this compound solution to a solution of Tween 40 in serum-free cell culture medium.

    • Remove the organic solvent under a stream of nitrogen.

    • Vortex to form a clear micellar solution.

  • In Vitro Digestion (Simulated):

    • Homogenize the experimental diet containing this compound.

    • Incubate the homogenate with simulated gastric fluid (pepsin in acidic buffer) to mimic stomach digestion.

    • Adjust the pH to neutral and add simulated intestinal fluid (pancreatin and bile salts) to mimic small intestine digestion.

    • Incubate at 37°C with shaking.

    • Centrifuge the digestate to separate the aqueous (micellar) fraction from the solid pellet.

  • Caco-2 Cell Culture:

    • Seed Caco-2 cells on 6-well plates and grow until a differentiated monolayer is formed (approximately 18-21 days).

    • Confirm cell differentiation by measuring transepithelial electrical resistance (TEER).

  • Cellular Uptake Experiment:

    • Wash the differentiated Caco-2 cell monolayers with phosphate-buffered saline (PBS).

    • Add the prepared this compound micelles or the micellar fraction from the in vitro digestion to the apical side of the cells.

    • Incubate at 37°C for the desired time points (e.g., 0.5, 1, 4, 8 hours).[2]

    • After incubation, collect the medium.

    • Wash the cells twice with ice-cold PBS.[23]

    • Lyse the cells or scrape them into PBS for extraction.[23]

  • Extraction and Analysis:

    • Extract this compound and its metabolites from the medium and the cells using a suitable organic solvent (e.g., hexane/isopropanol mixture).[23]

    • Dry the extract under nitrogen and resuspend in a solvent compatible with the analytical method.

    • Analyze the concentrations of this compound and its metabolites using HPLC with a photodiode array (PDA) detector or LC-MS.[23]

Protocol 2: Preparation of this compound-Loaded Nanoemulsions

This protocol uses a high-pressure homogenization method, a common technique for producing food-grade nanoemulsions.[11]

  • Preparation of Oil Phase:

    • Dissolve the this compound in a food-grade oil (e.g., olive oil, soybean oil) to the desired concentration.

    • Gently heat and stir until the this compound is fully dissolved.

  • Preparation of Aqueous Phase:

    • Dissolve a food-grade emulsifier (e.g., Tween 80, lecithin) in deionized water.

  • Coarse Emulsion Formation:

    • Add the oil phase to the aqueous phase while stirring with a high-speed blender to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Operate the homogenizer at a specified pressure (e.g., 100-150 MPa) for a set number of passes (e.g., 2-5 passes).[11]

    • Cool the system to prevent overheating and degradation of the this compound.

  • Characterization of Nanoemulsion:

    • Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Measure the encapsulation efficiency by separating the free this compound from the encapsulated this compound (e.g., by ultracentrifugation) and quantifying the amount in each fraction.

Mandatory Visualizations

apocarotenal_pathway cluster_lumen cluster_enterocyte Lumen Intestinal Lumen Micelle Mixed Micelle (with dietary fats, bile salts) Enterocyte Enterocyte Micelle->Enterocyte Uptake Apocarotenal_Lumen This compound Apocarotenal_Lumen->Micelle Incorporation Apocarotenal_Cell This compound Metabolism Metabolism (e.g., oxidation) Apocarotenal_Cell->Metabolism Metabolites Apocarotenoic Acid & Other Metabolites Metabolism->Metabolites Chylomicron Chylomicron Metabolites->Chylomicron Packaging Lymph Lymphatic System Chylomicron->Lymph Secretion

Caption: this compound absorption and metabolism pathway in the small intestine.

experimental_workflow start Start: Experimental Diet with this compound digestion In Vitro Digestion (Gastric & Intestinal Phases) start->digestion separation Centrifugation: Separate Micellar Fraction digestion->separation caco2 Incubate Micellar Fraction with Differentiated Caco-2 Cells separation->caco2 collection Collect Cells & Medium at Time Points caco2->collection extraction Solvent Extraction of This compound & Metabolites collection->extraction analysis HPLC or LC-MS Analysis extraction->analysis end End: Quantify Uptake & Metabolism analysis->end bioavailability_factors bioavailability Enhanced this compound Bioavailability fat Dietary Fat (Unsaturated > Saturated) fat->bioavailability Promotes Micellarization matrix Food Matrix Disruption (e.g., Heat, Homogenization) matrix->bioavailability Increases Release delivery Delivery System (e.g., Nanoemulsions) delivery->bioavailability Protects & Solubilizes processing Food Processing processing->bioavailability Improves Bioaccessibility

References

Technical Support Center: Apocarotenal Isomerization in Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of apocarotenal during thermal processing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a concern during thermal processing?

This compound isomerization is the process where the all-trans form of the molecule, which is typically the most abundant and often the most biologically active form, converts into its cis isomers (e.g., 9-cis, 13-cis) when exposed to energy, such as heat.[1][2] This is a concern because different isomers can have varying physical, chemical, and biological properties, including altered bioavailability and efficacy, which can lead to inaccurate experimental results and reduced product quality.

Q2: What are the primary factors that induce the isomerization of this compound during thermal processing?

Several factors can promote the isomerization of apocarotenals during thermal processing. The main contributors are:

  • Heat: Higher temperatures provide the necessary activation energy for the conversion from trans to cis isomers.[3]

  • Light: Exposure to light, especially UV light, can also provide the energy to overcome the isomerization barrier.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which can also contribute to isomerization.

  • Acids: Acidic conditions can catalyze the isomerization process.

Q3: How does the food matrix affect this compound isomerization?

The food matrix plays a crucial role in the stability of apocarotenals. A complex food matrix can offer protection to carotenoids, including apocarotenals, by physically entrapping them and limiting their exposure to oxygen and light.[3] For instance, the crystalline form of carotenoids within a plant matrix is more stable than when they are dissolved in oil.[4] However, processing can disrupt this protective matrix, making the apocarotenals more susceptible to isomerization. The composition of the matrix, such as the presence of lipids, proteins, and antioxidants, can also significantly influence the rate of isomerization.

Q4: Can antioxidants help reduce the isomerization of this compound?

Yes, antioxidants can play a significant role in minimizing both the degradation and isomerization of apocarotenals. They function by scavenging free radicals and quenching singlet oxygen, which can initiate the degradation pathways that lead to isomerization. Commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT)

  • α-Tocopherol (Vitamin E)

  • Ascorbyl Palmitate

The effectiveness of an antioxidant can depend on the specific system, including the food matrix and processing conditions.[5]

Troubleshooting Guides

Problem 1: High levels of cis-isomers detected in my sample after thermal processing.

Potential CauseSuggested Solution
Excessive Heat Exposure Optimize the time and temperature of your thermal processing. Use the minimum heat required to achieve the desired outcome. Consider using high-temperature short-time (HTST) processing if applicable.[1]
Presence of Oxygen Deoxygenate your samples and processing environment. This can be achieved by purging with an inert gas like nitrogen or argon.[1]
Light Exposure Protect your samples from light during processing and storage. Use amber glassware or wrap containers in aluminum foil.
Acidic Conditions If your experimental conditions allow, adjust the pH to be closer to neutral. Carotenoids are generally more stable in neutral to slightly alkaline conditions.
Inappropriate Solvent/Matrix If working with extracts, choose a solvent that minimizes isomerization. For food matrices, consider the composition and its potential to protect the this compound.

Problem 2: Inconsistent results for this compound isomer ratios between experimental runs.

Potential CauseSuggested Solution
Variable Processing Conditions Ensure that all processing parameters (temperature, time, heating/cooling rates) are precisely controlled and consistent across all experiments.
Inconsistent Sample Preparation Standardize your sample preparation protocol to ensure uniformity in matrix composition, particle size, and initial this compound concentration.
Degradation during Analysis Minimize light and heat exposure during sample extraction and HPLC analysis. Use an autosampler with cooling capabilities and prepare samples immediately before analysis.
Contamination Ensure all glassware and equipment are thoroughly cleaned to avoid contamination with pro-oxidants or catalytic substances.

Data Presentation

Table 1: Activation Energies for β-Carotene Isomerization in Different Systems (Proxy for this compound)

SystemActivation Energy (kJ/mol)Reference
Carrot Puree11[3]
Oil/Carrot Emulsion70.5
Enriched Oil Phase75.0
Gum Arabic/Maltodextrin Matrix33.6

Note: Specific kinetic data for this compound isomerization is limited. The data for β-carotene, its precursor, is provided here as a reasonable approximation.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Isomers

This protocol is a general guideline for the separation and quantification of β-apo-8'-carotenal isomers.

1. Sample Preparation:

  • Extract the this compound from the sample matrix using an appropriate solvent (e.g., a mixture of hexane, acetone, and ethanol). To prevent further isomerization, perform the extraction under subdued light and at a low temperature.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the residue in the mobile phase for HPLC analysis.

2. HPLC System and Conditions:

  • Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers.

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. The exact gradient profile will need to be optimized for the specific isomers of interest.

  • Detector: A photodiode array (PDA) detector is ideal for identifying and quantifying the different isomers based on their unique absorption spectra. Set the detection wavelength at the λmax of the this compound of interest (e.g., ~450 nm for β-apo-8'-carotenal).

  • Column Temperature: Maintain a controlled column temperature, typically between 20°C and 30°C, to ensure reproducible retention times.

3. Quantification:

  • Identify the peaks corresponding to the different isomers based on their retention times and spectral characteristics compared to authentic standards.

  • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated from known concentrations of the standards.

Protocol 2: In-vitro Evaluation of Antioxidant Efficacy

This protocol can be used to assess the effectiveness of different antioxidants in preventing the thermal degradation and isomerization of this compound in an oil-in-water emulsion model system.

1. Emulsion Preparation:

  • Prepare an oil phase by dissolving β-apo-8'-carotenal and the antioxidant to be tested (e.g., α-tocopherol, BHT) in a suitable oil (e.g., corn oil).

  • Prepare an aqueous phase, typically containing an emulsifier such as gum arabic dissolved in deionized water.

  • Homogenize the oil and aqueous phases to form a stable oil-in-water emulsion.

2. Thermal Treatment:

  • Divide the emulsion into aliquots and subject them to different temperatures (e.g., 60°C, 80°C, 100°C) for specific time intervals in a controlled temperature water bath or oven. Include a control sample with no antioxidant.

3. Analysis:

  • At each time point, extract the this compound from an aliquot of the emulsion as described in Protocol 1.

  • Analyze the extracted sample using HPLC to determine the concentration of the all-trans isomer and the various cis-isomers.

4. Data Analysis:

  • Plot the concentration of the all-trans isomer as a function of time for each temperature and antioxidant condition.

  • Calculate the degradation rate constants and compare the efficacy of the different antioxidants in preserving the all-trans-apocarotenal.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Start with this compound-containing Sample extract Extract this compound start->extract concentrate Concentrate Extract extract->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute inject Inject into HPLC reconstitute->inject separate Separate Isomers (C30 Column) inject->separate detect Detect with PDA separate->detect quantify Quantify Isomers detect->quantify analyze Analyze Chromatograms quantify->analyze calculate Calculate Isomer Ratios analyze->calculate report Report Results calculate->report

Caption: Workflow for this compound Isomer Analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue High cis-Isomer Levels Detected cause1 Excessive Heat issue->cause1 cause2 Oxygen Exposure issue->cause2 cause3 Light Exposure issue->cause3 cause4 Acidic pH issue->cause4 solution1 Optimize Time/Temp cause1->solution1 solution2 Use Inert Atmosphere cause2->solution2 solution3 Protect from Light cause3->solution3 solution4 Adjust pH to Neutral cause4->solution4

Caption: Troubleshooting High this compound Isomerization.

References

Validation & Comparative

Comparing the pro-vitamin A activity of apocarotenal versus beta-carotene.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the pro-vitamin A activity of apocarotenal and the well-established beta-carotene (B85742) reveals key differences in their conversion efficiency to vitamin A. While both serve as precursors to retinal, the essential molecule for vision and other biological functions, experimental data indicates that beta-carotene holds a superior position in terms of its vitamin A potential.

This guide provides a detailed comparison of the pro-vitamin A activity of this compound versus beta-carotene, presenting quantitative data from in vitro enzymatic assays and discussing the metabolic pathways involved. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of nutrition, pharmacology, and retinoid research.

Quantitative Comparison of Pro-Vitamin A Activity

The enzymatic conversion of carotenoids and their derivatives to retinal is the cornerstone of their pro-vitamin A activity. The primary enzyme responsible for this conversion is β-carotene 15,15′-oxygenase (BCO1). In vitro studies using purified recombinant human BCO1 provide a direct comparison of the catalytic efficiency of this enzyme with beta-carotene and beta-apo-8'-carotenal as substrates.

SubstrateVmax (nmol retinal/mg BCO1 × h)Km (μM)kcat/Km (M⁻¹ min⁻¹)Relative Catalytic Efficiency (%)
Beta-Carotene 197.217.26098100
Beta-apo-8'-carotenal Not reportedNot reportedLower than beta-caroteneLower

Table 1: In vitro enzymatic cleavage of beta-carotene and beta-apo-8'-carotenal by purified recombinant human BCO1.[1]

As indicated in Table 1, while beta-apo-8'-carotenal is a substrate for BCO1 and is cleaved to produce retinal, its catalytic efficiency is lower than that of beta-carotene.[1] This suggests that on a molecular level, beta-carotene is more readily converted to the active form of vitamin A by the key enzyme in the metabolic pathway.

In vivo studies in rats have further substantiated the higher pro-vitamin A activity of beta-carotene. When vitamin A-deficient rats were administered beta-carotene, the primary products found in the intestine, serum, and liver were retinol (B82714) and its esters.[2] In contrast, beta-apocarotenals were detected in very minor amounts, constituting less than 5% of the retinoids formed from beta-carotene.[2] This indicates that the central cleavage of beta-carotene is the predominant pathway for vitamin A formation in vivo.

Metabolic Pathways and Conversion to Retinal

Both beta-carotene and apocarotenals undergo enzymatic conversion to ultimately yield retinal, which can then be reversibly reduced to retinol (vitamin A) or irreversibly oxidized to retinoic acid, a potent regulator of gene expression.

Beta-Carotene Metabolism

Beta-carotene can be metabolized through two primary pathways:

  • Central Cleavage: This is the main pathway for vitamin A production. The enzyme BCO1 cleaves the beta-carotene molecule symmetrically at the central 15,15' double bond, yielding two molecules of retinal.[3][4][5]

  • Eccentric Cleavage: This pathway involves the cleavage of beta-carotene at other double bonds by enzymes such as β-carotene 9',10'-oxygenase (BCO2), producing various apocarotenals (e.g., beta-apo-10'-carotenal, beta-apo-12'-carotenal) and other metabolites.[3][4][5] These apocarotenals can then be further metabolized.

This compound Metabolism

Apocarotenals, whether ingested directly or formed from the eccentric cleavage of beta-carotene, can also serve as substrates for BCO1. This enzyme cleaves the this compound molecule to yield one molecule of retinal.[1][3]

Metabolic Pathway Comparison cluster_0 Beta-Carotene Metabolism cluster_1 This compound Metabolism cluster_2 Common Pathway Beta-Carotene Beta-Carotene Retinal (2 molecules) Retinal (2 molecules) Beta-Carotene->Retinal (2 molecules) BCO1 (Central Cleavage) Apocarotenals Apocarotenals Beta-Carotene->Apocarotenals BCO2 (Eccentric Cleavage) Retinal Retinal Retinal (2 molecules)->Retinal This compound This compound Retinal (1 molecule) Retinal (1 molecule) This compound->Retinal (1 molecule) BCO1 Retinal (1 molecule)->Retinal Retinol Retinol Retinal->Retinol Retinoic Acid Retinoic Acid Retinal->Retinoic Acid

Metabolic conversion of Beta-Carotene and this compound to Retinoids.

Experimental Protocols

The determination of pro-vitamin A activity relies on established in vivo and in vitro experimental protocols.

In Vivo Bioassays

1. Rat Growth Bioassay: This classic method assesses the ability of a test compound to promote growth in vitamin A-deficient rats.

  • Animal Model: Weanling rats are depleted of vitamin A by feeding them a vitamin A-deficient diet until growth plateaus.

  • Supplementation: Depleted rats are divided into groups and supplemented with graded doses of a reference standard (e.g., retinyl acetate) and the test compounds (beta-carotene or this compound).

  • Measurement: The growth response (weight gain) over a specific period is measured.

  • Analysis: A dose-response curve is generated for the reference standard, and the pro-vitamin A activity of the test compounds is determined by comparing the growth they support to the standard curve.

2. Liver Vitamin A Storage Assay: This method quantifies the amount of vitamin A stored in the liver after supplementation, which is the primary storage site for vitamin A in the body.[6][7][8]

  • Animal Model: Similar to the growth bioassay, animals (rats or chicks) are first depleted of vitamin A.

  • Supplementation: Depleted animals are administered known doses of the reference standard and test compounds for a defined period.

  • Sample Collection: At the end of the supplementation period, the animals are euthanized, and their livers are collected.

  • Analysis: The concentration of retinol and retinyl esters in the liver is determined using analytical techniques such as high-performance liquid chromatography (HPLC).

  • Calculation: The pro-vitamin A activity is calculated by comparing the amount of vitamin A stored per microgram of the test compound to that of the reference standard.

In_Vivo_Bioassay_Workflow cluster_Depletion Depletion Phase cluster_Supplementation Supplementation Phase cluster_Analysis Analysis Phase Animal_Model Weanling Rats/Chicks Deficient_Diet Vitamin A-Deficient Diet Animal_Model->Deficient_Diet Depletion Growth Plateau / Depleted Liver Stores Deficient_Diet->Depletion Grouping Divide into Groups Depletion->Grouping Standard Reference Standard (Retinyl Acetate) Grouping->Standard Test_BC Test Compound (Beta-Carotene) Grouping->Test_BC Test_Apo Test Compound (this compound) Grouping->Test_Apo Measurement Measure Growth or Collect Livers Standard->Measurement Test_BC->Measurement Test_Apo->Measurement Data_Analysis Analyze Data (Dose-Response Curve / HPLC) Measurement->Data_Analysis Activity Determine Pro-Vitamin A Activity Data_Analysis->Activity

Workflow for in vivo pro-vitamin A activity bioassays.
In Vitro BCO1 Enzyme Assay

This assay directly measures the enzymatic conversion of a substrate to retinal by purified BCO1.

  • Enzyme Preparation: Recombinant human BCO1 is expressed and purified.

  • Reaction Mixture: A reaction buffer containing the purified BCO1 enzyme is prepared.[1]

  • Substrate Addition: The substrate (beta-carotene or this compound), solubilized with a detergent like Tween 40, is added to initiate the reaction.[1]

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Extraction and Analysis: The reaction is stopped, and the products are extracted and analyzed by HPLC to quantify the amount of retinal formed.

  • Kinetic Analysis: By varying the substrate concentration, kinetic parameters such as Vmax and Km can be determined to calculate the catalytic efficiency (kcat/Km).[1]

Conclusion

Based on the available experimental evidence, beta-carotene exhibits a significantly higher pro-vitamin A activity compared to this compound. This is primarily attributed to its efficient central cleavage by BCO1, yielding two molecules of retinal. While apocarotenals can also be converted to retinal, their lower catalytic efficiency with BCO1 and their minor formation during in vivo beta-carotene metabolism suggest they are less significant contributors to the overall vitamin A pool. For researchers and professionals in drug development, focusing on beta-carotene and its various formulations remains the more potent strategy for addressing vitamin A requirements and related therapeutic applications.

References

Validation of HPLC methods for apocarotenal quantification in processed foods.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of HPLC Methods for Apocarotenal Quantification in Processed Foods

For researchers, scientists, and professionals in drug development, the accurate quantification of apocarotenals in processed foods is crucial for quality control, nutritional labeling, and stability testing. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. This guide provides a detailed comparison of validated HPLC methods, complete with experimental protocols and performance data, to aid in method selection and implementation.

Comparison of Validated HPLC Methods

The choice of an HPLC method for this compound quantification depends on several factors, including the specific apocarotenals of interest, the food matrix, required sensitivity, and available instrumentation. Below is a comparison of two common approaches: a robust HPLC method utilizing a C30 column, and a rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method with a C18 column.

ParameterMethod 1: HPLC with C30 ColumnMethod 2: UHPLC with C18 ColumnAlternative Method: HPLC-MS/MS
Principle Reverse-phase chromatography with a C30 stationary phase provides excellent shape selectivity for carotenoid isomers.[1][2]Utilizes smaller particle size columns for faster analysis and higher efficiency, though with potentially less resolution for isomers compared to C30.[1]Couples HPLC separation with mass spectrometry for highly sensitive and specific detection based on mass-to-charge ratio.[3][4]
Target Analytes β-carotene and β-apo-8′-carotenalBroad range of carotenoids and apocarotenalsWide range of carotenoids and their metabolites
Column YMC C30 Carotenoid S-5, 4.6 x 250 mm, 5 µm[5]Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µmVarious C18 or C30 columns can be used
Mobile Phase Gradient of Methanol/Water/TEA and MTBE/Methanol/TEA[5]Gradient of Acetonitrile/Methanol and Acetonitrile/Methanol/Ethyl Acetate[6]Similar to HPLC-DAD methods, but requires volatile buffers
Detector Diode Array Detector (DAD)DAD or Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)[3]
Run Time ~26 minutes[5]<10 minutes[6]Variable, depends on chromatographic setup
Linearity (r²) >0.995[5]Typically >0.99Typically >0.99
LOD (β-apo-8'-carotenal) 0.09–0.18 µg/g (matrix dependent)[5]Generally in the low µg/mL range[6]Can be up to 37 times more sensitive than DAD for some carotenoids.[3]
LOQ (β-apo-8'-carotenal) 0.28 µg/mL (instrumental)[5]Typically <1.0 µg/mL[6]Lower than DAD, offering higher sensitivity
Accuracy (% Recovery) 85-110%[5]85-100%[6]High, but can be affected by matrix effects (ion suppression or enhancement).[3]
Precision (%RSD) <15%[5]Typically <10%Generally low, comparable to DAD
Advantages Excellent resolution of geometric isomers.[1]High throughput, reduced solvent consumption.[1]High sensitivity and selectivity, definitive identification.[3]
Disadvantages Longer analysis time compared to UHPLC.[1]May have co-elution of some isomers.[1]Higher equipment cost, potential for matrix effects.[3]

Experimental Protocols

Detailed methodologies for sample preparation and chromatographic analysis are critical for reproducible results.

Method 1: HPLC with C30 Column for β-apo-8′-carotenal

This method is adapted from a validated procedure for the simultaneous determination of β-carotene and β-apo-8′-carotenal in various processed foods.[5]

1. Sample Preparation:

  • Low-Fat Liquid Foods:

    • Weigh 5g of the sample into a 50 mL centrifuge tube.

    • Add 0.2g of calcium carbonate.

    • Add 25 mL of extraction solvent (ethyl acetate:acetone:ethanol (B145695) at 2:1:1 v/v/v) containing BHT (30 mg/L) and an internal standard (e.g., retinyl acetate).

    • Vortex for 1 minute, then sonicate for 20 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction twice.

    • Combine the supernatants, evaporate to dryness under nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC injection.

  • High-Fat Solid Foods:

    • Weigh 1g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ethanol and 1 mL of 50% (w/v) potassium hydroxide.

    • Incubate at 56°C for 20 minutes for saponification.

    • Cool the tube and add 10 mL of deionized water and 10 mL of hexane (B92381).

    • Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.

    • Collect the upper hexane layer. Repeat the extraction twice.

    • Combine the hexane extracts and wash with deionized water until the washings are neutral.

    • Evaporate the hexane layer to dryness under nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

2. HPLC Conditions:

  • Column: YMC C30 Carotenoid, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 90% Methanol:10% Water with 0.1% Triethylamine (TEA)

  • Mobile Phase B: 90% Methyl-tert-butyl ether (MTBE):10% Methanol with 0.1% TEA

  • Gradient:

    • 0-20 min: 6.5% to 100% B

    • 20-23 min: 100% B

    • 23-26 min: 100% to 6.5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: DAD, monitoring at 450 nm for β-apo-8′-carotenal.

Method 2: Representative UHPLC with C18 Column

This protocol is a representative method based on literature for rapid carotenoid analysis.[6]

1. Sample Preparation:

  • Follow a suitable extraction procedure as described in Method 1, ensuring the final extract is free of particulates.

2. UHPLC Conditions:

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Acetonitrile:Methanol (85:15) with 0.1% BHT and 0.05% TEA

  • Mobile Phase B: Acetonitrile:Methanol:Ethyl Acetate (60:20:20) with 0.1% BHT and 0.05% TEA

  • Gradient: Optimized for rapid elution (e.g., a steep gradient from a low to high percentage of B over a few minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 28°C

  • Detector: DAD or MS.

Mandatory Visualizations

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method for this compound quantification, based on ICH guidelines.

HPLC_Validation_Workflow cluster_params Validation Parameters start Define Analytical Method Scope protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness experiments Perform Validation Experiments specificity->experiments linearity->experiments accuracy->experiments precision->experiments lod_loq->experiments robustness->experiments data_analysis Data Analysis & Statistical Evaluation experiments->data_analysis report Compile Validation Report data_analysis->report end Method Approved for Routine Use report->end

Caption: Workflow for HPLC method validation.

This guide provides a foundational understanding of the key considerations for selecting and validating an HPLC method for this compound quantification in processed foods. The choice between a traditional HPLC method with a C30 column and a faster UHPLC method with a C18 column will depend on the specific analytical needs, with the former offering superior resolution and the latter providing higher throughput. For applications requiring the highest sensitivity and specificity, coupling HPLC with mass spectrometry is the recommended approach.

References

Comparative Analysis of Apocarotenoid Content in Citrus Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of apocarotenal content in various citrus fruit varieties, intended for researchers, scientists, and professionals in drug development. Apocarotenoids are oxidative cleavage products of carotenoids that contribute significantly to the color, aroma, and nutritional properties of citrus fruits.[1][2] Notably, compounds such as trans-β-apo-8'-carotenal and the C30 apocarotenoid β-citraurin are key pigments that define the characteristic orange-red hues of many mandarin and orange peels.[3][4]

The accumulation of these pigments is highly dependent on the citrus variety and is regulated by genetic factors, primarily the expression of carotenoid cleavage dioxygenase (CCD) enzymes, such as CitCCD4b.[1][5] This guide synthesizes experimental data on apocarotenoid concentrations, details the methodologies for their quantification, and visualizes the core biosynthetic pathways and experimental workflows.

Quantitative Comparison of Apocarotenoid Content

The concentration of apocarotenoids varies significantly among citrus cultivars, particularly in the peel (flavedo), where they are most abundant. Recent studies utilizing liquid chromatography–mass spectrometry (LC–MS) have enabled precise quantification of these compounds. The following table summarizes the content of key apocarotenoids identified in the peels of different citrus types, highlighting the dramatic difference between red-peeled and yellow-peeled varieties, which is linked to higher expression levels of the CitCCD4b gene.[1][2]

ApocarotenoidCitrus Peel TypeMean Content (ng/g dry weight)Key Precursor(s)Reference
β-apo-8'-carotenal Red Peels11,500β-carotene, β-cryptoxanthin[1][2]
Yellow Peels2,100β-carotene, β-cryptoxanthin[1][2]
β-citraurin Red Peels1,500Zeaxanthin (B1683548), β-cryptoxanthin[1][2]
Yellow Peels1,000Zeaxanthin, β-cryptoxanthin[1][2]
β-citraurol Red Peels1,300β-citraurin[1][2]
Yellow Peels200β-citraurin[1][2]
Crocetin dialdehyde Red Peels1,200Zeaxanthin[1][2]
Yellow Peels100Zeaxanthin[1][2]
3-OH-β-cyclocitral Red Peels1,100β-cryptoxanthin, Zeaxanthin[1][2]
Yellow Peels100β-cryptoxanthin, Zeaxanthin[1][2]

Note: "Red Peels" refers to citrus varieties with high CitCCD4b expression, leading to reddish peels, while "Yellow Peels" have lower expression.

Biosynthesis of C30 Apocarotenoids in Citrus

The formation of characteristic C30 apocarotenoids like β-citraurin in citrus is a key biochemical process responsible for the fruit's vibrant coloration.[4][6] This pathway is initiated by the enzymatic cleavage of C40 carotenoid precursors. The enzyme Carotenoid Cleavage Dioxygenase 4 (CitCCD4b) has been identified as the primary catalyst, specifically targeting the 7',8' double bond of xanthophylls such as zeaxanthin and β-cryptoxanthin to produce these pigments.[4]

Apocarotenoid_Biosynthesis Biosynthesis of C30 Apocarotenoids cluster_precursors C40 Carotenoid Precursors cluster_enzyme Enzymatic Cleavage cluster_products C30 Apocarotenoid Products Zeaxanthin Zeaxanthin CCD4b Carotenoid Cleavage Dioxygenase 4 (CitCCD4b) Zeaxanthin->CCD4b b_Cryptoxanthin β-Cryptoxanthin b_Cryptoxanthin->CCD4b b_Citraurin β-Citraurin CCD4b->b_Citraurin b_apo_8_carotenal β-apo-8'-carotenal CCD4b->b_apo_8_carotenal

Caption: Enzymatic conversion of C40 carotenoids to C30 apocarotenoids by CitCCD4b.

Experimental Protocols

The quantification of apocarotenals from citrus matrices requires robust extraction and analytical procedures. The following protocols are synthesized from established methodologies.[4][7][8]

This protocol outlines the steps for extracting carotenoids and apocarotenoids from citrus peel (flavedo), where they are most concentrated.

  • Sample Collection: Collect fresh citrus fruits. Separate the flavedo (colored outer peel) from the albedo (white pith).

  • Homogenization: Immediately freeze the flavedo in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder. Lyophilize the powder to remove water.

  • Solvent Extraction:

    • Weigh approximately 0.5 g of the lyophilized powder.

    • Add a solvent mixture, such as acetone/ethanol/hexane (1:1:2, v/v/v), containing an antioxidant like 0.1% Butylated hydroxytoluene (BHT) to prevent degradation.[7]

    • Extract using ultrasonication for approximately 30 minutes.[7]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet until the plant material is colorless.

    • Pool the organic supernatants.

  • Saponification (Optional but Recommended): To remove interfering lipids and chlorophylls, the extract can be saponified. This is achieved by adding a methanolic potassium hydroxide (B78521) (KOH) solution and incubating overnight in the dark.[4] Following saponification, the apocarotenoids are re-extracted into a non-polar solvent like diethyl ether.

  • Final Preparation: Evaporate the solvent under a stream of nitrogen. Re-dissolve the dried extract in a suitable solvent (e.g., a chloroform:methanol (B129727):acetone solution) for analysis.[4]

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the standard method for separating and quantifying apocarotenoids.

  • Chromatographic System: An HPLC system equipped with a C30 reverse-phase column is ideal for separating carotenoid isomers.[4][8]

  • Mobile Phase: A ternary gradient elution system is typically used, involving solvents such as methanol (MeOH), water, and methyl tert-butyl ether (MTBE).[4]

  • Detection: A PDA detector is set to scan a wide range of wavelengths (e.g., 250-540 nm). Apocarotenoids are identified by comparing their retention times and absorption spectra to authentic standards.[4]

  • Quantification: The concentration of each compound is calculated by integrating the peak area at its maximum absorbance wavelength and comparing it against a calibration curve generated from pure standards.[4]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to the final quantification of apocarotenoids.

Experimental_Workflow Apocarotenoid Quantification Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification A 1. Citrus Fruit Sample Collection B 2. Peel (Flavedo) Separation A->B C 3. Cryogenic Grinding & Lyophilization B->C D 4. Solvent Extraction with BHT C->D E 5. Saponification with KOH (to remove lipids/chlorophyll) D->E F 6. Final Extract Concentration E->F G 7. HPLC-PDA Analysis (C30 Column) F->G H 8. Peak Identification (vs. Standards) G->H I 9. Quantitative Analysis H->I

Caption: Workflow for the extraction and analysis of apocarotenoids from citrus fruit.

References

Antioxidant activity of apocarotenal compared to other carotenoids like lycopene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activity of apocarotenal and lycopene (B16060), two carotenoids of significant interest in health and disease. While both compounds exhibit antioxidant properties, their efficacy and mechanisms of action present notable differences. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biochemical pathways.

Data Presentation: Quantitative Antioxidant Activity

Direct comparative studies quantifying the antioxidant activity of this compound (specifically trans-β-apo-8'-carotenal) and lycopene under identical experimental conditions are limited in publicly available literature. The following table summarizes reported values from separate in vitro antioxidant assays. It is crucial to note that variations in experimental protocols, including solvent systems, reaction times, and radical sources, can significantly influence these values. Therefore, a direct comparison of the absolute values between studies should be approached with caution.

AntioxidantAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)Reference
Lycopene DPPH54.008-[1]
DPPH112-[2]
ABTS-Relative VCEAC: 0.375[3]
β-apo-8'-carotenal αTEAC (ABTS)-Lower than β-carotene[4][5]

Note on β-apo-8'-carotenal Data: One study on β-carotene and its degradation products indicated that β-apo-8'-carotenal has a lower radical scavenging activity than its parent molecule, β-carotene.[4][5] The study also showed a specific order of activity in the αTEAC assay: β-apo-8'-carotenal < β-apo-8'-carotenoic acid ethyl ester < 6'-methyl-β-apo-6'-carotene-6'-one.[4][5] This suggests that the antioxidant capacity of apocarotenals is influenced by their specific chemical structure.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant capacity assays for carotenoids are provided below. Due to the lipophilic nature of this compound and lycopene, modifications to standard protocols, such as the use of organic solvents, are necessary.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol for Lipophilic Compounds:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent such as ethanol (B145695) or methanol. Store in a dark, airtight container.

    • Prepare a series of dilutions of the test compounds (this compound and lycopene) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the test compound or standard solution.

    • Add a specific volume of the DPPH working solution to initiate the reaction.

    • Include a control containing the solvent and the DPPH solution, and a blank for each sample containing the sample and the solvent without DPPH.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Protocol for Lipophilic Compounds:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is typically allowed to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or a buffer-ethanol mixture) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

    • Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox) in the same solvent system.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a larger volume of the ABTS•+ working solution.

    • Mix thoroughly and incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance of the ABTS•+ (e.g., 734 nm).

  • Calculation:

    • The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

General Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., human hepatocarcinoma HepG2 cells) in appropriate media until confluent.

  • Loading with Fluorescent Probe:

    • Wash the cells and incubate them with a solution of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment with Antioxidants and Oxidants:

  • Measurement and Calculation:

    • Measure the fluorescence intensity over time using a fluorescence microplate reader. The oxidation of DCFH by reactive oxygen species produces the highly fluorescent dichlorofluorescein (DCF).

    • The antioxidant capacity of the test compound is determined by its ability to reduce the AAPH-induced fluorescence compared to control cells.

    • The results can be expressed as CAA units, where one CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathways

Both this compound and lycopene can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, a key one being the Nrf2-ARE pathway.

Antioxidant Signaling Pathway Figure 1. Nrf2-ARE Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and represses Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Adapter for Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription ROS Oxidative Stress (ROS) Antioxidant_Enzymes->ROS Neutralization Carotenoids This compound / Lycopene Carotenoids->Keap1 Modify Cysteine Residues ROS->Keap1 Oxidizes Cysteine Residues

Caption: Nrf2-ARE Antioxidant Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound and lycopene, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting in vitro antioxidant assays such as DPPH and ABTS.

Experimental Workflow Figure 2. General Workflow for In Vitro Antioxidant Assays prep 1. Preparation of Reagents - DPPH/ABTS radical solution - Test compounds (this compound, Lycopene) - Standard (e.g., Trolox) reaction 2. Reaction Setup - Mix test compounds/standard with radical solution prep->reaction incubation 3. Incubation - Dark, room temperature - Specified time reaction->incubation measurement 4. Spectrophotometric Measurement - Read absorbance at specific wavelength incubation->measurement calculation 5. Data Analysis - Calculate % inhibition - Determine IC50 or TEAC values measurement->calculation comparison 6. Comparative Analysis - Compare antioxidant activities calculation->comparison

Caption: General Workflow for In Vitro Antioxidant Assays

This workflow outlines the key steps involved in assessing the antioxidant capacity of compounds like this compound and lycopene using common in vitro methods.

References

A Comparative Guide to Spectrophotometric and Chromatographic Analysis of Apocarotenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of apocarotenal is critical for quality control, stability testing, and formulation development. The choice between spectrophotometric and chromatographic methods for this analysis depends on a variety of factors including the required selectivity, sensitivity, and the complexity of the sample matrix. This guide provides a comprehensive cross-validation of these two common analytical techniques, supported by experimental data to facilitate an informed decision-making process.

High-Performance Liquid Chromatography (HPLC) is widely recognized for its high selectivity and sensitivity, allowing for the separation and quantification of individual carotenoids and their isomers.[1][2] In contrast, UV/Vis spectrophotometry offers a simpler, more rapid, and cost-effective approach, particularly suitable for the determination of total carotenoid content.[3][4] However, spectrophotometric measurements can be susceptible to interference from other absorbing compounds in the sample matrix, potentially leading to an overestimation of the analyte concentration.[1]

Comparison of Method Performance

The selection of an appropriate analytical method is contingent upon its validation parameters. The following table summarizes the key performance characteristics of spectrophotometric and HPLC methods for the determination of this compound, compiled from various validation studies.

Validation ParameterSpectrophotometric MethodChromatographic Method (HPLC)
Linearity (r²) ≥ 0.99≥ 0.999
Accuracy (% Recovery) 90 - 110%98 - 102%
Precision (% RSD)
- Repeatability< 5%< 2%
- Intermediate Precision< 10%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.08 µg/mL[1]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.25 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both spectrophotometric and chromatographic analysis of this compound.

Spectrophotometric Method

This method is based on the measurement of light absorbance by the this compound molecule at a specific wavelength.

  • Standard Preparation: A stock solution of β-apo-8'-carotenal is prepared in an appropriate solvent such as cyclohexane (B81311) or ethanol.[5][6] Serial dilutions are then made to prepare a series of calibration standards with known concentrations.

  • Sample Preparation: The sample containing this compound is extracted using a suitable organic solvent. The extraction solvent should be chosen based on the sample matrix to ensure efficient recovery of the analyte.[7] The extract may require filtration or centrifugation to remove particulate matter.

  • Spectrophotometric Measurement: The absorbance of the standard solutions and the sample extract is measured at the wavelength of maximum absorbance (λmax) for this compound, which is typically around 460-462 nm in cyclohexane.[5][6]

  • Quantification: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of this compound in the sample is then determined by interpolating the absorbance of the sample extract on the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This technique separates this compound from other components in the sample before quantification, providing higher specificity.

  • Standard Preparation: A stock solution of β-apo-8'-carotenal is prepared in a suitable solvent, such as tetrahydrofuran, and then diluted with the mobile phase to prepare working standards.[5]

  • Sample Preparation: The sample is extracted with an organic solvent, and the extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of carotenoids.[8]

    • Mobile Phase: A mixture of solvents such as acetonitrile, methanol, and water with additives like ammonium (B1175870) acetate (B1210297) is often employed in a gradient or isocratic elution mode.[5][9]

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: Detection is performed using a UV/Vis or photodiode array (PDA) detector at the λmax of this compound (around 460 nm).[5]

  • Quantification: A calibration curve is generated by injecting the standard solutions and plotting the peak area against the concentration. The concentration of this compound in the sample is determined from this curve based on the peak area of the analyte.

Visualizing the Cross-Validation Process

To better understand the workflow and the logical relationship of the validation parameters in a cross-validation study, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Start Sample & Standard Preparation Spec_Prep Prepare for Spectrophotometry Start->Spec_Prep HPLC_Prep Prepare for HPLC Start->HPLC_Prep Spec_Analysis Spectrophotometric Analysis Spec_Prep->Spec_Analysis HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis Data_Analysis Data Analysis Spec_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis Compare Compare Methods Data_Analysis->Compare Report Generate Report Compare->Report

Caption: Workflow of the cross-validation process.

ValidationParameters cluster_methods Analytical Methods cluster_params Validation Parameters Spectrophotometry Spectrophotometry Linearity Linearity & Range Spectrophotometry->Linearity Accuracy Accuracy Spectrophotometry->Accuracy Precision Precision Spectrophotometry->Precision Sensitivity Sensitivity (LOD/LOQ) Spectrophotometry->Sensitivity Specificity Specificity Spectrophotometry->Specificity Lower HPLC HPLC HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Sensitivity HPLC->Specificity Higher

Caption: Comparison of validation parameters.

References

Comparative study of the biological activity of different apocarotenoid isomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various apocarotenoid isomers, focusing on their antioxidant and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers, scientists, and professionals in drug development.

Apocarotenoids, derived from the oxidative cleavage of carotenoids, are a diverse group of bioactive compounds with significant potential in pharmacology and human health.[1] Their biological functions are wide-ranging, encompassing roles as signaling molecules, phytohormones, and pigments.[1] This guide focuses on a comparative analysis of key apocarotenoid isomers, providing a framework for understanding their structure-activity relationships.

Comparative Antioxidant Activity

The antioxidant capacity of apocarotenoid isomers is a key area of investigation. Different isomers exhibit varying degrees of radical scavenging activity, which is often attributed to factors like the length of the polyene chain and the nature of terminal functional groups.[2] The following table summarizes the 50% effective concentration (EC50) values from various antioxidant assays, providing a quantitative comparison of their potency. A lower EC50 value indicates higher antioxidant activity.

Apocarotenoid IsomerDPPH EC50 (µM)ABTS EC50 (µM)FRAP ActivityReference
β-apo-8'-carotenal > β-carotene--[2]
β-apo-12'-carotenal 10.5 ± 0.95.3 ± 0.3-[3]
para-phenolic apo-12'-carotenal (2b) 4.8 ± 0.32.9 ± 0.1-[3]
para-phenolic apo-12'-carotenal (2c) 4.9 ± 0.23.1 ± 0.2-[3]
Crocetin --Notable Activity[4]
Crocin --Notable Activity[5]
Bixin --Strong Activity
Norbixin --Strong Activity[6]

Note: Direct comparison of EC50 values should be made with caution, as experimental conditions can vary between studies. The data presented here is for comparative purposes within the cited studies. One study reported that carotenoids, in general, did not exhibit any DPPH radical scavenging activity, highlighting the variability in results depending on the specific assay conditions and the isomers tested.[7]

Comparative Anti-inflammatory Activity

Apocarotenoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9] This modulation leads to the downregulation of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[10][11] The table below presents available data on the anti-inflammatory effects of different apocarotenoid isomers.

Apocarotenoid IsomerTarget Cytokine(s)Inhibition DataCell LineReference
3-hydroxy-β-ionone IL-1β, IL-69.5±1.5% (IL-1β), 10.1±0.7% (IL-6) at 10 µg/mLRAW 264.7[12]
Apo-13-zeaxanthinone IL-1β, IL-628.7±0.6% (IL-1β), 6.1±0.4% (IL-6) at 10 µg/mLRAW 264.7[12]
β-carotene TNF-α, IL-1βDose-dependent inhibitionRAW 264.7[10]
Crocetin IL-1β, TNF-αAttenuates serum levelsMice[13]
Bixin TNF-α, IL-6Prevents increase in levelsRabbits[10]

Note: The data presented shows the percentage of cytokine repression at a specific concentration, and direct IC50 value comparisons are limited in the currently available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining antioxidant activity.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3]

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). The working solution is typically prepared fresh daily by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[3]

  • Sample Preparation: Dissolve the apocarotenoid isomers in a suitable solvent (e.g., DMSO, ethanol) to prepare a stock solution. Serial dilutions are then made to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample solution with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • EC50 Determination: The EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another widely used spectrophotometric assay for measuring antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration.[3]

Procedure:

  • Reagent Preparation: The ABTS•+ radical solution is prepared by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours. The solution is then diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the apocarotenoid isomers are prepared.

  • Reaction Mixture: A specific volume of the sample solution is added to the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and EC50 Determination: The percentage of inhibition and the EC50 value are calculated in a similar manner to the DPPH assay.

Anti-inflammatory Assay: Measurement of IL-6 and TNF-α Production in Macrophages

This cell-based assay quantifies the ability of a compound to inhibit the production of pro-inflammatory cytokines.

Principle: Macrophages, such as the RAW 264.7 cell line, are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce cytokines. The effect of the test compound on the production of these cytokines is then measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[15]

Procedure:

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium and seeded in 96-well plates at a specific density (e.g., 1 × 10^6 cells/well).[15]

  • Pre-treatment: The cells are pre-treated with various concentrations of the apocarotenoid isomers for a defined period (e.g., 4 hours).[15]

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a longer period (e.g., 24 hours).[15]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification (ELISA): The concentration of IL-6 and TNF-α in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (e.g., MTT Assay): To ensure that the observed reduction in cytokine production is not due to cytotoxicity, a cell viability assay is performed in parallel.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Treatment: Cells are treated with the apocarotenoid isomers at the same concentrations used in the anti-inflammatory assay.

  • MTT Addition: After the treatment period, MTT solution (final concentration of 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Visualizing Molecular Pathways

To illustrate the mechanisms of action of apocarotenoids, the following diagrams depict key signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Cellular Response LPS LPS IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB releases NFkappaB_n NF-κB (active) NFkappaB->NFkappaB_n translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates Gene Gene Expression MAPK->Gene activates transcription factors NFkappaB_n->Gene induces Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene->Cytokines leads to production Apocarotenoids Apocarotenoids Apocarotenoids->IKK inhibit Apocarotenoids->MAPK inhibit

Caption: Anti-inflammatory signaling pathways modulated by apocarotenoids.

b_cyclocitral_pathway cluster_stress Stress Condition cluster_synthesis Apocarotenoid Synthesis cluster_signaling Retrograde Signaling cluster_response Cellular Response HighLight High Light / ROS beta_carotene β-carotene HighLight->beta_carotene oxidizes beta_cyclocitral β-cyclocitral beta_carotene->beta_cyclocitral cleavage MBS1 MBS1 beta_cyclocitral->MBS1 induces translocation Detox Xenobiotic Detoxification beta_cyclocitral->Detox activates MBS1_n MBS1 (nucleus) MBS1->MBS1_n SORG Singlet Oxygen Response Genes (SORGs) MBS1_n->SORG upregulates

Caption: β-cyclocitral retrograde signaling pathway in response to stress.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Activity Assays cluster_data Data Acquisition & Analysis Apocarotenoids Apocarotenoid Isomers Stock Stock Solutions (in appropriate solvent) Apocarotenoids->Stock Dilutions Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (DPPH, ABTS) Dilutions->Antioxidant Anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Dilutions->Anti_inflammatory Spectro Spectrophotometry (Absorbance Measurement) Antioxidant->Spectro ELISA ELISA (Cytokine Quantification) Anti_inflammatory->ELISA Viability Cell Viability (MTT Assay) Anti_inflammatory->Viability EC50_IC50 EC50 / IC50 Calculation Spectro->EC50_IC50 ELISA->EC50_IC50

Caption: General experimental workflow for comparing apocarotenoid bioactivity.

References

Apocarotenal vs. Synthetic Colorants: A Comparative Guide for Food and Beverage Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of performance, stability, and safety for researchers and product development professionals.

In the ever-evolving landscape of food and beverage formulation, the choice of colorants is a critical decision, balancing consumer appeal, product stability, and regulatory compliance. This guide provides a comprehensive comparison between apocarotenal, a nature-identical carotenoid, and commonly used synthetic colorants. Through a review of experimental data, we will explore the performance of these coloring agents under various conditions relevant to food and beverage processing and shelf life.

Executive Summary

The growing consumer preference for "clean label" ingredients has spurred innovation in natural and nature-identical colorants. This compound, a carotenoid found in citrus fruits and spinach, offers a vibrant orange-red hue and is positioned as a stable alternative to synthetic dyes.[1] Synthetic colorants, while offering cost-effectiveness and high stability, face increasing scrutiny due to potential health concerns and consumer avoidance of artificial ingredients.[2][3] This guide presents a data-driven comparison of their stability to heat, light, and pH, as well as their antioxidant properties and toxicological profiles.

Performance Comparison: this compound vs. Synthetic Colorants

The selection of a colorant is heavily dependent on its stability throughout processing and the desired shelf life of the product. The following tables summarize the performance of this compound against several widely used synthetic food dyes.

Color Stability

Heat Stability:

ColorantFood MatrixTemperature (°C)TimeRetention (%) / Half-life (t½)Reference
This compoundGeneralHigh Temperature-Suitable for high-temperature applications[4]
β-Carotene (related carotenoid)Sweet Potato7520 min77[5]
β-Carotene (related carotenoid)Sweet Potato8520 min56[5]
β-Carotene (related carotenoid)Sweet Potato9520 min48[5]
Synthetic Dyes (general)Baked GoodsBaking Temperatures-Generally stable[1][2]

Light Stability:

ColorantConditionIntensityDurationDegradation/KineticsReference
This compound---Susceptible to photodegradation
Tartrazine (Yellow 5)Aqueous SolutionUV Light-Follows first-order kinetics[6]
Ponceau 4R (Red)Aqueous SolutionUV Light-Follows first-order kinetics[6]
Brilliant Blue FCFAqueous SolutionUV Light-Follows first-order kinetics[6]
Allura Red ACAqueous Solution--Follows first-order kinetics[7]

pH Stability:

ColorantpH RangeStabilityApplication NotesReference
This compound (as a carotenoid)2-8Generally StableSuitable for most food and beverage applications.[8]
Tartrazine (Yellow 5)-Stable over a wide pH rangeSuitable for acidic beverages.
Sunset Yellow FCF (Yellow 6)-Stable over a wide pH rangeSuitable for acidic beverages.
Allura Red AC (Red 40)3Maximum degradationLess stable in highly acidic conditions.[9]
Anthocyanins (Natural Red)< 4More Stable (Red)Color is pH-dependent, shifting from red to purple/blue as pH increases.[10]
Betanin (Beet Red)3-7StableOptimum stability at pH 4.5. Sensitive to heat.[10]
Biological Activity

Antioxidant Activity:

ColorantAssayResult (IC50 / ORAC Value)Reference
This compoundDPPH, ABTSPossesses antioxidant activity[11]
Synthetic Antioxidants (BHT, BHA)DPPHIC50 values established for comparison[12]
Phenolic CarotenoidsDPPH, ABTSExhibit superior antioxidant activity[11]

Genotoxicity:

ColorantAssayResultReference
This compoundIn vitro & in vivo studiesNo reason for concern with respect to genotoxicity[13]
Tartrazine (Yellow 5)Various genotoxicity testsNo unambiguous results demonstrating genotoxic danger[14]
Sunset Yellow FCF (Yellow 6)Micronucleus test in vivoInduced DNA damage at high doses[15]
Allura Red AC (Red 40)Various genotoxicity testsEarlier results indicating genotoxicity have not been confirmed by more extensive studies[13]
Various Synthetic DyesCBMN Assay on human lymphocytesCan cause genotoxicity even at permissible concentrations[16][17]

Experimental Methodologies

This section details the protocols for key experiments cited in the comparison of this compound and synthetic colorants.

Color Stability Testing

Thermal Stability Protocol:

  • Sample Preparation: Prepare solutions of the colorant in a relevant food matrix model (e.g., aqueous buffer, oil, or a beverage base).

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC) or a Thermogravimetric Analyzer (TGA) to determine the initial thermal properties of the colorant.[18][19]

  • Heating: Subject the prepared samples to a range of elevated temperatures (e.g., 70-100°C) for specific time intervals in a temperature-controlled water bath or oven.[5][20]

  • Analysis: At each time point, cool the samples and measure the color change. This can be done using a spectrophotometer to measure the absorbance at the maximum wavelength (λmax) or a colorimeter to determine the CIELAB values (L, a, b*).[21]

  • Data Analysis: Calculate the percentage of color retention or the degradation rate constant. The thermal degradation often follows first-order kinetics, from which the half-life (t½) at each temperature can be calculated.[5][20]

Light Stability Protocol:

  • Sample Preparation: Prepare solutions of the colorant in transparent containers. A control sample should be wrapped in aluminum foil to protect it from light.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that mimics daylight (e.g., D65/ID65 emission standard) or specific retail lighting conditions. The overall illumination should be controlled and measured (e.g., not less than 1.2 million lux hours).[6]

  • Analysis: At set intervals, measure the color change using a spectrophotometer or colorimeter as described in the thermal stability protocol.

  • Data Analysis: Determine the rate of photodegradation. The degradation kinetics can often be modeled to determine the rate constant.[6][22]

pH Stability Protocol:

  • Sample Preparation: Prepare a series of buffer solutions with a range of pH values relevant to food and beverage applications (e.g., pH 2 to 8). Dissolve the colorant in each buffer solution to a standardized concentration.

  • Incubation: Store the samples at a constant temperature, protected from light, for a predetermined period.

  • Analysis: Measure the color of each solution at the beginning and end of the incubation period using a spectrophotometer or colorimeter.

  • Data Analysis: Evaluate the percentage of color retention or the change in color parameters (ΔE) at each pH level to determine the pH stability range.[8]

Biological Activity Assays

Antioxidant Activity (DPPH/ABTS Assay) Protocol:

  • Reagent Preparation: Prepare a stock solution of the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • Sample Preparation: Prepare various concentrations of the colorant solution.

  • Reaction: Mix the colorant solutions with the radical solution and incubate in the dark for a specified time (e.g., 30 minutes).

  • Analysis: Measure the absorbance of the solutions at the λmax of the radical (approx. 517 nm for DPPH, 734 nm for ABTS) using a spectrophotometer. The decrease in absorbance indicates radical scavenging activity.[23]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the colorant required to scavenge 50% of the radicals.[12]

Antioxidant Activity (ORAC Assay) Protocol:

  • Principle: The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents: A fluorescent probe (fluorescein), a peroxyl radical generator (AAPH), and a standard antioxidant (Trolox) are used.

  • Procedure: The colorant sample is mixed with the fluorescent probe. The radical generator is then added, and the fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is the AUC of the sample minus the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents.[3][24]

Genotoxicity (Micronucleus Test) Protocol:

  • Test System: An in vivo micronucleus test in rodents is a common method to assess genotoxicity.[15]

  • Procedure: Animals are exposed to the test substance (colorant) at various doses. Bone marrow cells are collected, prepared on slides, and stained.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (MNPCEs) is determined by microscopic examination. An increase in the frequency of MNPCEs indicates potential genotoxic activity.[16][17]

Visualizing the Comparison Logic

The following diagram illustrates the decision-making process and key comparison points between this compound and synthetic colorants for food and beverage applications.

G This compound vs. Synthetic Colorants: A Comparison Framework cluster_colorant_types Colorant Types cluster_performance Performance & Stability cluster_biological Biological & Safety Profile cluster_application Application & Market Considerations This compound This compound (Nature-Identical) Heat Heat Stability This compound->Heat Good Light Light Stability This compound->Light Moderate pH pH Stability This compound->pH Good Antioxidant Antioxidant Activity This compound->Antioxidant Present Genotoxicity Genotoxicity This compound->Genotoxicity Low Concern Regulatory Regulatory Status This compound->Regulatory Approved Consumer Consumer Perception (Clean Label) This compound->Consumer Favorable Cost Cost-in-Use This compound->Cost Higher Synthetic Synthetic Colorants (e.g., Tartrazine, Allura Red) Synthetic->Heat Excellent Synthetic->Light Excellent Synthetic->pH Excellent Synthetic->Antioxidant Generally None Synthetic->Genotoxicity Varies/Concerns Synthetic->Regulatory Varies/Restrictions Synthetic->Consumer Negative Trend Synthetic->Cost Lower

Caption: Comparison framework for this compound and Synthetic Colorants.

Conclusion

The choice between this compound and synthetic colorants is a multifaceted one, involving a trade-off between stability, cost, and consumer perception. This compound presents a compelling option for manufacturers seeking a "clean label" alternative with good overall stability, particularly in high-temperature applications. While generally more expensive than their synthetic counterparts, the growing consumer demand for natural ingredients may justify the investment.

Synthetic colorants continue to offer superior stability in a wider range of applications and at a lower cost. However, concerns regarding their potential health effects and the increasing regulatory pressure, especially in regions like the European Union, are driving a shift towards natural and nature-identical alternatives.

For researchers and drug development professionals, the detailed experimental protocols provided in this guide offer a starting point for conducting their own comparative studies and making informed decisions based on the specific requirements of their product formulations. The data presented underscores the importance of rigorous testing to ensure the chosen colorant meets the desired performance and safety standards.

References

A Comparative Guide to In Vitro and In Vivo Models for Assessing Apocarotenal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo models for evaluating the metabolism of apocarotenals, a class of bioactive compounds derived from the oxidative cleavage of carotenoids. Understanding the metabolic fate of these molecules is crucial for assessing their biological activity, potential therapeutic applications, and safety profiles.

At a Glance: In Vitro vs. In Vivo Models

FeatureIn Vitro Models (e.g., Caco-2 cells)In Vivo Models (e.g., Rodent studies)
Primary Use High-throughput screening of uptake, permeability, and cellular metabolism.Assessment of systemic absorption, distribution, metabolism, and excretion (ADME).
Complexity Low to moderate; focuses on a single cell type or a simplified barrier.High; incorporates the complex interactions of multiple organs and systems.
Cost & Time Relatively low cost and rapid.High cost and time-consuming.
Ethical Considerations Minimal; uses cultured cell lines.Significant; requires animal use and adherence to strict ethical guidelines.
Throughput High; allows for testing of multiple compounds and conditions simultaneously.Low; limited by the number of animals and experimental complexity.
Biological Relevance Provides mechanistic insights at a cellular level but may not fully recapitulate systemic processes.Offers a holistic view of metabolism in a complete biological system, providing more physiologically relevant data.

Quantitative Comparison of Apocarotenal Metabolism

The following tables summarize quantitative data from representative in vitro and in vivo studies on the metabolism of β-apocarotenals. It is important to note that direct comparisons are challenging due to variations in experimental conditions, the specific this compound studied, and the analytical methods used.

Table 1: Metabolism of β-Apo-8'-carotenal in Caco-2 Cells (In Vitro)

Incubation Timeβ-Apo-8'-carotenal Remaining (nmol/well)β-Apo-8'-carotenoic Acid Formed (nmol/well)5,6-epoxy-β-apo-8'-carotenol Formed (nmol/well)
30 min~0.4~0.6Not reported
1 h~0.2~0.8Detected
4 h<0.1~0.9Detected
8 hNot detected~0.9Detected

Data synthesized from studies with 1 µM β-apo-8'-carotenal initial concentration.

Table 2: Metabolites of β-Apocarotenals Detected in Rodent Models (In Vivo)

This compound AdministeredAnimal ModelTissue/Fluid AnalyzedMajor Metabolites Detected
β-CaroteneVitamin A-deficient ratsIntestineRetinol, Retinyl esters, Retinoic acid, β-Apo-8', 10', 12', 14'-carotenals (<5% of retinoids)[1]
β-Apo-8'-carotenalRatsIntestine8'-apo-β-carotenoic acid
β-CaroteneMice (BCO1 knockout)Liverβ-Apo-10'-carotenol, β-Apo-10'-carotenoic acid

Experimental Protocols

In Vitro Model: Caco-2 Cell Permeability and Metabolism Assay

This protocol is a standard method for assessing the intestinal absorption and metabolism of apocarotenals.

1. Caco-2 Cell Culture and Differentiation:

  • Caco-2 cells are seeded onto permeable supports (e.g., Transwell inserts) in a 6-well plate format.

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • The culture medium is changed every 2-3 days.

  • The cells are allowed to differentiate for 21 days post-seeding to form a confluent monolayer with well-developed tight junctions, mimicking the intestinal epithelium. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).

2. Preparation of this compound Micelles:

  • A stock solution of the this compound is prepared in an appropriate solvent (e.g., ethanol (B145695) or hexane).

  • The this compound solution is mixed with a micelle-forming agent, such as Tween 40, in an acetone (B3395972) solution.

  • The organic solvents are evaporated under a stream of nitrogen.

  • The dried residue is solubilized in serum-free cell culture medium and sonicated to form a clear micellar solution.

3. Incubation and Sample Collection:

  • The differentiated Caco-2 cell monolayers are washed with phosphate-buffered saline (PBS).

  • The this compound micellar solution is added to the apical (upper) chamber of the Transwell insert, and fresh serum-free medium is added to the basolateral (lower) chamber.

  • The cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for various time points (e.g., 0.5, 1, 4, 8 hours).

  • At each time point, samples are collected from the apical and basolateral media.

  • After the final time point, the cells are washed with PBS and harvested.

4. Extraction and Analysis:

  • Apocarotenals and their metabolites are extracted from the media and cell lysates using a liquid-liquid extraction method with solvents like acetone and hexane.[2]

  • The extracts are dried under nitrogen and reconstituted in a suitable solvent for analysis.

  • Quantification of the parent this compound and its metabolites is performed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and specificity.[2][3][4][5][6]

In Vivo Model: Oral Administration and Metabolite Analysis in Rodents

This protocol outlines a general procedure for studying the systemic metabolism of apocarotenals in a rodent model.

1. Animal Model and Acclimation:

  • Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Animals are housed in a controlled environment with a standard diet and water ad libitum for at least one week to acclimate.

  • For studies involving vitamin A-related pathways, a vitamin A-deficient diet may be provided prior to the experiment.[1]

2. Preparation and Administration of this compound Dose:

  • The this compound is dissolved in a vehicle suitable for oral administration, such as corn oil.

  • A single oral dose is administered to the animals via gavage. The dosage is determined based on the objectives of the study.

3. Sample Collection:

  • At predetermined time points after dosing (e.g., 3, 6, 12, 24 hours), animals are anesthetized.

  • Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Tissues of interest, such as the small intestine, liver, and adipose tissue, are excised, rinsed with saline, blotted dry, and snap-frozen in liquid nitrogen.[7][8][9]

  • Plasma is separated from the blood by centrifugation. All samples are stored at -80°C until analysis.[10][11][12]

4. Extraction and Analysis:

  • Plasma samples are typically extracted with organic solvents like ethanol, hexane, or a combination thereof.

  • Tissue samples are first homogenized in a suitable buffer.

  • The extraction and subsequent analysis by HPLC-DAD or LC-MS/MS are similar to the methods described for the in vitro model, with appropriate modifications for the more complex biological matrix.[10][13]

Visualizing Workflows and Pathways

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis caco2 Caco-2 Cell Culture & Differentiation (21 days) incubate Incubation of Caco-2 Monolayer with this compound Micelles caco2->incubate apoc This compound Micelle Preparation apoc->incubate sampling Sample Collection (Apical, Basolateral, Cells) incubate->sampling extract Liquid-Liquid Extraction sampling->extract analyze HPLC-DAD or LC-MS/MS Analysis extract->analyze quant Metabolite Quantification analyze->quant

In Vitro Experimental Workflow

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal Rodent Model Acclimation admin Oral Administration (Gavage) animal->admin dose This compound Dose Preparation in Oil dose->admin collect Blood and Tissue Sample Collection admin->collect homogenize Tissue Homogenization collect->homogenize extract Solvent Extraction collect->extract Plasma homogenize->extract Tissues analyze HPLC or LC-MS/MS Analysis extract->analyze quant Metabolite Quantification analyze->quant

In Vivo Experimental Workflow

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR RXR This compound->RXR Binds PPAR PPAR This compound->PPAR Binds Heterodimer RXR-PPAR Heterodimer RXR->Heterodimer PPAR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene Target Gene Expression PPRE->Gene Regulates

This compound Signaling Pathway

Discussion and Conclusion

In vitro models, particularly the Caco-2 cell line, are invaluable tools for the initial screening of this compound metabolism.[14][15] They offer a controlled environment to study fundamental processes like intestinal cell uptake, transport mechanisms, and the primary metabolic conversions.[16] These models are cost-effective, have high throughput, and avoid the ethical complexities of animal research. However, their simplicity is also their main limitation; they cannot replicate the complex interplay between different organs, the influence of gut microbiota, or the systemic distribution and excretion of metabolites.

In vivo models, predominantly using rodents, provide a more physiologically relevant picture of this compound metabolism.[1] They allow for the assessment of the complete ADME profile of a compound, offering insights into its bioavailability, tissue distribution, and the formation of secondary metabolites in organs like the liver.[8][9] These studies are essential for understanding the potential systemic effects and for dose-response characterization. The main drawbacks of in vivo models are their high cost, low throughput, and the ethical considerations associated with animal use.

The choice of model ultimately depends on the research question. For high-throughput screening and mechanistic studies at the cellular level, in vitro models are superior. For a comprehensive understanding of the physiological fate and systemic effects of apocarotenals, in vivo studies are indispensable. A tiered approach, where promising candidates from in vitro screening are further investigated in vivo, is often the most effective strategy in drug development and nutritional research.

Apocarotenoids have also been shown to interact with nuclear receptors, such as the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs), forming heterodimers that can regulate the expression of target genes involved in various metabolic processes.[[“]][[“]][19][20][21] This highlights a potential mechanism through which apocarotenals may exert their biological effects.

References

Confirming the Identity of Apocarotenal Metabolites Using Tandem Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of apocarotenal metabolites is crucial for understanding their diverse biological roles, from vitamin A synthesis to signaling pathways implicated in various physiological and pathological processes. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific detection of these compounds in complex biological matrices. This guide provides an objective comparison of common LC-MS/MS methodologies, supported by experimental data, to aid researchers in selecting and implementing the most appropriate techniques for their studies.

Comparison of Ionization Techniques for this compound Analysis

The choice of ionization source is a critical parameter in developing a robust LC-MS/MS method for this compound analysis. The two most common techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), exhibit different efficiencies for ionizing these moderately to non-polar compounds.

Table 1: Comparison of ESI and APCI for this compound Metabolite Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Apocarotenals
Principle Ionization occurs in the liquid phase through the formation of charged droplets.Ionization occurs in the gas phase through corona discharge.APCI is generally preferred for less polar compounds like many apocarotenals.
Analyte Polarity More suitable for polar to moderately polar compounds.Ideal for non-polar to moderately polar compounds.APCI often provides better sensitivity for the hydrocarbon backbone of apocarotenals.
Adduct Formation Prone to forming various adducts (e.g., [M+Na]+, [M+K]+), which can complicate spectra.Typically produces protonated molecules [M+H]+ or radical cations [M]+•.APCI can yield simpler, more easily interpretable mass spectra.
Matrix Effects Can be more susceptible to ion suppression from co-eluting matrix components.Generally less prone to matrix effects compared to ESI.APCI can be more robust for complex biological samples.
In-source Fragmentation Less in-source fragmentation, preserving the molecular ion.Can induce some in-source fragmentation, which may aid in structural elucidation.The degree of fragmentation can be controlled by optimizing source parameters.

Tandem Mass Spectrometry Fragmentation of this compound Metabolites

The fragmentation patterns observed in tandem mass spectrometry provide a fingerprint for the structural confirmation of this compound metabolites. Collision-Induced Dissociation (CID) is the most common method for generating fragment ions. The following table summarizes characteristic fragmentation patterns for a selection of this compound metabolites.

Table 2: Characteristic MS/MS Transitions for Selected this compound Metabolites

This compound MetabolitePrecursor Ion (m/z)Major Product Ions (m/z)Neutral LossPutative Fragment Structure
β-apo-8'-carotenal417.3 [M+H]+399.3, 389.3, 325.2, 361.318 (H₂O), 28 (CO), 92 (Toluene), 56Loss of water, carbon monoxide, toluene (B28343) from the polyene chain, and elimination of the terminal aldehyde group.[1]
β-apo-10'-carotenal349.3 [M+H]+331.3, 257.218 (H₂O), 92 (Toluene)Loss of water and toluene from the polyene chain.
β-apo-12'-carotenal281.2 [M+H]+263.2, 189.118 (H₂O), 92 (Toluene)Loss of water and toluene from the polyene chain.
β-apo-13-carotenone291.2 [M+H]+273.2, 199.118 (H₂O), 92 (Toluene)Loss of water and toluene from the polyene chain.
β-cyclocitral153.1 [M+H]+135.1, 109.1, 95.118 (H₂O), 44 (CO₂), 58 (C₃H₆O)Loss of water, decarboxylation, and cleavage of the ring structure.

Experimental Protocols

Sample Preparation for this compound Metabolite Extraction from Plant Tissues

This protocol is adapted from established methods for the extraction of apocarotenoids from plant materials.[2]

  • Homogenization: Freeze approximately 25 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill homogenizer.

  • Extraction: To the powdered tissue, add 1 mL of methanol (B129727) containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation. Vortex vigorously for 1 minute.

  • Sonication: Place the sample in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extraction: Add another 1 mL of methanol with 0.1% BHT to the pellet, vortex, sonicate, and centrifuge as before.

  • Pooling and Drying: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile/water (90:10, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound Metabolites

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound metabolites.[2][3]

  • Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: Linear gradient from 10% to 90% B

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: Linear gradient from 90% to 10% B

    • 12.1-15 min: Hold at 10% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap) equipped with an APCI or ESI source.

  • Ionization Mode: Positive ion mode is commonly used for apocarotenals.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis. Use the transitions listed in Table 2 for targeted analysis.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound metabolites using LC-MS/MS.

experimental_workflow sample Biological Sample (e.g., Plant Tissue, Plasma) extraction Extraction of this compound Metabolites sample->extraction lc_separation UHPLC Separation (C18 Reversed-Phase) extraction->lc_separation ionization Ionization (APCI or ESI) lc_separation->ionization ms_detection Mass Spectrometry (Full Scan MS) ionization->ms_detection msms_fragmentation Tandem MS (MS/MS Fragmentation) ms_detection->msms_fragmentation data_analysis Data Analysis (Metabolite Identification) msms_fragmentation->data_analysis

Caption: Experimental workflow for this compound metabolite identification.

This compound Signaling Pathway in Plants

This diagram depicts a simplified signaling pathway involving β-carotene-derived apocarotenoids in response to environmental stress in plants.

signaling_pathway cluster_stress Environmental Stress (e.g., High Light) cluster_response Plant Stress Response stress Reactive Oxygen Species (ROS) beta_carotene β-Carotene stress->beta_carotene Oxidative Cleavage beta_cyclocitral β-cyclocitral beta_carotene->beta_cyclocitral CCD/ROS-mediated beta_ionone β-ionone beta_carotene->beta_ionone CCD/ROS-mediated aba Abscisic Acid (ABA) beta_carotene->aba Multi-step biosynthesis gene_expression Stress-Responsive Gene Expression beta_cyclocitral->gene_expression pathogen_resistance Pathogen Resistance beta_ionone->pathogen_resistance drought_tolerance Drought Tolerance aba->drought_tolerance

Caption: Simplified this compound signaling pathway in plants.

References

Apocarotenoids and Retinoid Receptors: A Comparative Analysis of Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various apocarotenoids to retinoid receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in retinoid-related research and drug discovery.

Introduction to Apocarotenoids and Retinoid Signaling

Apocarotenoids are a class of organic compounds derived from the oxidative cleavage of carotenoids. Certain apocarotenoids are structurally similar to retinoids, the active derivatives of vitamin A, and can, therefore, interact with the nuclear retinoid receptors. These receptors, RARs (alpha, beta, and gamma) and RXRs (alpha, beta, and gamma), are ligand-activated transcription factors that play crucial roles in a myriad of physiological processes, including cell differentiation, proliferation, and apoptosis.[1]

The canonical retinoid signaling pathway involves the heterodimerization of RAR and RXR. In the absence of a ligand, this heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA, complexed with corepressor proteins, thereby repressing gene transcription. Upon binding of an agonist ligand to RAR, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes.[1]

Comparative Binding Affinity Data

The binding affinity of a compound to a receptor is a critical determinant of its biological activity. The following table summarizes the binding affinities of several key apocarotenoids to RAR and RXR subtypes, as determined by competitive radioligand binding assays. The data are presented as dissociation constants (Kd) or inhibition constants (Ki), with lower values indicating higher affinity.

CompoundReceptor SubtypeBinding Affinity (nM)Functional Activity
All-trans Retinoic Acid (ATRA) RARα, RARβ, RARγ2 - 6Agonist
9-cis-Retinoic Acid RXRα7 - 8Agonist
β-Apo-13-carotenone RARα, RARβ, RARγ2 - 6Antagonist
RXRα7 - 8Antagonist
β-Apo-14'-carotenal RARs15 - 60Antagonist
β-Apo-14'-carotenoic acid RARs15 - 60Antagonist
β-Apo-10'-carotenoic acid RARs~300Weak Antagonist
β-Apo-12'-carotenoic acid RARs~300Weak Antagonist

Data compiled from multiple sources.[2][3][4]

Notably, β-apo-13-carotenone exhibits a remarkably high binding affinity for both RAR and RXR subtypes, comparable to their natural ligands, all-trans retinoic acid (ATRA) and 9-cis-retinoic acid, respectively.[2][3] However, unlike the natural ligands which act as agonists, β-apo-13-carotenone functions as an antagonist, inhibiting the transcriptional activity of these receptors.[3][5] Other apocarotenoids, such as β-apo-14'-carotenal and β-apo-14'-carotenoic acid, also demonstrate significant binding to RARs, albeit with a lower affinity than β-apo-13-carotenone, and similarly act as antagonists.[2][5] Longer-chain apocarotenoic acids, like the β-apo-10' and β-apo-12' derivatives, show considerably weaker binding.[2]

Retinoid Signaling Pathway

Retinoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apocarotenoid Apocarotenoid (e.g., ATRA, Apocarotenone) Apocarotenoid->Apocarotenoid_nuc RAR RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoRepressor Corepressor RAR_RXR->CoRepressor Dissociation RARE RARE (DNA) RAR_RXR->RARE Binds Transcription Gene Transcription RAR_RXR->Transcription Activation CoRepressor->RAR_RXR Represses CoActivator Coactivator CoActivator->RAR_RXR Recruitment Apocarotenoid_nuc->RAR_RXR Ligand Binding

Caption: Simplified diagram of the retinoid signaling pathway.

Experimental Protocols

The determination of binding affinities and functional activities of apocarotenoids relies on established in vitro assays. Below are detailed methodologies for two key experiments: the competitive radioligand binding assay and the reporter gene assay.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (unlabeled apocarotenoid) to compete with a radiolabeled ligand (e.g., [³H]-ATRA) for binding to a specific retinoid receptor.

Materials:

  • Purified recombinant retinoid receptor protein (e.g., RARα, RXRα).

  • Radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid).

  • Unlabeled apocarotenoids and control ligands.

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the purified receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plates at 4°C for a sufficient time (e.g., 4-18 hours) to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates. The filters will trap the larger receptor-ligand complexes.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Purified Receptor Incubation Incubate Receptor, Radioligand & Test Compound Receptor->Incubation RadioLigand Radiolabeled Ligand ([³H]-ATRA) RadioLigand->Incubation TestCompound Test Compound (Apocarotenoid) TestCompound->Incubation Filtration Separate Bound from Free (Filtration) Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Plotting Plot % Binding vs. [Test Compound] Measurement->Plotting Calculation Calculate IC50 & Ki Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, i.e., the activation or inhibition of gene transcription mediated by the retinoid receptor.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1).

  • Expression vector for the retinoid receptor of interest (e.g., pCMX-hRARα).

  • Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test apocarotenoids and control ligands.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and then co-transfect them with the receptor expression vector and the reporter plasmid. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

  • Treatment: After an incubation period to allow for receptor expression (e.g., 24 hours), treat the cells with varying concentrations of the test apocarotenoids or control ligands.

  • Incubation: Incubate the treated cells for a further period (e.g., 18-24 hours) to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

  • Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a luminometer.

  • Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized reporter activity against the ligand concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.[5][8]

Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis Culture Culture Cells Transfect Co-transfect with Receptor & Reporter Plasmids Culture->Transfect Treat Treat Cells with Test Compounds Transfect->Treat Incubate Incubate for Reporter Expression Treat->Incubate Lyse Lyse Cells Incubate->Lyse Assay Perform Reporter Assay (e.g., Luciferase) Lyse->Assay Analyze Analyze Data (EC50/IC50) Assay->Analyze

Caption: Workflow for a reporter gene assay.

Conclusion

The presented data clearly indicate that certain apocarotenoids can act as potent modulators of retinoid receptor signaling. Specifically, β-apo-13-carotenone stands out as a high-affinity antagonist for both RAR and RXR subtypes. This guide provides researchers and drug development professionals with a foundational understanding of the comparative binding affinities of these compounds, along with the detailed experimental protocols necessary to conduct further investigations in this promising area of research. The structural similarities and potent biological activities of apocarotenoids highlight their potential as lead compounds for the development of novel therapeutics targeting retinoid signaling pathways.

References

Safety Operating Guide

Essential Guide to Apocarotenal Disposal: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Apocarotenal is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a secure research environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Skin Protection: Impervious gloves and protective clothing are essential to prevent skin contact.[1][2][3][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4]

  • Respiratory Protection: In case of insufficient ventilation or the potential for dust or aerosol formation, use a full-face respirator.[2]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation.[1][2][5]

Spill Management:

  • In the event of a spill, avoid generating dust.[1][2]

  • Carefully sweep or vacuum the spilled material into a suitable, closed container for disposal.[1][2]

  • Thoroughly clean the surface to remove any residual contamination.[1]

  • Avoid discharging spilled material into drains, water courses, or onto the ground.[1][5]

Step-by-Step this compound Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The following steps provide a general guideline for proper disposal.

  • Waste Identification and Collection:

    • Collect excess, expired, or waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix this compound waste with household garbage.[3]

    • Contaminated packaging should be treated with the same level of caution and disposed of as the chemical itself.[1]

  • Disposal Route Determination:

    • The primary recommended method of disposal is to engage a licensed hazardous material disposal company.[1]

    • An alternative for certain facilities may be incineration in a unit equipped with an afterburner and scrubber, though this should be confirmed with the facility's environmental health and safety (EHS) department and local regulations.[1]

    • Under no circumstances should this compound be disposed of down the sewage system.[3]

  • Regulatory Compliance:

    • Ensure that all disposal activities are in full compliance with all applicable federal, state, and local environmental regulations.[1]

    • Consult your institution's EHS department for specific guidance and to ensure adherence to established protocols. The disposal of contents and containers should be directed to an approved waste disposal plant.[4]

Quantitative Data Summary

The available Safety Data Sheets (SDS) for this compound do not provide specific quantitative thresholds for disposal. The guidance is qualitative, emphasizing that disposal must be conducted in accordance with official regulations. For specific disposal limits or reporting quantities, personnel should consult their local and institutional regulations.

Data PointValueSource
Disposal Code (Example) P501: Dispose of contents/container to an approved waste disposal plant.Safety Data Sheet[4]
Environmental Hazards May cause long lasting harmful effects to aquatic life.Safety Data Sheet[3]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in standard safety literature. The established procedure is to follow the general principles of chemical waste management as outlined above. The core "experiment" in this context is the safe and compliant removal of the chemical from the laboratory environment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Pathway cluster_final Final Steps start This compound Waste Generated (Excess, Expired, Contaminated) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Container ppe->collect no_sewer Do NOT Dispose in Sewer/Trash collect->no_sewer consult_ehs Consult Institutional EHS & Local Regulations collect->consult_ehs decision Select Disposal Method consult_ehs->decision incineration High-Temperature Incineration (with Scrubber) decision->incineration If Permitted hazmat Licensed Hazardous Waste Contractor decision->hazmat Standard Practice documentation Document Waste Transfer incineration->documentation hazmat->documentation complete Disposal Complete documentation->complete

References

Safeguarding Your Research: A Comprehensive Guide to Handling Apocarotenal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Apocarotenal, a carotenoid compound frequently used in research and development. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your experiments. This document is intended for researchers, scientists, and drug development professionals.

Essential Safety and Personal Protective Equipment (PPE)

This compound may cause an allergic skin reaction. Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.[1][2][3] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential allergic reactions.[1][2][4]
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.To protect eyes from dust and potential splashes.[4][5]
Body Protection A long-sleeved laboratory coat.To protect skin and clothing from contamination.[1][4]
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.To prevent inhalation of fine particles.[3][5]

Operational Plan: Step-by-Step Handling Protocol

This compound is sensitive to light, heat, and oxygen.[6] Proper handling is crucial to prevent its degradation and ensure experimental accuracy.

1. Preparation:

  • Work in a well-ventilated area, preferably within a fume hood, especially when handling the powdered form.[4]

  • Ensure all necessary PPE is readily available and in good condition.

  • Prepare all equipment and reagents before handling the compound to minimize exposure time.

  • Dim the lights or use red light to protect the compound from light-induced degradation.[6]

2. Handling:

  • When weighing and transferring solid this compound, avoid creating dust.

  • For solutions, handle with care to prevent splashes.

  • Keep containers tightly sealed when not in use and consider purging with an inert gas like nitrogen or argon before sealing.[6]

3. Storage:

  • Store this compound in a cool, dry, and dark place.[7]

  • For long-term storage, keep it in a tightly sealed container at -20°C to -80°C under an inert atmosphere.[6]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Do not dispose of this compound waste in the regular trash or down the drain.[1]

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.

2. Waste Collection:

  • Solid Waste: Collect in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a sealed, labeled, and chemical-resistant container. Do not mix with incompatible chemicals.

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for non-hazardous waste.

3. Final Disposal:

  • All hazardous waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Experimental Protocols: Methodologies for Key Experiments

Below are examples of experimental protocols involving this compound.

Example 1: Cellular Uptake and Metabolism Study in Cell Culture

This protocol is adapted from studies investigating the biological activity of carotenoids.

Objective: To determine the uptake and metabolic fate of this compound in a human cell line (e.g., Caco-2 intestinal cells).

Methodology:

  • Cell Culture: Culture Caco-2 cells in a suitable medium until they form a confluent monolayer.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and further dilute it in the cell culture medium to the desired final concentration. Protect the solution from light.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator.

  • Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular compound. Lyse the cells and extract the carotenoids using an organic solvent mixture (e.g., hexane/acetone/ethanol).

  • Analysis: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound and any potential metabolites.

Example 2: Chemical Synthesis of this compound Derivatives

This protocol outlines a general procedure for the chemical modification of this compound.

Objective: To synthesize a derivative of this compound for structure-activity relationship studies.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add the desired reactant (e.g., a reducing agent to form the corresponding alcohol) to the solution at a controlled temperature (e.g., 0°C).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Purify the crude product using column chromatography.

  • Characterization: Characterize the purified product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Workflow for Safe Handling of this compound

Safe_Handling_of_this compound Workflow for Safe Handling of this compound prep Preparation ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Glasses - Lab Coat prep->ppe Before Handling handling Handling in Ventilated Area (Fume Hood) ppe->handling Proceed to Handle storage Storage: - Tightly Sealed - Cool, Dry, Dark - Inert Atmosphere handling->storage After Use spill Spill Management handling->spill In Case of Spill waste_collection Waste Collection handling->waste_collection Generate Waste spill->waste_collection Contain and Collect disposal Professional Disposal (EHS) waste_collection->disposal Final Step

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.